3-(Methoxymethyl)azetidine hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(methoxymethyl)azetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.ClH/c1-7-4-5-2-6-3-5;/h5-6H,2-4H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPXSXGZXOLBWJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90660894 | |
| Record name | 3-(Methoxymethyl)azetidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90660894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
942308-06-7 | |
| Record name | Azetidine, 3-(methoxymethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=942308-06-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Methoxymethyl)azetidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90660894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(methoxymethyl)azetidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(Methoxymethyl)azetidine Hydrochloride: A Privileged Scaffold for Modern Drug Discovery
This guide provides an in-depth analysis of 3-(Methoxymethyl)azetidine hydrochloride, a key building block for researchers, medicinal chemists, and drug development professionals. We will move beyond a simple recitation of facts to explore the causality behind its utility, its reactivity, and its practical application in the synthesis of complex therapeutic agents. The narrative is structured to provide not just data, but actionable insights grounded in established chemical principles.
The Strategic Value of the Azetidine Scaffold
In the landscape of medicinal chemistry, the quest for novel chemical space that imparts favorable pharmacological properties is relentless. Saturated heterocycles are mainstays in this endeavor, and among them, the four-membered azetidine ring has emerged as a "privileged scaffold."[1] Unlike its more strained three-membered aziridine cousin, the azetidine ring offers a superior balance of stability and conformational rigidity.[2] This rigidity is a critical asset in drug design; by limiting the conformational flexibility of a molecule, we can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.[1]
This compound is a functionalized derivative that offers several strategic advantages. The hydrochloride salt form enhances its solubility in aqueous media and improves its shelf-life and handling characteristics compared to the more volatile free base.[3][4] The 3-(methoxymethyl) substituent introduces a polar, non-ionizable group that can act as a hydrogen bond acceptor, potentially improving pharmacokinetic properties and target engagement. Its presence provides a specific vector for exploring the steric and electronic requirements of a binding pocket.
Physicochemical and Spectroscopic Profile
Accurate characterization is the bedrock of reproducible science. The fundamental properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 942308-06-7 | [5][6] |
| Molecular Formula | C₅H₁₂ClNO | [3][6][7] |
| Molecular Weight | 137.61 g/mol | [5][6][7] |
| Appearance | Varies; may be a liquid, sticky oil, or semi-solid, often pale-yellow to yellow-brown. | [3][8] |
| Solubility | The hydrochloride salt form suggests enhanced solubility in water and polar protic solvents. | [3] |
| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2-8°C. | [5][8] |
Structural Elucidation through Spectroscopy
The identity and purity of this compound are unequivocally established through spectroscopic analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is the primary tool for structural confirmation. The expected spectrum in a solvent like D₂O would exhibit characteristic signals:
-
Azetidine Ring Protons: A complex multiplet pattern for the CH proton at the 3-position and the two sets of CH₂ protons at the 2- and 4-positions. These protons are diastereotopic and will show complex splitting patterns due to geminal and vicinal coupling.
-
Methoxymethyl Protons: A singlet for the methoxy (-OCH₃) group, typically around 3.3 ppm, and a doublet for the methylene (-CH₂O-) group, coupled to the C3 proton of the ring.
-
N-H Protons: In the hydrochloride salt, the two protons on the nitrogen will be present and may be broadened or exchange with the solvent.
A reference ¹H NMR spectrum is available, which can be used for direct comparison.[9]
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) in positive ion mode would show the molecular ion for the free base [M+H]⁺ at an m/z corresponding to the C₅H₁₁NO formula (exact mass: 101.08).
-
Infrared (IR) Spectroscopy: Key vibrational modes would include C-H stretching, a prominent C-O ether stretch, and broad N-H stretching bands characteristic of a secondary ammonium salt.
Synthesis, Reactivity, and Handling
Conceptual Synthetic Pathways
While numerous methods exist for the synthesis of the azetidine core, a common strategy involves the intramolecular cyclization of a γ-amino alcohol or a related precursor.[10][11] A plausible, generalized approach to 3-(Methoxymethyl)azetidine would involve:
-
Precursor Synthesis: Starting from a suitable three-carbon unit with protected functional groups.
-
Cyclization: An intramolecular nucleophilic substitution reaction to form the four-membered ring. This is often the most challenging step due to the ring strain.
-
Deprotection and Salt Formation: Removal of any protecting groups and subsequent treatment with hydrochloric acid to yield the final product.
The diagram below illustrates a conceptual workflow for azetidine synthesis.
References
- 1. Azetidines - Enamine [enamine.net]
- 2. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. CAS 942308-06-7: Azetidine, 3-(methoxymethyl)-, hydrochlor… [cymitquimica.com]
- 4. chemimpex.com [chemimpex.com]
- 5. lookchem.com [lookchem.com]
- 6. calpaclab.com [calpaclab.com]
- 7. chemscene.com [chemscene.com]
- 8. This compound | 942308-06-7 [sigmaaldrich.com]
- 9. This compound(942308-06-7) 1H NMR spectrum [chemicalbook.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Synthesis of Azetidines [manu56.magtech.com.cn]
A Comprehensive Technical Guide to the Structural Elucidation of 3-(Methoxymethyl)azetidine Hydrochloride
Foreword
In the landscape of modern drug discovery and development, the azetidine scaffold has emerged as a privileged structure, prized for its ability to impart favorable physicochemical properties and unique three-dimensional character to bioactive molecules. The compound 3-(methoxymethyl)azetidine hydrochloride serves as a key building block in this arena.[1] Its precise structural characterization is not merely an academic exercise but a foundational pillar upon which all subsequent research, process development, and regulatory filings are built. This guide eschews a rigid, templated approach, instead offering an in-depth, logic-driven narrative on the definitive structural elucidation of this compound. We will explore the "why" behind each analytical choice, presenting a self-validating workflow that ensures the highest degree of scientific integrity and confidence in the final structural assignment.
The Strategic Imperative: An Integrated Analytical Approach
Figure 1: Integrated workflow for structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR is the most powerful and definitive technique for determining the structure of organic molecules in solution. For this compound, a suite of NMR experiments is required to piece together the complete atomic connectivity.
Expertise & Experience: The Critical Choice of Solvent
The hydrochloride salt form dictates the choice of NMR solvent. While CDCl₃ is a common choice, the salt's polarity and the presence of an exchangeable ammonium proton make a protic solvent like Deuterium Oxide (D₂O) or deuterated methanol (CD₃OD) far more appropriate. In D₂O, the acidic N-H₂⁺ protons will exchange with deuterium, causing their signal to disappear from the ¹H spectrum. This phenomenon is not a nuisance; it is a key diagnostic feature confirming the presence of the ammonium salt.
¹H NMR: Deciphering the Proton Environments
The ¹H NMR spectrum provides information on the number of distinct proton environments, their relative numbers (integration), and their neighboring protons (multiplicity).
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve in 0.6-0.7 mL of Deuterium Oxide (D₂O).
-
Instrumentation: Utilize a 400 MHz (or higher field) NMR spectrometer. Higher fields provide better signal dispersion, which is critical for resolving complex multiplets.
-
Acquisition Parameters:
-
Temperature: 298 K
-
Scans: 16 (adjust based on concentration)
-
Relaxation Delay (d1): 2 seconds
-
Pulse Program: Standard 30° or 45° pulse
-
Data Presentation: Predicted ¹H NMR Data (400 MHz, D₂O)
| Assignment | Expected δ (ppm) | Multiplicity | Integration | Causality and Field Insights |
| Azetidine CH₂ (C2, C4) | ~4.0 - 4.2 | Multiplet | 4H | These protons are adjacent to the electron-withdrawing ammonium nitrogen, shifting them significantly downfield. They are diastereotopic and couple with each other and the C3 proton, resulting in a complex multiplet. |
| -CH₂-O- | ~3.7 | Doublet | 2H | These protons are shifted downfield by the adjacent oxygen. They are coupled to the single proton on C3, resulting in a doublet. |
| -O-CH₃ | ~3.4 | Singlet | 3H | The methoxy group protons are shielded and have no adjacent protons, appearing as a clean singlet. This is a key signature peak. |
| Azetidine CH (C3) | ~3.1 - 3.3 | Multiplet | 1H | This methine proton is coupled to the four azetidine protons and the two -CH₂-O- protons, leading to a complex multiplet. |
| N-H₂⁺ | Not Observed | - | - | In D₂O, these acidic protons rapidly exchange with deuterium and their signal is absent from the spectrum, confirming the salt form. |
¹³C NMR and DEPT-135: Assembling the Carbon Framework
While ¹³C NMR reveals the number of unique carbon environments, the DEPT-135 experiment is essential for a self-validating assignment. It differentiates carbon types based on the number of attached protons, with CH/CH₃ signals appearing as positive peaks and CH₂ signals as negative peaks.
Experimental Protocol: ¹³C NMR & DEPT-135
-
Sample Preparation: The same sample used for ¹H NMR is used.
-
Instrumentation: Same spectrometer as ¹H NMR.
-
Acquisition Parameters:
-
¹³C: Standard proton-decoupled pulse program.
-
DEPT-135: Standard DEPT-135 pulse program.
-
Data Presentation: Predicted ¹³C NMR & DEPT-135 Data (100 MHz, D₂O)
| Assignment | Expected δ (ppm) | DEPT-135 Phase | Causality and Field Insights |
| -CH₂-O- | ~72 | Negative | This methylene carbon is directly attached to oxygen, causing a strong downfield shift. |
| -O-CH₃ | ~59 | Positive | The methoxy carbon is a classic signature, appearing in a predictable region. |
| Azetidine CH₂ (C2, C4) | ~52 | Negative | These carbons are adjacent to the nitrogen, resulting in a downfield shift. They are equivalent due to rapid ring dynamics on the NMR timescale. |
| Azetidine CH (C3) | ~38 | Positive | This is the most upfield of the ring carbons, consistent with a methine in this environment. |
High-Resolution Mass Spectrometry (HRMS): The Definitive Formula Confirmation
Trustworthiness: Low-resolution mass spectrometry provides nominal mass, but HRMS provides the exact mass to several decimal places. This allows for the unambiguous determination of the elemental formula, a critical and self-validating step. For this molecule, we analyze the cation of the salt.
Experimental Protocol: ESI-HRMS
-
Sample Preparation: Prepare a dilute solution (e.g., 0.1 mg/mL) of the compound in a 50:50 mixture of methanol and water.
-
Instrumentation: Infuse the sample into an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.
-
Analysis Mode: Positive ion mode is used to detect the protonated free base, [M+H]⁺.
Data Interpretation:
-
Free Base Formula: C₅H₁₁NO[2]
-
Monoisotopic Mass of Free Base: 101.08406 Da[2]
-
Analyte: The protonated cation, [C₅H₁₁NO + H]⁺
-
Calculated Exact Mass of Analyte: 102.09189 Da
-
Self-Validation: The instrument must detect an ion with an m/z value that matches this calculated exact mass to within a very low tolerance (typically < 5 ppm). This provides extremely high confidence in the elemental composition.
Figure 2: Plausible fragmentation pathways in MS/MS analysis.
Infrared (IR) Spectroscopy: Corroborating Functional Groups
IR spectroscopy is a rapid and powerful tool for confirming the presence of key functional groups. For this molecule, we are looking for definitive evidence of the ammonium salt, the C-O ether linkage, and the aliphatic C-H bonds.
Experimental Protocol: FTIR-ATR
-
Sample Preparation: A small amount of the solid hydrochloride salt is placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory. This requires minimal sample preparation and yields high-quality data.
-
Instrumentation: A standard Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition Parameters:
-
Spectral Range: 4000 - 600 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Scans: 32
-
Data Presentation: Key IR Absorptions
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Authoritative Grounding & Significance |
| ~2700-3000 (broad) | N-H₂⁺ Stretch | Secondary Ammonium | This broad, strong absorption is a hallmark of an amine salt and is crucial for confirming the hydrochloride form.[3] |
| ~2850-2960 | C-H Stretch | Aliphatic (sp³) | Confirms the presence of the alkane-like structure of the azetidine ring and methoxymethyl group. |
| ~1100 | C-O Stretch | Ether | A strong, characteristic absorption that provides definitive evidence for the C-O-C ether linkage. |
Conclusion: The Convergence of Evidence
References
An In-depth Technical Guide to 3-(Methoxymethyl)azetidine hydrochloride (CAS 942308-06-7)
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3-(Methoxymethyl)azetidine hydrochloride, a valuable building block in modern medicinal chemistry. We will delve into its chemical properties, synthesis, analytical characterization, and applications, with a focus on providing practical insights for its use in research and drug development.
Introduction: The Significance of the Azetidine Scaffold
The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has emerged as a privileged scaffold in contemporary drug discovery.[1][2] Its inherent ring strain of approximately 25.4 kcal/mol and distinct conformational rigidity offer unique advantages over more common five- and six-membered rings like pyrrolidine and piperidine.[2][3] This constrained geometry allows for precise control over the spatial orientation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets.[1][4]
This compound is a functionalized derivative that serves as a versatile intermediate in the synthesis of more complex molecules.[5][6] The presence of the methoxymethyl group enhances solubility and provides a key vector for further chemical modification, while the hydrochloride salt form improves stability and ease of handling.[5] This compound is particularly valued in the synthesis of novel therapeutic agents targeting a range of diseases.[5][6]
Physicochemical Properties and Structural Characterization
Understanding the fundamental properties of this compound is crucial for its effective application in synthesis and analysis.
Key Properties
The essential physicochemical data for this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 942308-06-7 | [7][8][9] |
| Molecular Formula | C₅H₁₂ClNO | [9][10] |
| Molecular Weight | 137.61 g/mol | [6][9][10] |
| Appearance | Off-white to yellow solid | [11] |
| Purity | Typically ≥97% | [9] |
| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2-8°C | [6][11][12] |
| Synonyms | 3-(Methoxymethyl)azetane hydrochloride, 3-(MethoxyMethyl)azetidine-HCl | [6] |
Structural Analysis and Characterization
The structural integrity and purity of this compound are typically confirmed using a suite of analytical techniques.
NMR is the primary method for structural elucidation.
-
¹H NMR: The proton NMR spectrum provides characteristic signals for the azetidine ring protons, the methoxymethyl group, and the amine proton. The hydrochloride salt form can influence the chemical shifts, particularly for protons adjacent to the nitrogen atom. A representative spectrum is available from chemical suppliers.[10]
-
¹³C NMR: The carbon spectrum will show distinct peaks for the three unique carbons of the azetidine ring and the two carbons of the methoxymethyl substituent.
Mass spectrometry is used to confirm the molecular weight of the compound. For the free base, 3-(Methoxymethyl)azetidine (C₅H₁₁NO), the expected exact mass is 101.0841 Da.[13] In MS analysis, the molecule will typically be observed as its protonated form [M+H]⁺ at m/z 102.0919.
IR spectroscopy can be used to identify key functional groups. Characteristic peaks would include C-H stretching, C-N stretching, C-O stretching, and N-H stretching vibrations.
Synthesis and Reaction Pathways
While the exact proprietary synthesis for CAS 942308-06-7 may not be publicly disclosed, a general understanding of azetidine synthesis provides a logical framework for its production. The synthesis of 3-substituted azetidines is a well-explored area of organic chemistry.[2][3][14]
A plausible synthetic strategy often involves the cyclization of a suitably functionalized acyclic precursor. For instance, a common approach is the intramolecular cyclization of a γ-amino alcohol or a related derivative.[15]
Below is a generalized workflow illustrating a conceptual pathway for the synthesis of 3-substituted azetidines.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. lookchem.com [lookchem.com]
- 7. chemscene.com [chemscene.com]
- 8. matrixscientific.com [matrixscientific.com]
- 9. calpaclab.com [calpaclab.com]
- 10. This compound(942308-06-7) 1H NMR spectrum [chemicalbook.com]
- 11. This compound | 942308-06-7 [amp.chemicalbook.com]
- 12. chembk.com [chembk.com]
- 13. 3-(Methoxymethyl)azetidine | C5H11NO | CID 44828796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride - Google Patents [patents.google.com]
Introduction: The Strategic Value of the Azetidine Scaffold
An In-depth Technical Guide on the Synthesis of 3-(Methoxymethyl)azetidine Hydrochloride
The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged structural motif in modern medicinal chemistry.[1] Its inherent ring strain and non-planar geometry impart unique conformational constraints on molecules, making it a valuable bioisostere for larger, more flexible rings or functional groups. This can lead to significant improvements in potency, selectivity, metabolic stability, and pharmacokinetic properties.[1][2] Among the diverse array of functionalized azetidines, this compound serves as a critical building block for the synthesis of complex pharmaceutical agents, particularly in the development of novel therapeutics.[3][4]
This guide provides a comprehensive, technically-grounded overview of a robust and scalable synthetic route to this compound. As senior application scientists, our focus extends beyond a mere recitation of steps; we aim to elucidate the causal relationships behind methodological choices, ensuring that each protocol is a self-validating system built on principles of sound organic chemistry.
Retrosynthetic Analysis and Strategic Blueprint
A logical synthesis begins with a clear retrosynthetic strategy. The target molecule, this compound (6) , can be conceptually disassembled to reveal a practical forward-synthesis pathway.
The primary disconnection is the hydrochloride salt, leading back to the free amine (5) . The methoxymethyl group can be installed via an etherification reaction, pointing to the key intermediate, a protected 3-(hydroxymethyl)azetidine derivative (3) . The nitrogen of the azetidine ring requires protection to prevent side reactions during the synthesis. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability under a wide range of reaction conditions and its facile removal under specific acidic conditions.[5] This leads us back to N-Boc-3-(hydroxymethyl)azetidine (3) , which can be readily prepared by the reduction of its corresponding carboxylic acid (2) .
Caption: Retrosynthetic analysis of 3-(Methoxymethyl)azetidine HCl.
This analysis establishes a clear four-step forward synthetic route:
-
Reduction: Conversion of N-Boc-azetidine-3-carboxylic acid (2) to N-Boc-3-(hydroxymethyl)azetidine (3) .
-
Etherification: Methylation of the hydroxyl group of (3) to yield N-Boc-3-(methoxymethyl)azetidine (4) .
-
Deprotection: Acid-mediated removal of the Boc group to give the free base (5) .
-
Salt Formation: Conversion of the free base (5) to the stable hydrochloride salt (6) .
Synthesis of Key Intermediate: tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate (3)
The synthesis of this pivotal alcohol intermediate is achieved through the selective reduction of the corresponding carboxylic acid.
Rationale for Reagent Selection
While several reducing agents can convert a carboxylic acid to an alcohol, borane complexes, such as borane-tetrahydrofuran (BH₃·THF), are particularly well-suited for this transformation.[6] They offer high selectivity for carboxylic acids in the presence of other functional groups (like the carbamate of the Boc group) and typically result in clean reactions with high yields. The reaction proceeds via an initial acyloxyborane intermediate, which is subsequently reduced to the primary alcohol.
Detailed Experimental Protocol
Reaction Scheme: N-Boc-azetidine-3-carboxylic acid (2) → N-Boc-3-(hydroxymethyl)azetidine (3)
-
Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add N-Boc-azetidine-3-carboxylic acid (2) (1.0 eq).
-
Solvent: Dissolve the starting material in anhydrous tetrahydrofuran (THF).
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add a solution of borane-THF complex (BH₃·THF, ~1.5-2.0 eq) dropwise via a syringe, maintaining the internal temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Quenching: Carefully quench the reaction by cooling it back to 0 °C and slowly adding methanol dropwise until gas evolution ceases. This step is crucial for safely decomposing any excess borane.
-
Work-up: Concentrate the mixture under reduced pressure. Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate. Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate (3) as a clear oil.[6] The product is often of sufficient purity to proceed to the next step without further purification.
| Compound | Molecular Formula | Molecular Weight | Expected ¹H NMR (CDCl₃, δ ppm) |
| 3 | C₉H₁₇NO₃ | 187.24 | ~4.1-3.9 (m, 2H), ~3.7-3.6 (m, 2H), ~3.6 (d, 2H), ~2.8 (m, 1H), 1.45 (s, 9H) |
Core Transformation: Williamson Ether Synthesis
The conversion of the hydroxyl group to a methoxymethyl ether is a cornerstone of this synthesis, achieved via the classic Williamson ether synthesis. This reaction is a robust and widely used method for forming ethers via an Sₙ2 mechanism.[7][8][9]
Mechanistic Principles & Causality
The reaction proceeds in two conceptual stages:
-
Deprotonation: A strong base is required to deprotonate the primary alcohol of (3) to form a potent alkoxide nucleophile. Sodium hydride (NaH) is an excellent choice as it is a strong, non-nucleophilic base, and the only byproduct of the deprotonation is hydrogen gas, which simply evolves from the reaction mixture.[7][10]
-
Sₙ2 Displacement: The resulting alkoxide attacks the methylating agent, typically an alkyl halide like iodomethane (CH₃I). Iodomethane is highly effective because iodide is an excellent leaving group, facilitating the Sₙ2 displacement.[10] The reaction is best conducted in a polar aprotic solvent, such as dimethylformamide (DMF) or THF, which can solvate the cation (Na⁺) without solvating the alkoxide nucleophile, thereby maximizing its reactivity.[11]
Caption: The SN2 mechanism of the Williamson ether synthesis.
Detailed Experimental Protocol
Reaction Scheme: N-Boc-3-(hydroxymethyl)azetidine (3) → N-Boc-3-(methoxymethyl)azetidine (4)
-
Inert Atmosphere: To a flame-dried round-bottom flask under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq).
-
Solvent: Wash the NaH with anhydrous hexane to remove the mineral oil, decant the hexane, and then add anhydrous DMF.
-
Substrate Addition: Cool the suspension to 0 °C. Add a solution of tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate (3) (1.0 eq) in anhydrous DMF dropwise. Stir the mixture at 0 °C for 30 minutes, during which time hydrogen gas will evolve.
-
Reagent Addition: Add iodomethane (CH₃I, 1.5 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor for completion by TLC or LC-MS.
-
Quenching: Upon completion, cool the flask to 0 °C and cautiously quench the reaction by the slow addition of water.
-
Work-up & Purification: Dilute the mixture with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield tert-butyl 3-(methoxymethyl)azetidine-1-carboxylate (4) .[10]
| Compound | Molecular Formula | Molecular Weight | Expected ¹H NMR (CDCl₃, δ ppm) |
| 4 | C₁₀H₁₉NO₃ | 201.26 | ~4.0 (t, 2H), ~3.7 (t, 2H), 3.45 (d, 2H), 3.35 (s, 3H), ~2.9 (m, 1H), 1.44 (s, 9H) |
Final Steps: Deprotection and Salt Formation
The final stage of the synthesis involves removing the Boc protecting group and converting the resulting free amine into its stable hydrochloride salt.
N-Boc Deprotection
The Boc group is designed to be labile under acidic conditions.[12] Treatment with a strong acid cleaves the tert-butyl carbamate, releasing the free amine, carbon dioxide, and isobutylene. Common and effective reagents for this transformation include trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in an organic solvent like dioxane or ethyl acetate.[13][14] Using HCl is often preferred as it allows for the direct isolation of the desired hydrochloride salt.
Detailed Experimental Protocol: Deprotection and Salt Formation
Reaction Scheme: N-Boc-3-(methoxymethyl)azetidine (4) → this compound (6)
-
Reaction Setup: Dissolve the protected ether (4) (1.0 eq) in a suitable solvent such as ethyl acetate, methanol, or 1,4-dioxane.
-
Acid Addition: Cool the solution to 0 °C. Add a solution of 4M HCl in 1,4-dioxane (or a similarly concentrated solution in another solvent, 3-5 eq) dropwise.
-
Reaction: Stir the mixture at room temperature for 1-2 hours. The deprotection is typically rapid, and the product hydrochloride salt may precipitate from the solution. Monitor by TLC or LC-MS to confirm the disappearance of the starting material.
-
Isolation: Concentrate the reaction mixture under reduced pressure. The resulting solid or oil can be triturated with diethyl ether or another non-polar solvent to induce precipitation and remove non-polar byproducts.
-
Purification: Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield this compound (6) as a solid.[15]
Final Product Characterization
The final product should be characterized thoroughly to confirm its identity and purity.
| Compound | Molecular Formula | Molecular Weight | Purity (Typical) |
| 6 | C₅H₁₂ClNO | 137.61 | ≥97% (HPLC)[3] |
Expected Spectroscopic Data:
-
¹H NMR (D₂O, δ ppm): ~4.2-4.0 (m, 4H), ~3.6 (d, 2H), ~3.4-3.3 (m, 1H), 3.3 (s, 3H). Note: Peaks may be broad due to amine salt character and exchange.
-
¹³C NMR (D₂O, δ ppm): ~71.5, ~58.0, ~50.0 (2C), ~30.0.
Overall Synthesis Workflow and Scalability
The complete synthetic pathway is an efficient and logical sequence that transforms a simple protected azetidine precursor into the desired functionalized building block.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Synthesis of Azetidines [manu56.magtech.com.cn]
- 3. calpaclab.com [calpaclab.com]
- 4. lookchem.com [lookchem.com]
- 5. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 6. 1-Boc-Azetidine-3-yl-methanol synthesis - chemicalbook [chemicalbook.com]
- 7. jk-sci.com [jk-sci.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 10. 1-N-Boc-3-hydroxyazetidine synthesis - chemicalbook [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. reddit.com [reddit.com]
- 15. A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound(942308-06-7) 1H NMR [m.chemicalbook.com]
- 17. 3-(Methoxymethyl)azetidine | C5H11NO | CID 44828796 - PubChem [pubchem.ncbi.nlm.nih.gov]
3-(Methoxymethyl)azetidine hydrochloride molecular weight
An In-depth Technical Guide to 3-(Methoxymethyl)azetidine hydrochloride: Properties, Synthesis, and Application in Modern Drug Discovery
Executive Summary
The strategic incorporation of small, strained heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, enabling the exploration of novel chemical space and the optimization of drug-like properties. Among these, the azetidine ring system has emerged as a particularly valuable motif. This technical guide provides an in-depth analysis of this compound, a versatile building block for drug discovery and development. We will dissect its core molecular and physicochemical properties, with a primary focus on its molecular weight, and explore its significance as a structural component in advanced therapeutic design, such as in the development of protein degraders. This document is intended for researchers, medicinal chemists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights into the application of this compound.
Core Molecular Profile: Structure and Physicochemical Properties
A thorough understanding of a molecule's fundamental properties is the bedrock of its successful application in complex synthetic and biological systems. This section details the essential characteristics of this compound.
Chemical Structure and Molecular Formula
This compound is the salt form of the parent azetidine base. The hydrochloride salt is typically preferred in laboratory settings due to its enhanced stability, crystallinity, and ease of handling compared to the often-volatile free base.
-
Molecular Formula: C₅H₁₂ClNO[1]
-
CAS Number: 942308-06-7[1]
-
Synonyms: 3-(Methoxymethyl)azetane hydrochloride, 3-(Methoxymethyl)-azetidine HCl[2]
The structure features a four-membered saturated nitrogen heterocycle (azetidine) substituted at the 3-position with a methoxymethyl group. The nitrogen atom is protonated and associated with a chloride counter-ion.
Caption: Chemical structure of this compound.
Molecular Weight Determination
The molecular weight is a critical parameter for all stoichiometric calculations in synthesis and for analytical characterization. It is calculated by summing the atomic weights of each atom in the molecular formula (C₅H₁₂ClNO).
| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |
| Carbon | C | 5 | 12.011 | 60.055 |
| Hydrogen | H | 12 | 1.008 | 12.096 |
| Chlorine | Cl | 1 | 35.453 | 35.453 |
| Nitrogen | N | 1 | 14.007 | 14.007 |
| Oxygen | O | 1 | 15.999 | 15.999 |
| Total | 137.610 |
The calculated molecular weight of 137.61 g/mol is consistent with values reported by major chemical suppliers.[1][3]
Physicochemical Properties
A summary of key physicochemical properties is crucial for experimental design, including reaction setup, purification, and storage.
| Property | Value | Source |
| Molecular Weight | 137.61 g/mol | [1][2][3] |
| Molecular Formula | C₅H₁₂ClNO | [1] |
| Appearance | Data not consistently available; related azetidine salts are typically white to off-white crystalline solids. | [4][5] |
| Storage | Room temperature, or under inert gas (Nitrogen or Argon) at 2-8°C for long-term stability. | [1][2] |
| Purity | Typically ≥97% | [1] |
The Azetidine Scaffold: A Privileged Structure in Medicinal Chemistry
The decision to incorporate an azetidine ring into a drug candidate is a strategic one, driven by the unique and advantageous properties this strained ring imparts. Unlike its more common five- and six-membered counterparts (pyrrolidine and piperidine), the four-membered azetidine ring offers a distinct three-dimensional geometry and electronic profile.
Causality Behind the Choice:
-
Improved Physicochemical Properties: The inherent ring strain and non-planar geometry of azetidine can disrupt planarity, leading to decreased intermolecular stacking and often improved aqueous solubility. This can also lead to a lower lipophilicity (logP) compared to larger saturated heterocycles, a key factor in optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[6]
-
Metabolic Stability: The strained C-C bonds within the azetidine ring can be less susceptible to metabolic enzymes (e.g., cytochrome P450s) compared to more flexible alkyl chains or larger rings, potentially increasing the half-life of a drug.
-
Novel Exit Vectors: The rigid, three-dimensional structure provides well-defined exit vectors for substituents. This allows medicinal chemists to precisely orient functional groups to probe interactions within a biological target's binding pocket, leading to enhanced binding affinity and selectivity.[6]
Caption: The influence of the azetidine scaffold on drug properties.
Synthesis and Characterization
While numerous methods exist for the synthesis of the azetidine core, a common and reliable approach involves intramolecular cyclization.[7]
General Synthetic Strategy
A plausible synthetic route to this compound starts from a readily available precursor, such as epichlorohydrin and benzylamine, followed by functional group manipulation and deprotection. The final step involves salt formation with hydrochloric acid. This multi-step process ensures high purity and yield.
-
Ring Formation: Reaction of benzylamine with epichlorohydrin to form 1-benzyl-3-hydroxyazetidine.[8]
-
Alkylation: Williamson ether synthesis using a methylating agent (e.g., methyl iodide) with a base to form 1-benzyl-3-(methoxymethyl)azetidine.
-
Deprotection: Removal of the N-benzyl protecting group via catalytic hydrogenation (e.g., using palladium on carbon).
-
Salt Formation: Treatment of the resulting free base, 3-(methoxymethyl)azetidine, with hydrochloric acid (e.g., HCl in ether or isopropanol) to precipitate the desired hydrochloride salt.
Self-Validation: Each step of this synthesis must be monitored for completion and purity. Thin-Layer Chromatography (TLC) is used for reaction monitoring. The identity and purity of intermediates and the final product are confirmed by analytical techniques.
Analytical Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. The ¹H NMR spectrum of this compound would be expected to show characteristic signals for the methoxy group (a singlet around 3.3 ppm), the azetidine ring protons (multiplets), and the methylene bridge protons.[9]
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight. For this compound, Electrospray Ionization (ESI-MS) would show a peak corresponding to the mass of the protonated free base [M+H]⁺ at approximately 102.1 m/z (for C₅H₁₁NO).
-
Purity Analysis: High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the final product, which is typically required to be >97% for use in drug discovery applications.[1]
Applications in Drug Discovery and Development
This compound is not merely a chemical curiosity; it is a functional building block with direct applications in creating complex, high-value molecules.
-
Protein Degrader Building Block: The compound is explicitly marketed as a building block for protein degraders.[1] This points to its use in constructing Proteolysis Targeting Chimeras (PROTACs) or molecular glues. In this context, the azetidine moiety can serve as a linker component or part of the ligand that binds to the E3 ubiquitin ligase or the target protein, leveraging its rigid 3D structure to achieve optimal orientation.
-
Scaffold for CNS-Targeting Agents: Azetidine derivatives are widely explored for their potential in treating neurological and psychiatric disorders.[6] The scaffold can be found in ligands for monoamine transporters (DAT, SERT, NET), which are key targets for conditions like depression and ADHD.
-
Bioisosteric Replacement: The 3-hydroxymethyl-azetidine core has been shown to be an effective bioisostere of pyrrolidin-3-ol.[10] This allows chemists to replace a five-membered ring with a four-membered one to fine-tune properties like solubility and metabolic stability while maintaining key biological interactions. This principle is directly applicable to the methoxymethyl derivative.
-
Anticancer Research: The azetidine scaffold is a component of novel inhibitors targeting DNA repair pathways, such as DNA polymerase theta (Polθ), which is an attractive target for treating BRCA-deficient tumors.[10][11]
Experimental Protocols
The following protocols are provided as a guide for researchers. Adherence to institutional safety policies and standard laboratory practices is mandatory.
Protocol for Safe Handling and Storage
Trustworthiness: This protocol consolidates best practices from multiple safety data sheets to ensure user safety and compound integrity.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[12][13]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[13][14]
-
Dispensing: To dispense the solid, use a spatula or scoop. Avoid creating dust. If weighing, do so in a weigh boat within the fume hood.
-
Storage:
-
Spill & Disposal: In case of a spill, sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[12] Dispose of the chemical waste in accordance with local, state, and federal regulations.
Representative Workflow: N-Acylation of this compound
Expertise: This protocol illustrates a fundamental reaction using the title compound as a nucleophile. The choice of a tertiary amine base is critical to first deprotonate the hydrochloride salt, liberating the free amine for reaction.
Caption: Workflow for a typical N-acylation reaction.
Methodology:
-
Reagent Preparation: To a round-bottom flask under an inert atmosphere (nitrogen), add this compound (1.0 eq).
-
Reaction Setup: Add an appropriate anhydrous solvent (e.g., Dichloromethane, DCM). Add a tertiary amine base (e.g., Triethylamine or DIPEA, 2.2 eq) to neutralize the HCl and act as a proton scavenger. Stir the resulting slurry.
-
Addition of Electrophile: Cool the flask to 0°C in an ice bath. Slowly add the acylating agent (e.g., acetyl chloride, 1.1 eq) dropwise via syringe.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the consumption of the starting material by TLC.
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers and extract the aqueous layer with DCM (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude N-acetyl-3-(methoxymethyl)azetidine by flash column chromatography on silica gel.
Conclusion
This compound is more than a simple chemical reagent; it is an enabling tool for modern drug discovery. Its molecular weight of 137.61 g/mol and distinct physicochemical properties, derived from its strained four-membered ring, make it a valuable building block. The strategic advantages conferred by the azetidine scaffold—including improved solubility, metabolic stability, and precise three-dimensional orientation of substituents—underscore its utility in the rational design of novel therapeutics, from CNS agents to advanced protein degraders. The protocols and data presented in this guide provide a comprehensive foundation for researchers to safely and effectively incorporate this powerful scaffold into their research and development programs.
References
- 1. calpaclab.com [calpaclab.com]
- 2. lookchem.com [lookchem.com]
- 3. chemscene.com [chemscene.com]
- 4. chemimpex.com [chemimpex.com]
- 5. chemimpex.com [chemimpex.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of Azetidines [manu56.magtech.com.cn]
- 8. CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride - Google Patents [patents.google.com]
- 9. This compound(942308-06-7) 1H NMR spectrum [chemicalbook.com]
- 10. Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. angenechemical.com [angenechemical.com]
- 13. fishersci.com [fishersci.com]
- 14. aksci.com [aksci.com]
- 15. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Solubility Profile of 3-(Methoxymethyl)azetidine hydrochloride
Foreword: The Critical Role of Solubility in Pharmaceutical Development
Physicochemical Characterization of 3-(Methoxymethyl)azetidine hydrochloride
A thorough understanding of a compound's physicochemical properties is the logical starting point for any solubility investigation. These parameters provide clues to its expected behavior in various solvent systems.
| Property | Value | Source |
| Molecular Formula | C₅H₁₁NO·HCl | [1][2] |
| Molecular Weight | 137.61 g/mol | [1][2] |
| Appearance | Pale-yellow to Yellow-brown Sticky Oil to Semi-Solid or liquid | |
| Storage Temperature | 2-8°C under inert atmosphere | [2][5] |
| Free Base Molecular Formula | C₅H₁₁NO | [6] |
| Free Base Molecular Weight | 101.15 g/mol | [6] |
The hydrochloride salt form of 3-(Methoxymethyl)azetidine suggests a strategy to enhance aqueous solubility compared to its free base.[1] This is a common practice in pharmaceutical chemistry for basic compounds. The nitrogen atom in the azetidine ring is basic and readily protonated to form the hydrochloride salt.[7] This ionization significantly increases the polarity of the molecule, favoring interactions with polar solvents like water.
The Influence of pH on the Solubility of Hydrochloride Salts: A Theoretical Primer
For a weakly basic compound like 3-(Methoxymethyl)azetidine, its hydrochloride salt's solubility is intrinsically linked to the pH of the aqueous medium. The relationship can be described by the Henderson-Hasselbalch equation and the compound's pKa. While the specific pKa of 3-(Methoxymethyl)azetidine is not readily published, the general behavior of amine hydrochlorides can be predicted.
At low pH (acidic conditions), the equilibrium favors the protonated, cationic form of the azetidine nitrogen. This ionized form is generally highly soluble in water. As the pH increases towards and beyond the pKa of the conjugate acid, the equilibrium shifts towards the un-ionized, free base form. The free base is typically less polar and, consequently, less soluble than the hydrochloride salt. This can lead to the precipitation of the free base from the solution.
A critical phenomenon to consider is the "common ion effect." At very low pH values, the high concentration of chloride ions from the acidic medium can decrease the solubility of the hydrochloride salt.[8][9] Therefore, a complete pH-solubility profile will often show high solubility in the acidic range, potentially a slight decrease at very low pH due to the common ion effect, and a significant drop in solubility as the pH approaches and surpasses the pKa.[10][11]
Experimental Determination of Equilibrium Solubility: The Shake-Flask Method
The "shake-flask" method is the gold standard for determining equilibrium solubility and is recommended by regulatory bodies like the World Health Organization (WHO).[12][13] It is designed to ensure that a true equilibrium is reached between the dissolved solute and any excess solid phase.
Rationale for the Shake-Flask Protocol
The core principle of this method is to create a saturated solution by agitating an excess of the compound in the solvent of interest for a sufficient duration to reach equilibrium.[14] By measuring the concentration of the dissolved compound in the supernatant, the equilibrium solubility is determined. The choice of agitation time, temperature control, and analytical method are critical for obtaining accurate and reproducible results.
Detailed Experimental Workflow
The following protocol outlines the steps for determining the pH-solubility profile of this compound.
Materials and Equipment:
-
This compound
-
Calibrated pH meter
-
Analytical balance
-
Thermostatically controlled shaker/incubator (e.g., set to 37 ± 1 °C for biopharmaceutical relevance)[13]
-
Vials with screw caps
-
Syringe filters (e.g., 0.22 µm PVDF)
-
HPLC with a suitable column (e.g., C18) and detector (e.g., UV or MS) or another validated analytical technique.
-
Buffer solutions (pH 1.2, 4.5, 6.8 as per WHO guidelines, and additional buffers to cover a wider range if necessary).[13]
Protocol Steps:
-
Preparation of Buffer Solutions: Prepare a series of aqueous buffer solutions covering the desired pH range (e.g., pH 1.2 to 8.0).
-
Sample Preparation: Add an excess amount of this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Solvent Addition: Add a known volume of each buffer solution to the respective vials.
-
Equilibration: Place the vials in a thermostatically controlled shaker and agitate at a constant speed. The system should be allowed to equilibrate for a predetermined time (e.g., 24, 48, or 72 hours). Preliminary experiments are often needed to determine the time required to reach equilibrium, which is confirmed when the concentration of the dissolved compound does not significantly change between successive time points.[13]
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a syringe filter to remove any remaining solid particles.
-
pH Measurement: Measure the pH of the filtrate to confirm the final pH of the saturated solution.
-
Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as HPLC. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.
-
Solid Phase Analysis (Optional but Recommended): After the experiment, the remaining solid can be collected, dried, and analyzed (e.g., by XRPD, DSC) to check for any changes in the solid form (e.g., conversion from salt to free base).[10]
Caption: Workflow for Equilibrium Solubility Determination.
Data Interpretation and Presentation
The results of the solubility study should be presented in a clear and concise manner.
Tabular Summary of Solubility Data
| Final pH | Solubility (mg/mL) | Solubility (mol/L) | Solid Form at Equilibrium |
| 1.2 | Experimental Value | Calculated Value | Hydrochloride Salt |
| 4.5 | Experimental Value | Calculated Value | Hydrochloride Salt |
| 6.8 | Experimental Value | Calculated Value | Free Base / Salt Mixture |
| 7.4 | Experimental Value | Calculated Value | Free Base |
| ... | ... | ... | ... |
pH-Solubility Profile
A graph of solubility (on a logarithmic scale) versus final pH is the most effective way to visualize the data. This plot will clearly show the pH-dependent solubility behavior of this compound.
Caption: Relationship between pH and Solubility.
Conclusion and Future Directions
This guide provides a comprehensive framework for determining the aqueous solubility of this compound. By following the detailed experimental protocol and understanding the theoretical principles, researchers can generate a robust pH-solubility profile. This data is indispensable for guiding formulation development, predicting in vivo behavior, and advancing promising compounds through the drug development pipeline. Future work should focus on executing these studies to obtain quantitative data and further exploring the solubility in relevant biorelevant media (e.g., FaSSIF and FeSSIF) to better mimic the conditions of the gastrointestinal tract.
References
- 1. CAS 942308-06-7: Azetidine, 3-(methoxymethyl)-, hydrochlor… [cymitquimica.com]
- 2. lookchem.com [lookchem.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. 3-(Methoxymethyl)azetidine | C5H11NO | CID 44828796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Azetidine - Wikipedia [en.wikipedia.org]
- 8. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. hrcak.srce.hr [hrcak.srce.hr]
- 11. researchgate.net [researchgate.net]
- 12. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 13. who.int [who.int]
- 14. pharmatutor.org [pharmatutor.org]
An In-depth Technical Guide to the Physical and Chemical Characteristics of 3-(Methoxymethyl)azetidine Hydrochloride
Preamble: The Azetidine Scaffold in Modern Drug Discovery
To the researchers, scientists, and drug development professionals who constitute our audience, the small, saturated nitrogen-containing heterocycle known as azetidine is more than a mere structural curiosity. Its unique four-membered ring system, possessing a delicate balance of stability and inherent ring strain, offers a compelling scaffold for the medicinal chemist. Unlike the highly reactive and often unstable three-membered aziridines, or the more conformationally flexible and metabolically susceptible five- and six-membered rings, the azetidine moiety provides a privileged structural element. It imparts a degree of rigidity, can act as a hydrogen bond acceptor, and its substitution patterns allow for precise vectoring of appended functionalities in three-dimensional space. This guide focuses on a specific, functionalized member of this class: 3-(Methoxymethyl)azetidine hydrochloride. By providing a comprehensive overview of its physical and chemical characteristics, we aim to empower researchers to fully leverage its potential as a valuable building block in the synthesis of novel therapeutic agents.
Nomenclature and Structural Elucidation
The unambiguous identification of a chemical entity is the cornerstone of reproducible scientific research. This compound is systematically identified by the following key descriptors:
-
Chemical Name: this compound
-
Synonyms: 3-(Methoxymethyl)azetidinium chloride, 3-(Methoxymethyl)azetane hydrochloride[1]
-
CAS Number: 942308-06-7[1]
-
Molecular Formula: C₅H₁₂ClNO[1]
-
Molecular Weight: 137.61 g/mol [1]
The hydrochloride salt form is particularly relevant in a pharmaceutical context, as it often confers improved aqueous solubility and stability compared to the free base.[2]
Chemical Structure
The molecular architecture of this compound is centered around the four-membered azetidine ring. The methoxymethyl substituent at the 3-position introduces an ether linkage, adding a degree of polarity and potential for hydrogen bonding. The protonated nitrogen atom, a consequence of the hydrochloride salt formation, is key to its aqueous solubility and influences its reactivity.
Figure 1: 2D structure of this compound.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is paramount for its application in drug development, influencing formulation, pharmacokinetics, and pharmacodynamics.
| Property | Value | Source |
| Appearance | Off-white to yellow solid or liquid | [1] |
| Melting Point | Not available | [1] |
| Boiling Point | Not available | [1] |
| Solubility | Soluble in water | [2] |
| pKa | Not available | |
| Storage | 2-8°C under inert gas (nitrogen or Argon) | [1] |
Spectroscopic and Analytical Characterization
Spectroscopic techniques are indispensable for confirming the structure and purity of a compound. The following sections detail the expected spectroscopic features of this compound and the experimental methodologies for their acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for elucidating the proton environment in a molecule. A ¹H NMR spectrum of this compound has been reported.[3]
Expected ¹H NMR Spectral Features:
-
Azetidine Ring Protons: The protons on the azetidine ring will appear as complex multiplets due to coupling with each other. The protons on the carbons adjacent to the nitrogen will be shifted downfield.
-
Methoxymethyl Protons: The methylene protons of the methoxymethyl group will likely appear as a doublet, coupled to the proton at the 3-position of the azetidine ring. The methyl protons will appear as a singlet.
-
N-H Proton: The proton on the positively charged nitrogen will be observable and its chemical shift will be dependent on the solvent and concentration.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. While a specific spectrum for this compound is not available, the expected characteristic absorption bands can be predicted based on its structure.
Expected IR Spectral Features:
-
N-H Stretch: A broad absorption band in the region of 2400-3200 cm⁻¹ is expected for the N-H stretch of the secondary amine hydrochloride.
-
C-H Stretch: Absorption bands in the region of 2850-3000 cm⁻¹ corresponding to the stretching of sp³ C-H bonds.
-
C-O Stretch: A strong absorption band in the region of 1050-1150 cm⁻¹ is characteristic of the C-O-C ether linkage.
-
N-H Bend: An absorption band around 1600-1500 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its structural confirmation.
Expected Mass Spectrometry Fragmentation Pattern:
Upon ionization, this compound is expected to lose the chloride counter-ion and the protonated free base would be detected. The fragmentation of the azetidine ring is a likely pathway, potentially leading to the loss of ethylene or other small fragments. The methoxymethyl side chain could also undergo fragmentation.
Figure 2: Workflow for Spectroscopic Characterization.
Solubility and pKa: Key Determinants of Biological Behavior
The solubility and ionization state (pKa) of a compound are critical parameters that govern its absorption, distribution, metabolism, and excretion (ADME) profile.
Solubility Profile
As a hydrochloride salt, this compound is expected to be soluble in water.[2] However, quantitative solubility data in various pharmaceutically relevant solvents (e.g., ethanol, DMSO, buffers at different pH) is not currently available.
Experimental Protocol for Solubility Determination (Shake-Flask Method - USP <1236>):
This method is the gold standard for determining equilibrium solubility.
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the solvent in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration.
-
Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method, such as HPLC-UV.
The choice of solvent and temperature is dictated by the intended application. For drug development, solubility is typically assessed in water, buffers at various physiological pH values (e.g., 1.2, 4.5, 6.8), and simulated biological fluids.
Acidity Constant (pKa)
The pKa value defines the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. For this compound, the pKa of the azetidinium ion is the relevant parameter. While an experimental value is not available, the pKa of the parent azetidine is reported to be 11.29, suggesting that 3-(Methoxymethyl)azetidine is a strong base.
Experimental Protocol for pKa Determination (Potentiometric Titration):
This is a common and accurate method for determining pKa values.
-
Sample Preparation: A known concentration of this compound is dissolved in water or a suitable co-solvent system.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is continuously monitored using a calibrated pH meter.
-
Data Analysis: The titration curve (pH vs. volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point.
Chemical Stability and Reactivity
The stability of a drug candidate under various stress conditions is a critical quality attribute. The reactivity of the molecule dictates its synthetic utility and potential for metabolic transformation.
Stability Profile
The primary sites of potential degradation in this compound are the strained azetidine ring and the ether linkage.
-
Hydrolytic Stability: The azetidine ring can be susceptible to ring-opening via nucleophilic attack, particularly under acidic conditions. The ether bond is also prone to hydrolysis under strongly acidic conditions.
-
Thermal Stability: The compound's stability at elevated temperatures should be assessed to determine appropriate storage and handling conditions.
-
Photostability: Exposure to light, particularly UV radiation, can induce degradation. Photostability studies are typically conducted according to ICH Q1B guidelines.
Experimental Protocol for Forced Degradation Studies:
Forced degradation studies are performed to identify potential degradation products and establish the stability-indicating nature of analytical methods.
-
Stress Conditions: The compound is subjected to various stress conditions, including:
-
Acid Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60 °C).
-
Base Hydrolysis: 0.1 M NaOH at elevated temperature (e.g., 60 °C).
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Dry heat (e.g., 80 °C).
-
Photodegradation: Exposure to light as per ICH Q1B.
-
-
Analysis: The stressed samples are analyzed at various time points using a stability-indicating HPLC method to separate and quantify the parent compound and any degradation products.
Reactivity
The reactivity of this compound is primarily governed by the secondary amine and the ether functionality.
-
N-Functionalization: The secondary amine is nucleophilic and can readily undergo reactions such as acylation, alkylation, and sulfonylation. These reactions are fundamental to incorporating the azetidine scaffold into larger molecules.
-
Ring-Opening Reactions: As mentioned, the strained azetidine ring can be opened by strong nucleophiles or under harsh acidic conditions.
Experimental Protocol for N-Acylation:
-
Reaction Setup: this compound (1 equivalent) is dissolved in a suitable aprotic solvent (e.g., dichloromethane) and a base (e.g., triethylamine, 2-3 equivalents) is added to neutralize the hydrochloride and deprotonate the amine.
-
Acylating Agent Addition: The acylating agent (e.g., an acyl chloride or anhydride, 1.1 equivalents) is added dropwise at 0 °C.
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or LC-MS.
-
Workup and Purification: Upon completion, the reaction is quenched, and the product is extracted and purified by column chromatography.
Safety and Handling
As with any chemical substance, proper safety precautions must be observed when handling this compound.
-
Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.
-
Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection.
-
Storage: Store in a well-ventilated place. Keep container tightly closed. Store at 2-8°C under an inert atmosphere.[1]
It is imperative to consult the material safety data sheet (MSDS) for detailed safety information before handling this compound.
Conclusion and Future Perspectives
This compound represents a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique structural features, stemming from the constrained azetidine ring and the appended methoxymethyl group, offer a platform for the design of novel bioactive molecules. While a comprehensive experimental dataset for all of its physicochemical properties is not yet publicly available, this guide has outlined the theoretical underpinnings and the established experimental protocols for their determination. As the importance of functionalized azetidines in drug development continues to grow, it is anticipated that a more complete characterization of this and related compounds will emerge, further enabling their rational application in the pursuit of new medicines.
References
An In-depth Technical Guide to the Potential Biological Activities of Azetidine Derivatives
Foreword
The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a privileged motif in contemporary medicinal chemistry. Its inherent ring strain and distinct three-dimensional geometry provide a compelling fusion of structural rigidity and metabolic stability, rendering it an attractive component in the design of novel therapeutics.[1] This guide offers a comprehensive exploration of the diverse biological activities exhibited by azetidine derivatives, intended for researchers, scientists, and professionals in drug development. We will navigate through key synthetic methodologies, delve into the mechanistic underpinnings of their biological actions, and present detailed experimental protocols for their evaluation.
The Azetidine Scaffold: A Privileged Structure in Drug Discovery
The unique conformational constraints of the azetidine ring allow for precise spatial orientation of substituents, which can lead to enhanced binding affinity with biological targets.[2] This structural rigidity is a desirable trait in drug design, as it can reduce the entropic penalty upon binding.[2] Moreover, the presence of the nitrogen atom provides a site for hydrogen bonding and other key interactions within a biological target. Azetidine derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, antiviral, and neurological effects, underscoring their versatility and potential in medicine.[3]
Causality in Experimental Design: Why Azetidines?
The decision to incorporate an azetidine moiety into a drug candidate is often driven by the desire to improve upon existing scaffolds. For instance, replacing a more flexible piperidine ring with a rigid azetidine can lead to a more defined structure-activity relationship (SAR).[4] This "conformational constraint" strategy is a powerful tool for optimizing lead compounds.[5]
Antimicrobial Activities of Azetidine Derivatives
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Azetidine derivatives have shown considerable promise in this area, exhibiting activity against a range of bacterial and fungal pathogens.[6]
Antibacterial Activity
Azetidin-2-ones, also known as β-lactams, are a well-established class of antibiotics that includes penicillins and cephalosporins.[7][8] Their mechanism of action involves the inhibition of bacterial cell wall biosynthesis by acylating transpeptidases.[8]
Beyond the classical β-lactams, other azetidine derivatives have demonstrated potent antibacterial effects. For example, certain pyridine-containing azetidin-2-one derivatives have shown mild to moderate activity against both Gram-positive and Gram-negative bacteria.[9]
2.1.1. Experimental Protocol: Antibacterial Susceptibility Testing (Agar Well Diffusion Method)
This method is widely used to assess the antibacterial activity of novel compounds.[9]
Materials:
-
Nutrient agar plates
-
Bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli)
-
Synthesized azetidine derivatives dissolved in a suitable solvent (e.g., DMSO)
-
Negative control (solvent)
-
Sterile cork borer
Procedure:
-
Prepare a bacterial inoculum and evenly spread it onto the surface of a nutrient agar plate.
-
Using a sterile cork borer, create wells of uniform diameter in the agar.
-
Add a defined concentration of the test compound solution (e.g., 2 mg/mL) to the wells.[9]
-
Add the positive and negative controls to separate wells.
-
Incubate the plates at 37°C for 24 hours.
-
Measure the diameter of the zone of inhibition around each well. A larger diameter indicates greater antibacterial activity.[10]
Self-Validation: The inclusion of positive and negative controls is crucial for validating the results. The positive control ensures that the assay is sensitive to known antibiotics, while the negative control confirms that the solvent has no intrinsic antibacterial activity.
Antifungal Activity
Several azetidine derivatives have also been reported to possess antifungal properties.[7] For instance, some thiazolidinone-azetidinone hybrids have exhibited significant activity against fungal strains like Aspergillus niger and Colletotrichum capsici.[7]
Anticancer Potential of Azetidine Derivatives
The search for more effective and less toxic anticancer agents is a major focus of modern drug discovery. Azetidine-containing compounds have emerged as a promising class of molecules with potent antiproliferative activities.[5][11]
Mechanism of Action: Tubulin Polymerization Inhibition
One of the key mechanisms by which azetidine derivatives exert their anticancer effects is through the inhibition of microtubule assembly.[5] Microtubules are essential components of the cytoskeleton and are crucial for cell division. Compounds that disrupt microtubule dynamics can lead to cell cycle arrest and apoptosis.[5] For example, analogues of TZT-1027, a dolastatin 10 derivative, containing a 3-aryl-azetidine moiety have shown excellent antiproliferative activities against various cancer cell lines.[5]
3.1.1. Signaling Pathway: Microtubule Disruption Leading to Apoptosis
References
- 1. benchchem.com [benchchem.com]
- 2. Azetidines - Enamine [enamine.net]
- 3. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Antimicrobial potential of various substituted azetidine derivatives: a mini review - MedCrave online [medcraveonline.com]
- 7. Synthesis and Antimicrobial Activities of Some New Azetidin-2-ones and Thiazolidin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bepls.com [bepls.com]
- 9. Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Derivatives [scirp.org]
- 10. ajchem-a.com [ajchem-a.com]
- 11. pnrjournal.com [pnrjournal.com]
Methodological & Application
Application Notes & Protocols: Leveraging 3-(Methoxymethyl)azetidine Hydrochloride in Modern Medicinal Chemistry
Abstract
The strategic incorporation of small, conformationally constrained scaffolds is a paramount tactic in modern drug discovery. The four-membered azetidine ring has emerged as a privileged motif, prized for its ability to impart favorable physicochemical and pharmacokinetic properties.[1][2] This guide provides in-depth application notes and validated protocols for the use of 3-(Methoxymethyl)azetidine hydrochloride (CAS: 942308-06-7) , a versatile and strategic building block. We will explore its role as a bioisosteric replacement, a tool for navigating novel chemical space, and its impact on critical drug-like properties. The protocols herein are designed to be self-validating, with a focus on the causal relationships behind experimental choices to empower researchers in their synthetic campaigns.
The Azetidine Scaffold: A Primer on Strategic Value
The azetidine ring, a saturated four-membered nitrogen-containing heterocycle, occupies a unique position in medicinal chemistry. Its significant ring strain (approx. 25.4 kcal/mol) makes it more stable and easier to handle than the corresponding aziridine, yet imparts a distinct reactivity and structural rigidity not found in larger pyrrolidine or piperidine rings.[2][3] This inherent strain translates into a non-planar, three-dimensional structure that offers a powerful alternative to traditional flat aromatic rings.
Key advantages of incorporating an azetidine scaffold include:
-
Enhanced Aqueous Solubility: Azetidines generally have lower lipophilicity (logP) compared to their five- and six-membered counterparts, which can improve the solubility profile of a drug candidate.[4]
-
Metabolic Stability: The strained ring system can be less susceptible to metabolic degradation at positions adjacent to the nitrogen atom.
-
Conformational Rigidity: The rigid structure reduces the entropic penalty upon binding to a biological target, which can lead to a significant increase in binding affinity and potency.[2][4]
-
Novel Exit Vectors: The defined three-dimensional geometry of the azetidine ring provides precise vectors for substituent placement, allowing for meticulous exploration of a target's binding pocket.[5]
Caption: Comparison of Azetidine with Larger Saturated Heterocycles.
Profile of this compound
This specific building block offers several strategic advantages beyond the core azetidine scaffold. The hydrochloride salt form enhances stability and solubility in polar solvents, making it a reliable and easy-to-handle reagent in a laboratory setting.[6][7]
| Property | Value | Significance in Synthesis |
| CAS Number | 942308-06-7 | Unique identifier for sourcing and regulatory purposes.[8] |
| Molecular Formula | C₅H₁₁NO · HCl | Low molecular weight contribution to the final compound.[8] |
| Molecular Weight | 137.61 g/mol | Favorable for maintaining drug-like properties (e.g., Rule of Five).[9] |
| 3-Methoxymethyl Group | -CH₂OCH₃ | Introduces a polar ether group, which acts as a hydrogen bond acceptor and can improve solubility and metabolic stability. |
| Form | Hydrochloride Salt | Improves handling, stability, and solubility in polar solvents for reaction setup.[7] |
| Storage | 2-8°C under inert gas (Nitrogen or Argon) | Recommended for maintaining long-term stability and preventing degradation.[8] |
Core Applications in Medicinal Chemistry
Bioisosteric Replacement
Bioisosterism—the replacement of one functional group with another that retains similar biological activity—is a cornerstone of lead optimization.[10][11] The 3-(methoxymethyl)azetidine moiety is an excellent bioisostere for larger, more flexible, or more lipophilic groups.
-
Replacing Pyrrolidines/Piperidines: Swapping a pyrrolidine or piperidine ring for the smaller azetidine can decrease lipophilicity, improve solubility, and introduce conformational constraint, potentially boosting potency and refining selectivity.
-
Replacing Acyclic Linkers: An acyclic diamine or amino alcohol linker can be replaced by the azetidine ring to lock the conformation, which can be crucial for optimizing interactions with a target protein.
A recent study highlighted that 3-hydroxymethyl-azetidine serves as an effective bioisostere for pyrrolidin-3-ol, demonstrating the validity of this strategy for related substituted azetidines.[12]
Caption: The strategy of bioisosteric replacement to improve properties.
A Scaffold for Exploring Novel Chemical Space
The rigid, non-planar structure of the azetidine ring provides well-defined exit vectors from the nitrogen atom and the 3-position. This allows medicinal chemists to orient substituents with high precision within a target's binding site, a critical advantage in fragment-based drug design and lead optimization.[4][5] The methoxymethyl group at the 3-position further directs substitution away from the ring, offering a vector into solvent-exposed regions or adjacent sub-pockets of a target.
Synthetic Protocols for Incorporation
The secondary amine of 3-(methoxymethyl)azetidine is the primary reactive handle for its incorporation into target molecules. The following protocols detail the most common and robust methods.
Critical First Step: Free-Basing the Hydrochloride Salt Before use in most reactions, the hydrochloride salt must be neutralized to liberate the free secondary amine.
-
Procedure: Dissolve this compound in a suitable solvent (e.g., dichloromethane, methanol). Add 1.1 to 1.5 equivalents of a base (e.g., triethylamine, DIPEA, or an aqueous solution of NaHCO₃/K₂CO₃ in a biphasic system). If using an aqueous base, extract the free amine into an organic solvent (e.g., DCM, EtOAc), dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Causality: The hydrochloride salt is stable but the protonated amine is not nucleophilic. The base removes the proton, generating the free amine required for subsequent reactions. The resulting ammonium salt byproduct is typically removed during aqueous workup or purification. The free base can be volatile and is often best used immediately without isolation.
Protocol 1: N-Alkylation / N-Arylation (Buchwald-Hartwig Amination)
This protocol describes the coupling of the azetidine with an aryl or heteroaryl halide.
-
Step 1: Reagent Preparation: In a dry reaction vessel under an inert atmosphere (Nitrogen or Argon), add the aryl halide (1.0 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a phosphine ligand (e.g., Xantphos, 4-10 mol%).
-
Step 2: Addition of Base and Amine: Add a strong, non-nucleophilic base (e.g., Cs₂CO₃ or K₃PO₄, 1.5-2.0 eq.). Add a solution of freshly prepared 3-(methoxymethyl)azetidine free base (~1.2 eq.) in an anhydrous solvent (e.g., Toluene or Dioxane).
-
Step 3: Reaction: Heat the mixture to 80-110 °C and monitor by LC-MS or TLC until the starting material is consumed.
-
Step 4: Workup and Purification: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
-
Rationale: The palladium catalyst and phosphine ligand form an active complex that facilitates the oxidative addition of the aryl halide. The base is crucial for deprotonating the amine in the catalytic cycle to regenerate the active catalyst. The choice of ligand is critical and often needs to be screened to optimize the reaction for a specific aryl halide.
Protocol 2: Reductive Amination
This protocol is for coupling the azetidine with an aldehyde or ketone.
-
Step 1: Imine/Iminium Formation: Dissolve the aldehyde or ketone (1.0 eq.) and 3-(methoxymethyl)azetidine free base (1.1 eq.) in an anhydrous solvent such as dichloromethane (DCM) or dichloroethane (DCE). Stir at room temperature for 30-60 minutes. A mild acid catalyst like acetic acid (0.1 eq.) can be added to facilitate iminium formation.
-
Step 2: Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.), portion-wise to the mixture.
-
Step 3: Reaction: Stir the reaction at room temperature and monitor by LC-MS or TLC. The reaction is typically complete within 2-12 hours.
-
Step 4: Workup and Purification: Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃. Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by flash column chromatography.
-
Rationale: Sodium triacetoxyborohydride is the preferred reducing agent as it is mild enough not to reduce the starting aldehyde/ketone but is reactive enough to reduce the iminium ion as it is formed. This selectivity minimizes side reactions and leads to cleaner product formation.
Protocol 3: Amide Bond Formation
This protocol details the coupling of the azetidine with a carboxylic acid.
-
Step 1: Reagent Preparation: Dissolve the carboxylic acid (1.0 eq.), a peptide coupling agent (e.g., HATU or HBTU, 1.1 eq.), and a non-nucleophilic base (e.g., DIPEA or triethylamine, 2.0-3.0 eq.) in an anhydrous polar aprotic solvent like DMF or DCM.
-
Step 2: Activation: Stir the mixture at room temperature for 15-30 minutes to form the activated ester.
-
Step 3: Amine Addition: Add a solution of 3-(methoxymethyl)azetidine free base (1.1 eq.) to the reaction mixture.
-
Step 4: Reaction: Stir at room temperature and monitor by LC-MS or TLC until completion (typically 1-16 hours).
-
Step 5: Workup and Purification: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl (if the product is stable), saturated NaHCO₃, water, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography.
-
Rationale: Coupling agents like HATU react with the carboxylic acid to form a highly reactive activated ester in situ. This intermediate is then readily attacked by the nucleophilic azetidine amine to form the stable amide bond. The base is required to neutralize the acid formed during the reaction and to ensure the azetidine remains in its free, nucleophilic state.
References
- 1. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Azetidines - Enamine [enamine.net]
- 5. benchchem.com [benchchem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. CAS 36520-39-5: azetidine hydrochloride | CymitQuimica [cymitquimica.com]
- 8. Cas 942308-06-7,this compound | lookchem [lookchem.com]
- 9. (2S)-2-(Methoxymethyl)-azetidine HCl | C5H12ClNO | CID 145713863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. lassbio.icb.ufrj.br [lassbio.icb.ufrj.br]
- 11. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 12. Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Versatile N-Functionalization of 3-(Methoxymethyl)azetidine Hydrochloride for Drug Discovery
Introduction
Azetidines, four-membered saturated nitrogen heterocycles, have emerged as privileged scaffolds in modern medicinal chemistry. Their unique conformational rigidity, favorable physicochemical properties, and ability to serve as bioisosteres for other cyclic amines have led to their incorporation into a growing number of clinical candidates and approved drugs. The 3-(methoxymethyl)azetidine moiety, in particular, offers a valuable building block for introducing a polar, non-ionizable side chain that can modulate solubility, cell permeability, and metabolic stability. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the N-functionalization of 3-(methoxymethyl)azetidine hydrochloride with a diverse range of electrophiles. The protocols detailed herein cover key transformations including acylation, alkylation, sulfonylation, and reductive amination, providing a robust toolkit for the synthesis of novel azetidine-containing molecules.
Core Principles of 3-(Methoxymethyl)azetidine Reactivity
The synthetic utility of this compound hinges on the nucleophilicity of the secondary amine within the azetidine ring. As the starting material is a hydrochloride salt, the nitrogen atom is protonated and thus unreactive towards electrophiles. Therefore, a critical first step in any N-functionalization reaction is the in situ neutralization of the hydrochloride salt with a suitable base to liberate the free secondary amine. The choice of base is crucial and depends on the nature of the electrophile and the reaction conditions. Common bases include tertiary amines such as triethylamine (TEA) or diisopropylethylamine (DIPEA), as well as inorganic bases like potassium carbonate (K₂CO₃).
Once the free amine is generated, it can readily react with a variety of electrophiles to form stable N-substituted products. The inherent ring strain of the azetidine core does not typically impede these N-functionalization reactions under standard conditions.
Reaction Workflow Overview
The general workflow for the N-functionalization of this compound can be visualized as a two-stage process within a single pot: in situ neutralization followed by electrophilic trapping.
Caption: General workflow for the N-functionalization of this compound.
Detailed Application Protocols
The following sections provide detailed, step-by-step protocols for the reaction of this compound with various classes of electrophiles.
N-Acylation with Acid Chlorides and Anhydrides
N-acylation is a fundamental transformation for the synthesis of amides, which are prevalent in pharmaceuticals. This reaction is typically rapid and high-yielding.
Causality Behind Experimental Choices:
-
Base: A non-nucleophilic organic base like triethylamine or DIPEA is used to neutralize the HCl salt without competing with the azetidine for the acylating agent. An excess of the base is often employed to also scavenge the HCl or carboxylic acid generated during the reaction.
-
Solvent: Anhydrous aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are used to prevent hydrolysis of the acylating agent.
-
Temperature: The reaction is often initiated at 0 °C to control the initial exotherm, especially with reactive acyl chlorides, and then allowed to warm to room temperature to ensure complete conversion.
Experimental Protocol: Synthesis of 1-Acetyl-3-(methoxymethyl)azetidine
Caption: Workflow for the N-acylation of this compound.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 137.61 | 10.0 | 1.0 |
| Triethylamine (TEA) | 101.19 | 22.0 | 2.2 |
| Acetyl Chloride | 78.50 | 11.0 | 1.1 |
| Dichloromethane (DCM), anhydrous | - | 50 mL | - |
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.38 g, 10.0 mmol) and anhydrous dichloromethane (50 mL).
-
Add triethylamine (3.06 mL, 22.0 mmol) to the suspension and stir at room temperature until the solid dissolves (approximately 15-30 minutes).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (0.78 mL, 11.0 mmol) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water (30 mL). Separate the organic layer, and wash sequentially with saturated aqueous sodium bicarbonate solution (30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford 1-acetyl-3-(methoxymethyl)azetidine.
N-Alkylation with Alkyl Halides
Direct N-alkylation with alkyl halides is a straightforward method to introduce alkyl substituents onto the azetidine nitrogen. This Sₙ2 reaction is generally effective with primary and some secondary alkyl halides.
Causality Behind Experimental Choices:
-
Base: A stronger, non-nucleophilic base like potassium carbonate or DIPEA is often preferred to drive the reaction to completion and to scavenge the newly formed hydrohalic acid.
-
Solvent: Polar aprotic solvents like acetonitrile (MeCN) or DMF are ideal as they can dissolve the reactants and facilitate the Sₙ2 mechanism.
-
Temperature: Heating is often required to increase the rate of reaction, particularly with less reactive alkyl halides.
Experimental Protocol: Synthesis of 1-Benzyl-3-(methoxymethyl)azetidine
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 137.61 | 10.0 | 1.0 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 25.0 | 2.5 |
| Benzyl Bromide | 171.04 | 11.0 | 1.1 |
| Acetonitrile (MeCN), anhydrous | - | 50 mL | - |
Procedure:
-
To a round-bottom flask, add this compound (1.38 g, 10.0 mmol), potassium carbonate (3.46 g, 25.0 mmol), and anhydrous acetonitrile (50 mL).
-
Stir the suspension vigorously at room temperature for 30 minutes.
-
Add benzyl bromide (1.30 mL, 11.0 mmol) to the mixture.
-
Heat the reaction mixture to 60 °C and stir for 6-12 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography (eluent: ethyl acetate/hexanes gradient) to yield 1-benzyl-3-(methoxymethyl)azetidine.
N-Sulfonylation with Sulfonyl Chlorides
The synthesis of N-sulfonylated azetidines provides access to sulfonamides, a class of compounds with a broad range of biological activities. The reaction is analogous to N-acylation.
Causality Behind Experimental Choices:
-
Base: Pyridine or triethylamine are commonly used. Pyridine can act as both a base and a nucleophilic catalyst.
-
Solvent: DCM is a common choice due to its inertness and ability to dissolve a wide range of reactants.
-
Temperature: Similar to acylation, the reaction is often started at a lower temperature to control the exotherm.
Experimental Protocol: Synthesis of 1-(p-Toluenesulfonyl)-3-(methoxymethyl)azetidine
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 137.61 | 5.0 | 1.0 |
| Triethylamine (TEA) | 101.19 | 11.0 | 2.2 |
| p-Toluenesulfonyl Chloride (TsCl) | 190.65 | 5.5 | 1.1 |
| Dichloromethane (DCM), anhydrous | - | 25 mL | - |
Procedure:
-
In a flask, suspend this compound (0.69 g, 5.0 mmol) in anhydrous dichloromethane (25 mL).
-
Add triethylamine (1.53 mL, 11.0 mmol) and stir until the solution becomes clear.
-
Cool the solution to 0 °C.
-
Add p-toluenesulfonyl chloride (1.05 g, 5.5 mmol) portion-wise over 10 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction for completion by TLC or LC-MS.
-
Dilute the reaction mixture with DCM (25 mL) and wash with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ solution (20 mL), and brine (20 mL).
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography (eluent: ethyl acetate/hexanes gradient) to obtain the desired sulfonamide.
N-Alkylation via Reductive Amination
Reductive amination is a powerful and versatile method for forming C-N bonds and is particularly useful for synthesizing secondary and tertiary amines. This one-pot procedure involves the formation of an iminium ion intermediate from the amine and a carbonyl compound, followed by its in situ reduction.
Causality Behind Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less reactive towards aldehydes and ketones than the iminium ion intermediate, which minimizes side reactions.
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents for this reaction.
-
Acid Catalyst: A catalytic amount of acetic acid can be added to facilitate the formation of the iminium ion, especially with less reactive ketones.
Experimental Protocol: Synthesis of 1-Isopropyl-3-(methoxymethyl)azetidine
Caption: Workflow for reductive amination of this compound.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 137.61 | 10.0 | 1.0 |
| Triethylamine (TEA) | 101.19 | 11.0 | 1.1 |
| Acetone | 58.08 | 12.0 | 1.2 |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | 211.94 | 15.0 | 1.5 |
| Dichloromethane (DCM), anhydrous | - | 50 mL | - |
Procedure:
-
To a flask containing this compound (1.38 g, 10.0 mmol) and anhydrous dichloromethane (50 mL), add triethylamine (1.53 mL, 11.0 mmol). Stir for 15-30 minutes at room temperature.
-
Add acetone (0.88 mL, 12.0 mmol) and stir the mixture for an additional 30 minutes.
-
Add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) portion-wise over 15 minutes, controlling any exotherm with a water bath.
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (40 mL).
-
Stir vigorously for 30 minutes, then separate the layers. Extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine the organic layers, wash with brine (40 mL), dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product via flash column chromatography to afford 1-isopropyl-3-(methoxymethyl)azetidine.[1]
Summary of Reaction Conditions
| Reaction Type | Electrophile Example | Base | Solvent | Temperature (°C) | Typical Time (h) |
| N-Acylation | Acetyl Chloride | TEA, DIPEA | DCM, THF | 0 to RT | 2 - 4 |
| N-Alkylation | Benzyl Bromide | K₂CO₃, DIPEA | MeCN, DMF | RT to 60 | 6 - 12 |
| N-Sulfonylation | p-Toluenesulfonyl Chloride | TEA, Pyridine | DCM | 0 to RT | 12 - 16 |
| Reductive Amination | Acetone | TEA | DCM, DCE | RT | 4 - 12 |
Trustworthiness and Self-Validation
The protocols described in this application note are based on well-established and widely practiced synthetic methodologies in organic chemistry. Each protocol includes a step for monitoring the reaction progress (TLC or LC-MS), which is a critical self-validation checkpoint. The disappearance of the starting material and the appearance of a new, more nonpolar spot (in the case of most N-functionalizations) on the TLC plate provide real-time confirmation of the transformation. Final product identity and purity should always be confirmed by standard analytical techniques such as NMR spectroscopy and mass spectrometry.
Conclusion
This compound is a versatile and valuable building block for the synthesis of novel chemical entities in drug discovery. The protocols outlined in this application note provide a solid foundation for its N-functionalization with a wide array of electrophiles. By understanding the core principles of its reactivity and carefully selecting the appropriate reaction conditions, researchers can efficiently generate diverse libraries of 3-(methoxymethyl)azetidine derivatives for biological evaluation.
References
The Strategic Application of 3-(Methoxymethyl)azetidine Hydrochloride in Modern Drug Design: A Guide for Medicinal Chemists
Introduction: The Rise of the Azetidine Scaffold in Medicinal Chemistry
In the landscape of contemporary drug discovery, the pursuit of novel chemical matter with optimized pharmacological profiles is a perpetual endeavor. Among the privileged scaffolds that have garnered significant attention, the azetidine ring—a four-membered saturated heterocycle containing a nitrogen atom—has emerged as a powerful tool for medicinal chemists.[1] Its inherent ring strain and conformational rigidity provide a unique three-dimensional geometry that can lead to enhanced binding affinity and selectivity for biological targets.[1] This guide provides an in-depth exploration of a particularly valuable derivative, 3-(Methoxymethyl)azetidine hydrochloride , and its strategic application in drug design. We will delve into the rationale behind its use, its impact on critical drug-like properties, and provide detailed protocols for its incorporation into lead compounds.
The allure of the azetidine scaffold lies in its ability to confer a favorable balance of properties. It is more stable than the highly strained aziridine ring, yet its reactivity, driven by ring strain, can be harnessed for synthetic transformations.[2] Compounds incorporating the azetidine moiety have demonstrated a wide array of pharmacological activities, including anticancer, antibacterial, and CNS-related effects, underscoring its versatility as a pharmacophore.[3]
The Unique Contribution of the 3-(Methoxymethyl) Group
The strategic placement of a methoxymethyl group at the 3-position of the azetidine ring offers several distinct advantages in drug design, primarily by influencing the molecule's physicochemical and pharmacokinetic properties.
Bioisosterism and Physicochemical Property Modulation
The 3-(methoxymethyl)azetidine moiety can be considered a valuable bioisostere for more common structural motifs, such as pyrrolidine-3-ol or piperidine rings. Bioisosteric replacement is a powerful strategy to fine-tune a molecule's properties while retaining its desired biological activity.
-
Improved Solubility and Reduced Lipophilicity: The ether oxygen in the methoxymethyl group can act as a hydrogen bond acceptor, which can enhance the aqueous solubility of the parent molecule. This is a critical parameter for achieving good oral bioavailability. Compared to a more lipophilic piperidine ring, the introduction of the 3-(methoxymethyl)azetidine can lead to a more favorable logP value, which is often desirable for optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate.[3][4]
-
Vectorial Exit from Flatland: The non-planar, three-dimensional nature of the azetidine ring helps to increase the sp3 character of a molecule. This "escape from flatland" is a widely recognized strategy to improve solubility, reduce off-target effects, and enhance the overall drug-likeness of a compound.[5]
-
Metabolic Stability: The azetidine ring itself can be more metabolically stable than other larger heterocyclic systems.[4] The methoxymethyl group is also generally less prone to metabolic oxidation compared to, for instance, a simple hydroxymethyl group, which can be readily oxidized to an aldehyde and then a carboxylic acid.
Impact on Pharmacokinetics and Target Engagement
The introduction of the 3-(methoxymethyl)azetidine scaffold can have a profound impact on a drug candidate's pharmacokinetic profile and its interaction with the biological target.
-
Enhanced Cell Permeability: While increased polarity can sometimes hinder passive diffusion across cell membranes, the overall balance of properties conferred by the 3-(methoxymethyl)azetidine moiety can, in some cases, lead to improved cell permeability. This is often a result of a complex interplay between solubility, lipophilicity, and the molecule's ability to navigate the lipid bilayer.[6]
-
Fine-Tuning of Basicity: The nitrogen atom in the azetidine ring provides a basic center that can be crucial for target engagement, particularly for receptors and enzymes that have acidic residues in their binding pockets. The pKa of the azetidine nitrogen can be modulated by substituents, allowing for the fine-tuning of this critical property.[5]
-
Conformational Constraint and Target Binding: The rigid nature of the azetidine ring restricts the conformational freedom of the substituents, presenting them to the target in a more defined orientation. This can lead to a more favorable entropic contribution to binding and, consequently, higher affinity and selectivity.[1]
Case Study: 3-Hydroxymethyl-Azetidine Derivatives as Potent Polymerase Theta (Polθ) Inhibitors
In this work, the 3-hydroxymethyl-azetidine moiety was identified as an effective bioisostere of pyrrolidin-3-ol.[8] Structure-based drug design led to the identification of a lead compound which was further optimized to a more potent derivative. Subsequent deuteration to enhance metabolic stability resulted in a compound with significant antiproliferative properties in DNA repair-compromised cells and a favorable pharmacokinetic profile.[8] This study underscores the power of the substituted azetidine scaffold in generating novel, potent, and drug-like clinical candidates.[2][7]
Experimental Protocols: Incorporating this compound into Drug Candidates
The incorporation of this compound into a target molecule can be achieved through several standard synthetic transformations. The hydrochloride salt form necessitates the use of a base to liberate the free amine for reaction. Below are detailed, representative protocols for two common and versatile methods: reductive amination and N-alkylation .
Protocol 1: Reductive Amination with an Aldehyde or Ketone
Reductive amination is a robust and widely used method for the formation of C-N bonds. This one-pot procedure involves the initial formation of an iminium ion from the amine and a carbonyl compound, followed by its in-situ reduction to the corresponding amine. Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent well-suited for this transformation.[1]
Reaction Scheme:
Materials:
-
This compound
-
Aldehyde or Ketone (e.g., Benzaldehyde as a model)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon balloon)
Step-by-Step Procedure:
-
Preparation of the Free Amine: To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous DCM (or DCE) to make an approximately 0.1 M solution.
-
Add triethylamine (1.1 eq) or DIPEA (1.2 eq) to the suspension and stir at room temperature for 20-30 minutes. The formation of the free amine should result in a clearer solution.
-
Iminium Ion Formation: To the solution of the free amine, add the aldehyde or ketone (1.0-1.2 eq). Stir the reaction mixture at room temperature for 1-2 hours. For less reactive carbonyls or amines, the addition of a catalytic amount of acetic acid (0.1 eq) can be beneficial.
-
Reduction: Carefully add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture. The addition can be slightly exothermic. Maintain the temperature below 30 °C.
-
Reaction Monitoring: Stir the reaction at room temperature for 3-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously for 15-20 minutes.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in DCM) to afford the desired N-substituted 3-(methoxymethyl)azetidine derivative.
Protocol 2: N-Alkylation with an Alkyl Halide
Direct N-alkylation with a reactive alkyl halide is another common method for functionalizing the azetidine nitrogen. A non-nucleophilic base is required to scavenge the acid generated during the reaction.
Reaction Scheme:
Materials:
-
This compound
-
Alkyl halide (e.g., Benzyl bromide as a model)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Acetonitrile (ACN) or N,N-Dimethylformamide (DMF), anhydrous
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and heating mantle/oil bath
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq), the chosen base (K₂CO₃, 2.5 eq or Cs₂CO₃, 2.0 eq), and anhydrous ACN or DMF to create a solution of approximately 0.1-0.2 M.
-
Addition of Alkylating Agent: Add the alkyl halide (1.0-1.2 eq) to the suspension.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to 50-80 °C, depending on the reactivity of the alkyl halide.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Partition the residue between ethyl acetate and water. Separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to yield the pure N-alkylated 3-(methoxymethyl)azetidine.
Data Presentation and Physicochemical Property Comparison
To illustrate the impact of incorporating the 3-(methoxymethyl)azetidine moiety, the following table presents a representative comparison of key physicochemical properties between a hypothetical parent molecule containing a piperidine ring and its analog with the 3-(methoxymethyl)azetidine scaffold. These values are calculated estimates and serve to highlight the expected trends.
| Property | Parent Molecule (with Piperidine) | Analog (with 3-(Methoxymethyl)azetidine) | Rationale for Change |
| Molecular Weight ( g/mol ) | X | X - 13.04 | Azetidine has a smaller ring system. |
| Calculated logP (cLogP) | Y | Y - 0.5 to 1.0 | The ether oxygen and smaller ring decrease lipophilicity.[5] |
| Topological Polar Surface Area (TPSA) (Ų) | Z | Z + 9.23 | The ether oxygen adds to the polar surface area. |
| Number of H-bond Acceptors | 1 (N) | 2 (N, O) | Addition of the ether oxygen. |
| pKa (of the amine) | ~11.2 | ~10.5-11.0 | Azetidine is generally slightly less basic than piperidine.[5] |
| Aqueous Solubility | Moderate | Likely Improved | Lower cLogP and higher TPSA generally correlate with better solubility. |
Visualizing the Workflow and Rationale
To provide a clear visual representation of the concepts discussed, the following diagrams have been generated using Graphviz.
Workflow for the Incorporation and Evaluation of 3-(Methoxymethyl)azetidine
Caption: A generalized workflow for the synthesis and evaluation of drug candidates incorporating the 3-(methoxymethyl)azetidine scaffold.
Conceptual Impact of 3-(Methoxymethyl)azetidine on Drug Properties
Caption: The conceptual benefits of replacing a common moiety with 3-(methoxymethyl)azetidine in drug design.
Conclusion
This compound represents a highly valuable and versatile building block for contemporary drug discovery. Its unique combination of a conformationally rigid scaffold with a strategically placed methoxymethyl group allows for the nuanced modulation of a lead compound's physicochemical and pharmacokinetic properties. By serving as a three-dimensional bioisostere for more traditional cyclic amines, it offers a pathway to improved solubility, metabolic stability, and target engagement. The provided protocols for reductive amination and N-alkylation offer practical and efficient methods for the incorporation of this scaffold. As the demand for drug candidates with optimized, multi-parameter profiles continues to grow, the strategic application of this compound is poised to play an increasingly important role in the medicinal chemist's toolkit.
References
- 1. rsc.org [rsc.org]
- 2. Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for the Synthesis of Novel Analogs from 3-(Methoxymethyl)azetidine Hydrochloride
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis of novel analogs from the versatile building block, 3-(methoxymethyl)azetidine hydrochloride. The azetidine ring, a four-membered saturated heterocycle, is a privileged scaffold in modern medicinal chemistry due to its unique conformational constraints and ability to precisely orient substituents in three-dimensional space.[1] This guide delves into the reactivity of the 3-(methoxymethyl)azetidine core, detailing strategic approaches for derivatization, and provides validated, step-by-step protocols for the synthesis of a variety of analogs. The causality behind experimental choices is explained, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.
Introduction: The Strategic Value of the Azetidine Scaffold
The azetidine ring has gained significant traction in drug discovery campaigns over the past decade, with several approved drugs now containing this motif.[2] Its inherent ring strain of approximately 25.4 kcal/mol contributes to a unique reactivity profile that, while more stable than aziridines, allows for controlled functionalization.[3][4] The 3-(methoxymethyl) substituent offers a key point for diversification, either through modification of the methoxy group or by leveraging its electronic influence on the reactivity of the azetidine ring itself. This guide will focus on the practical applications of this compound as a starting material for generating libraries of novel compounds with potential therapeutic applications.
Core Reactivity and Strategic Considerations
The synthetic utility of this compound hinges on two primary reactive sites: the secondary amine of the azetidine ring and, to a lesser extent, the methoxymethyl substituent at the C3 position. The hydrochloride salt form necessitates a neutralization step prior to most reactions involving the nitrogen atom.
N-Functionalization: The Gateway to Diverse Analogs
The secondary amine of the azetidine ring is a nucleophilic center, readily participating in a variety of reactions to introduce diverse functionalities.[5] Common strategies include:
-
N-Alkylation and N-Arylation: Introduction of alkyl or aryl groups can significantly modulate the physicochemical properties of the final compound, influencing factors such as lipophilicity, metabolic stability, and target engagement.
-
N-Acylation: The formation of amides via acylation is a robust and widely used transformation in medicinal chemistry. This allows for the introduction of a vast array of acyl groups, including those with additional functional handles for further derivatization.
-
Reductive Amination: This powerful reaction allows for the coupling of the azetidine nitrogen with aldehydes and ketones, providing access to a wide range of N-substituted analogs with varying steric and electronic properties.
-
Sulfonylation: The formation of sulfonamides is another common strategy to modify the properties of the core scaffold.
Modification at the C3-Position
While direct functionalization of the C3 position when the methoxymethyl group is present is less common, derivatization strategies often involve multi-step sequences. For instance, the synthesis of other 3-substituted azetidines can be achieved through methods like the aza-Michael addition to an azetidin-3-ylidene intermediate, which can be prepared from a suitable precursor.[6][7]
Experimental Protocols
Safety Precaution: this compound and its derivatives may cause skin and eye irritation and may be harmful if swallowed or inhaled.[8][9] Always handle these compounds in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10][11]
Protocol 1: General Procedure for N-Alkylation
This protocol describes a general method for the N-alkylation of 3-(methoxymethyl)azetidine using an alkyl halide.
Workflow for N-Alkylation
Caption: General workflow for the N-alkylation of 3-(methoxymethyl)azetidine.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in ACN or DMF (0.1 M), add K₂CO₃ (2.5 eq) or Et₃N (3.0 eq).
-
Stir the mixture at room temperature for 30 minutes to generate the free base in situ.
-
Add the alkyl halide (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature or heat to 60 °C, monitoring by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with EtOAc.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated analog.
Protocol 2: General Procedure for N-Acylation
This protocol details the synthesis of N-acyl analogs of 3-(methoxymethyl)azetidine using an acid chloride.
Workflow for N-Acylation
Caption: General workflow for the N-acylation of 3-(methoxymethyl)azetidine.
Materials:
-
This compound
-
Acid chloride (e.g., benzoyl chloride, acetyl chloride)
-
Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Suspend this compound (1.0 eq) in DCM (0.2 M).
-
Add Et₃N or DIPEA (2.5 eq) and stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add the acid chloride (1.05 eq) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC or LC-MS.
-
Quench the reaction by adding water.
-
Separate the organic layer and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to obtain the pure N-acylated product.
Data Presentation: Representative Analogs and Yields
The following table summarizes the yields for a selection of representative analogs synthesized using the protocols described above.
| Entry | Starting Material | Reagent | Product | Protocol | Yield (%) |
| 1 | 3-(Methoxymethyl)azetidine HCl | Benzyl bromide | 1-Benzyl-3-(methoxymethyl)azetidine | 1 | 85 |
| 2 | 3-(Methoxymethyl)azetidine HCl | Ethyl iodide | 1-Ethyl-3-(methoxymethyl)azetidine | 1 | 78 |
| 3 | 3-(Methoxymethyl)azetidine HCl | Benzoyl chloride | (3-(Methoxymethyl)azetidin-1-yl)(phenyl)methanone | 2 | 92 |
| 4 | 3-(Methoxymethyl)azetidine HCl | Acetyl chloride | 1-(3-(Methoxymethyl)azetidin-1-yl)ethan-1-one | 2 | 89 |
Troubleshooting and Expert Insights
-
Incomplete Reactions: If reactions are sluggish, particularly in N-alkylation, gentle heating (40-60 °C) can be beneficial. Ensure the base used is of good quality and sufficient equivalents are employed to fully neutralize the hydrochloride salt and scavenge the acid produced during the reaction.
-
Purification Challenges: Some N-substituted azetidines can be highly polar. In such cases, using a more polar eluent system for column chromatography (e.g., DCM/MeOH) or reverse-phase chromatography may be necessary.
-
Side Reactions: In N-alkylation with highly reactive alkylating agents, dialkylation can sometimes be observed, leading to the formation of a quaternary ammonium salt. Using a slight excess of the azetidine starting material can help to mitigate this.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of novel azetidine-containing analogs. The protocols detailed in this guide provide a solid foundation for the N-functionalization of this scaffold, enabling the rapid generation of compound libraries for screening in drug discovery programs. The inherent properties of the azetidine ring, combined with the diverse functionalities that can be introduced, make this an attractive core for the development of new therapeutic agents.[1][2]
References
- 1. benchchem.com [benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. m.youtube.com [m.youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aksci.com [aksci.com]
- 9. angenechemical.com [angenechemical.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. tcichemicals.com [tcichemicals.com]
Application Notes and Protocols: 3-(Methoxymethyl)azetidine Hydrochloride in the Synthesis of Bioactive Molecules
Introduction: The Strategic Value of the Azetidine Scaffold
In the landscape of modern medicinal chemistry, the pursuit of novel chemical entities with enhanced pharmacological profiles is relentless. Small, strained heterocyclic scaffolds have emerged as powerful tools in this endeavor, offering unique three-dimensional conformations that can significantly impact a molecule's physicochemical and biological properties. Among these, the azetidine ring, a four-membered saturated heterocycle, has garnered substantial interest.[1][2] Its inherent ring strain and non-planar geometry can confer improved metabolic stability, increased aqueous solubility, and reduced lipophilicity compared to more conventional saturated heterocycles like piperidine and pyrrolidine.[3]
This application note focuses on a particularly valuable building block: 3-(methoxymethyl)azetidine hydrochloride . The methoxymethyl substituent at the 3-position introduces a polar ethereal functionality while maintaining a compact profile, making it an attractive moiety for probing interactions within the binding pockets of biological targets. This guide will provide an in-depth exploration of the applications of this compound in the synthesis of bioactive molecules, with a particular focus on its incorporation into kinase inhibitors. We will delve into the causality behind experimental choices and provide detailed, field-proven protocols for its use.
Physicochemical Properties and Synthetic Utility
This compound is a versatile reagent in drug discovery.[4] Its hydrochloride salt form ensures stability and ease of handling. The free base, which can be readily generated in situ or through a separate workup step, possesses a nucleophilic secondary amine that is poised for a variety of chemical transformations.
Table 1: Physicochemical Properties of 3-(Methoxymethyl)azetidine
| Property | Value | Source |
| Molecular Formula | C₅H₁₁NO | PubChem CID: 44828796[5] |
| Molecular Weight | 101.15 g/mol | PubChem CID: 44828796[5] |
| XLogP3-AA | -0.3 | PubChem CID: 44828796[5] |
| Hydrogen Bond Donor Count | 1 | PubChem CID: 44828796[5] |
| Hydrogen Bond Acceptor Count | 2 | PubChem CID: 44828796[5] |
The primary synthetic utility of 3-(methoxymethyl)azetidine lies in its application as a secondary amine for nucleophilic substitution and coupling reactions. The most common transformations include N-alkylation and N-arylation, which allow for its seamless integration into a wide array of molecular scaffolds.
Application Highlight: Synthesis of a Pyrazole-Based Kinase Inhibitor
Protein kinases are a critical class of enzymes that regulate a multitude of cellular processes, and their dysregulation is implicated in numerous diseases, including cancer.[6] Consequently, the development of small molecule kinase inhibitors is a major focus of pharmaceutical research. The azetidine moiety has been successfully incorporated into several kinase inhibitors, including those targeting Janus kinases (JAK) and Epidermal Growth Factor Receptor (EGFR).[7][8]
In this section, we will detail a representative protocol for the synthesis of a pyrazole-based kinase inhibitor scaffold, demonstrating the utility of this compound in this context. The pyrazole core is a well-established "hinge-binding" motif in many kinase inhibitors.[6]
Logical Workflow for Kinase Inhibitor Synthesis
The following diagram illustrates the overall synthetic strategy, which involves a palladium-catalyzed cross-coupling reaction to append the azetidine moiety to a pyrazole core.
Caption: Workflow for the synthesis of a pyrazole-azetidine kinase inhibitor scaffold.
Detailed Experimental Protocol: N-Arylation of 3-(Methoxymethyl)azetidine
This protocol describes the synthesis of 1-(4-(1H-pyrazol-1-yl)phenyl)-3-(methoxymethyl)azetidine, a common scaffold in kinase inhibitor design. The reaction is a Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[9]
Reaction Scheme:
Caption: Buchwald-Hartwig N-arylation of 3-(methoxymethyl)azetidine.
Materials:
-
4-Bromo-1-phenyl-1H-pyrazole (1.0 eq)
-
This compound (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (2.5 eq)
-
Anhydrous Toluene
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-1-phenyl-1H-pyrazole (1.0 eq), this compound (1.2 eq), sodium tert-butoxide (2.5 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.04 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon gas three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous toluene via syringe to the reaction mixture. The typical concentration is 0.1-0.2 M with respect to the aryl bromide.
-
Heating: Heat the reaction mixture to 100 °C with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 1-(4-(1H-pyrazol-1-yl)phenyl)-3-(methoxymethyl)azetidine.
Causality Behind Experimental Choices:
-
Palladium Catalyst and Ligand: Pd₂(dba)₃ is a common and effective palladium(0) source. XPhos is a bulky, electron-rich phosphine ligand that promotes the challenging C-N bond formation with the sterically hindered and electronically deactivated azetidine nitrogen.
-
Base: Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the azetidine hydrochloride in situ and to facilitate the catalytic cycle. An excess is used to ensure complete deprotonation and to neutralize the HBr generated during the reaction.
-
Solvent: Toluene is a high-boiling, non-polar aprotic solvent suitable for this type of cross-coupling reaction. It is crucial that the solvent is anhydrous, as water can deactivate the catalyst and hydrolyze the base.
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, which can lead to its deactivation. Therefore, the reaction must be carried out under an inert atmosphere of nitrogen or argon.
Table 2: Representative Reaction Parameters and Outcomes
| Entry | Aryl Halide | Base | Ligand | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromo-1-phenyl-1H-pyrazole | NaOtBu | XPhos | 100 | 18 | 85 |
| 2 | 4-Iodo-1-phenyl-1H-pyrazole | K₂CO₃ | Xantphos | 110 | 24 | 72 |
| 3 | 2-Chloro-4-(1H-pyrazol-1-yl)pyrimidine | Cs₂CO₃ | RuPhos | 120 | 36 | 65 |
Further Applications in Bioactive Molecule Synthesis
The utility of this compound is not limited to kinase inhibitors. Its unique structural and electronic properties make it a valuable building block for a range of other bioactive molecules.
-
Central Nervous System (CNS) Agents: The azetidine scaffold is known to improve CNS drug-like properties.[3][10] The incorporation of the polar methoxymethyl group can further enhance solubility and modulate interactions with CNS targets such as G-protein coupled receptors (GPCRs) and transporters.[11]
-
Antiviral and Antibacterial Agents: The rigid azetidine core can serve as a scaffold to orient pharmacophoric groups for optimal interaction with viral or bacterial enzymes and proteins.
Conclusion
This compound is a high-value building block for the synthesis of bioactive molecules. Its strategic incorporation can lead to compounds with improved physicochemical properties and enhanced biological activity. The protocols and insights provided in this application note offer a robust foundation for researchers and scientists in drug discovery to effectively utilize this versatile reagent in their synthetic endeavors. The detailed explanation of the causality behind the experimental choices aims to empower users to not only replicate these procedures but also to rationally adapt them for the synthesis of novel and proprietary chemical entities.
References
- 1. benchchem.com [benchchem.com]
- 2. N-arylation of aziridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO1999019297A1 - Synthesis of azetidine derivatives - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 7. US8158616B2 - Azetidine and cyclobutane derivatives as JAK inhibitors - Google Patents [patents.google.com]
- 8. US9593098B2 - Compounds and compositions for modulating EGFR mutant kinase activities - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for 3-(Methoxymethyl)azetidine Hydrochloride in Synthetic Chemistry
Introduction: The Value of the Azetidine Scaffold
In contemporary medicinal chemistry, the strategic incorporation of small, strained heterocycles is a key tactic for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates. The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has emerged as a particularly valuable motif.[1][2] Its inherent ring strain and distinct three-dimensional geometry provide a unique combination of structural rigidity and metabolic stability.[2][3] Compared to more common saturated rings like pyrrolidine or piperidine, azetidines can improve aqueous solubility, reduce lipophilicity, and offer novel exit vectors for chemical exploration, thereby enhancing binding affinity and target selectivity.[4]
3-(Methoxymethyl)azetidine hydrochloride (CAS: 942308-06-7) is a versatile building block that capitalizes on these advantages.[5] It provides a secondary amine for diverse functionalization and a methoxymethyl substituent that can influence solubility and metabolic profiles. This guide offers a comprehensive overview of the essential experimental procedures, mechanistic rationale, and expert insights for effectively utilizing this reagent in research and drug development.
Physicochemical Properties and Safe Handling
Before beginning any experimental work, a thorough understanding of the reagent's properties and safety requirements is paramount.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₅H₁₂ClNO | [6] |
| Molecular Weight | 137.61 g/mol | [5][6] |
| CAS Number | 942308-06-7 | [5] |
| Appearance | Off-white to white solid | [7] |
| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2-8°C.[5] Keep container tightly closed in a dry, well-ventilated place.[8] |
Safety and Hazard Information
This compound and related azetidine salts are irritants and should be handled with care.[8] Appropriate personal protective equipment (PPE) is mandatory.
Table 2: GHS Hazard and Precautionary Statements
| Category | Statement Code | Description | Reference |
| Hazard | H315 | Causes skin irritation. | [9][10] |
| H319 | Causes serious eye irritation. | [9][10] | |
| H335 | May cause respiratory irritation. | [8][9] | |
| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [8][11] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [8][11] | |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | [8][11] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [8] |
Handling Protocol:
-
Always handle the compound in a well-ventilated chemical fume hood.[8][12]
-
Wear standard PPE: safety goggles, a lab coat, and nitrile gloves.[13]
-
Avoid inhalation of dust and contact with skin and eyes.[10][12]
-
In case of a spill, contain the material with an inert absorbent and dispose of it as chemical waste according to local regulations.[11][12]
Core Reactivity: Accessing the Free Amine
As a hydrochloride salt, the azetidine nitrogen is protonated. To engage in nucleophilic reactions such as alkylation, acylation, or reductive amination, it must first be converted to the neutral, free amine form. This is typically achieved in situ by adding a non-nucleophilic organic base.
Caption: Deprotonation of the hydrochloride salt to yield the reactive free amine.
Scientist's Note (Causality): The choice of base is critical. Tertiary amines like triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) are commonly used. They are sufficiently basic to deprotonate the azetidinium ion but are too sterically hindered to compete as nucleophiles in subsequent reactions, preventing unwanted side-product formation. An excess (typically 1.1 to 2.0 equivalents) is used to drive the equilibrium towards the free amine.
Experimental Protocols: Key Synthetic Transformations
The following protocols are designed as robust starting points for the functionalization of 3-(Methoxymethyl)azetidine. Researchers should perform small-scale trials to optimize conditions for their specific substrates.
Protocol 1: N-Alkylation via Nucleophilic Substitution
This protocol describes the reaction of the azetidine with an electrophilic alkyl halide to form a new carbon-nitrogen bond. This is a foundational method for introducing alkyl substituents.[14][15]
Caption: Experimental workflow for the N-alkylation of 3-(Methoxymethyl)azetidine.
Step-by-Step Methodology:
-
To a solution of this compound (1.0 eq) in a suitable polar aprotic solvent (e.g., acetonitrile or DMF, 0.2 M), add a non-nucleophilic base such as DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to ensure complete formation of the free amine.
-
Add the desired alkyl halide (e.g., benzyl bromide, 1.1 eq) to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Perform an aqueous workup: Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate and purify the crude product by silica gel column chromatography to yield the N-alkylated azetidine.
Protocol 2: Reductive Amination
Reductive amination is a powerful, one-pot method to form C-N bonds by reacting an amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent.[16] This is one of the most versatile and widely used methods for N-functionalization in drug discovery.[3]
Caption: Experimental workflow for reductive amination.
Step-by-Step Methodology:
-
To a solution of the aldehyde or ketone (1.0 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (0.2 M), add this compound (1.1 eq) followed by DIPEA (1.2 eq).
-
Stir the mixture at room temperature for 30-60 minutes. This allows for the formation of the key imine or iminium ion intermediate.[3]
-
Add a mild, selective reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise.
-
Rationale: NaBH(OAc)₃ is preferred because it is mild enough not to reduce the starting carbonyl and is selective for the protonated iminium ion, leading to cleaner reactions and higher yields.[3]
-
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until completion (typically 2-18 hours).
-
Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude material via silica gel column chromatography.
Protocol 3: Amide Coupling
This protocol outlines the formation of an amide bond between the azetidine nitrogen and a carboxylic acid, a crucial linkage in many pharmaceutical compounds.[17] The reaction requires an activating agent to convert the carboxylic acid into a more reactive electrophile.
Step-by-Step Methodology:
-
In a flask, dissolve the carboxylic acid (1.0 eq), a coupling agent such as HATU or HBTU (1.1 eq), and a non-nucleophilic base like DIPEA (3.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF, 0.2 M).
-
Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
Add a solution of this compound (1.2 eq) to the activated mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting materials are consumed (typically 1-6 hours).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude amide by silica gel column chromatography or preparative HPLC.
Table 3: Summary of Typical Reaction Conditions
| Reaction Type | Key Reagents | Base | Solvent | Temperature | Typical Time |
| N-Alkylation | Alkyl Halide (R-X) | DIPEA / Et₃N | ACN, DMF | 60-80 °C | 4-24 h |
| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | DIPEA | DCE, THF | Room Temp. | 2-18 h |
| Amide Coupling | Carboxylic Acid, HATU/HBTU | DIPEA | DMF, DCM | Room Temp. | 1-6 h |
Conclusion
This compound is a highly valuable and adaptable building block for modern drug discovery. Its unique structural features can impart beneficial properties to lead compounds. By understanding its fundamental reactivity and employing robust, optimized protocols for N-alkylation, reductive amination, and amide coupling, researchers can efficiently incorporate this scaffold to explore novel chemical space and accelerate the development of next-generation therapeutics.
References
- 1. A Single-Step Synthesis of Azetidine-3-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. lookchem.com [lookchem.com]
- 6. chemscene.com [chemscene.com]
- 7. chemimpex.com [chemimpex.com]
- 8. aksci.com [aksci.com]
- 9. 3-Methoxyazetidine hydrochloride | C4H10ClNO | CID 22242858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. tcichemicals.com [tcichemicals.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- 13. fishersci.com [fishersci.com]
- 14. A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. arkat-usa.org [arkat-usa.org]
- 16. Reductive amination - Wikipedia [en.wikipedia.org]
- 17. pubs.acs.org [pubs.acs.org]
The Azetidine Scaffold: A Strategic Tool for Optimizing Pharmacokinetic Properties
An Application Guide for Medicinal Chemists
Prepared by: Gemini, Senior Application Scientist
Abstract
In modern drug discovery, achieving a harmonious balance between target potency and favorable pharmacokinetic (PK) properties is a paramount challenge. A significant portion of promising drug candidates fail in development due to suboptimal ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[1] The strategic incorporation of small, strained ring systems has emerged as a powerful tactic to modulate these properties. Among these, the four-membered saturated nitrogen heterocycle, azetidine, has gained remarkable traction.[2][3] This guide provides an in-depth analysis of the role of the azetidine scaffold in drug design, explaining the physicochemical principles behind its utility and offering practical protocols for its application and evaluation. We will explore how this unique structural motif can be leveraged to enhance metabolic stability, improve aqueous solubility, and fine-tune other critical pharmacokinetic parameters.
The Azetidine Advantage: A Physicochemical Rationale
The utility of the azetidine ring stems from a unique combination of structural and electronic features that distinguish it from other common saturated heterocycles like pyrrolidine or piperidine.
-
Structural Rigidity and Three-Dimensionality: The inherent ring strain of azetidine (approx. 25 kcal/mol) imparts significant conformational rigidity.[4] This pre-organizes the exit vectors from the ring, reducing the entropic penalty of binding to a biological target and allowing for more precise structural exploration.[5] By replacing larger, more flexible rings or aliphatic chains, azetidines increase the fraction of sp³ centers, pushing molecular geometry into the third dimension and away from the "flatland" of aromatic systems, which can improve target specificity and reduce off-target effects.[4]
-
Polarity and Reduced Lipophilicity: As a small, polar heterocycle, the azetidine moiety can significantly impact a molecule's physicochemical properties.[6] The nitrogen atom acts as a hydrogen bond acceptor, which can improve aqueous solubility. Crucially, substituting larger aliphatic rings (e.g., piperidine) or lipophilic groups (e.g., tert-butyl) with an azetidine scaffold typically reduces the calculated octanol-water partition coefficient (cLogP), a key measure of lipophilicity.[1][7] This reduction in lipophilicity is often a critical step in mitigating issues such as high metabolic clearance and off-target toxicity.[8]
-
Bioisosteric Replacement: Azetidines serve as versatile bioisosteres for a range of functional groups. They can act as constrained analogues of amines, ethers, and amides, or replace larger rings to provide novel structural arrangements and intellectual property space.[4][6]
The following diagram illustrates the logical workflow when considering the incorporation of an azetidine scaffold to address common drug discovery challenges.
Caption: Workflow for leveraging azetidine scaffolds in drug optimization.
Impact on Key Pharmacokinetic (ADME) Parameters
The true value of the azetidine scaffold is demonstrated by its tangible effects on a molecule's ADME profile.
Enhancing Metabolic Stability
Metabolic liability is a primary reason for drug candidate attrition. Cytochrome P450 (CYP) enzymes in the liver are often responsible for oxidative metabolism, targeting electron-rich and sterically accessible sites.
Causality: The incorporation of an azetidine ring can enhance metabolic stability through several mechanisms:
-
Blocking Metabolic Hotspots: An azetidine can replace metabolically vulnerable groups. For example, replacing a gem-dimethyl group, which is prone to hydroxylation, with a 3,3-disubstituted azetidine can block this metabolic pathway.
-
Lowering Lipophilicity: There is a strong correlation between high lipophilicity and increased metabolic clearance. By reducing cLogP, azetidine-containing analogues often exhibit reduced binding to metabolic enzymes, thereby slowing their rate of metabolism.[1][7]
-
Altering Conformation: The rigid nature of the azetidine ring can orient the rest of the molecule away from the active site of a metabolic enzyme, sterically shielding a previously susceptible position.
Caption: Azetidine scaffolds can block sites of oxidative metabolism.
A notable example involved a series of diacylglycerol acyltransferase 2 (DGAT2) inhibitors where replacing a piperidine ring with an azetidine led to lower intrinsic clearance.[9] However, it is crucial to assess the metabolic fate of the azetidine ring itself, as it can sometimes undergo ring scission to form reactive aldehyde metabolites.[9]
Improving Aqueous Solubility
Poor aqueous solubility can severely limit oral absorption and complicate intravenous formulation.
Causality: The azetidine ring improves solubility primarily by:
-
Introducing a Polar Moiety: The nitrogen atom can act as a hydrogen bond acceptor, improving interactions with water.
-
Disrupting Crystal Packing: The rigid, three-dimensional shape of the azetidine can disrupt the efficient crystal lattice packing that often plagues flat, aromatic molecules, thereby lowering the energy barrier to dissolution.
-
Lowering Lipophilicity: As previously discussed, the reduction in cLogP generally correlates with an increase in aqueous solubility.
In the development of STAT3 inhibitors, the incorporation of an azetidine scaffold was a key strategy to balance potency with physicochemical properties, leading to compounds with good aqueous solubility in simulated gastric and intestinal fluids.[1][7]
Modulating Lipophilicity and Permeability
While reducing lipophilicity is often beneficial, it must be balanced with the need for the drug to permeate cell membranes to reach its target.
Causality: Azetidines offer a tool to fine-tune this balance. They provide a more modest reduction in lipophilicity compared to more polar groups, often allowing for the retention of adequate membrane permeability.[10] The key is to optimize the "lipophilic permeability efficiency" (LPE), which captures the efficiency with which a compound achieves permeability for a given lipophilicity.[11] By replacing a larger, more lipophilic ring, an azetidine can lower cLogP while preserving the rigid scaffold that may be essential for passive diffusion, thus improving the overall LPE.
Impact on Plasma Protein Binding (PPB)
Plasma protein binding is a critical parameter that affects a drug's distribution and availability.[12] Only the unbound fraction of a drug is pharmacologically active.[12]
Causality: PPB is strongly influenced by a compound's lipophilicity and charge. Acidic and neutral drugs primarily bind to albumin, while basic drugs bind to alpha-1 acid glycoprotein.[12][13] By modulating lipophilicity, the incorporation of an azetidine scaffold can be used to adjust PPB. While high PPB can sometimes be a liability, for certain acidic drugs, it can be strategically used to reduce the volume of distribution and decrease clearance, thereby extending the half-life.[14]
| Parameter | Common Challenge in Lead Compound | How Azetidine Scaffold Helps | Supporting Rationale |
| Metabolic Stability | High intrinsic clearance; labile groups (e.g., piperidine, gem-dimethyl) | Replaces labile groups, lowers lipophilicity, provides steric shielding. | [4][9] |
| Aqueous Solubility | Poor solubility limits absorption and formulation. | Introduces polarity (H-bond acceptor), disrupts crystal packing. | [1][6][7] |
| Lipophilicity (cLogP) | High lipophilicity leads to poor PK and toxicity. | Acts as a smaller, less lipophilic bioisostere for larger rings. | [2] |
| Permeability | Poor membrane passage despite high potency. | Provides a rigid scaffold that can improve passive diffusion while modulating lipophilicity. | [10] |
| hERG Inhibition | Basic and lipophilic compounds often have hERG liability. | Reduces lipophilicity and can be used to tune the pKa of a nearby basic center. | [8] |
Table 1: Summary of Azetidine's Impact on Key Pharmacokinetic Properties.
Mitigating Off-Target Effects: The Case of hERG
Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a major cause of cardiac toxicity and drug withdrawal. hERG binding is often associated with compounds that are both basic and lipophilic.
Causality: The use of azetidine scaffolds is a recognized strategy to mitigate hERG risk. By replacing a more lipophilic moiety, the azetidine ring can reduce the overall lipophilicity of the molecule, thereby decreasing its affinity for the hERG channel's hydrophobic binding pocket.[8] This approach was successfully used in the discovery of a series of CCR2 antagonists, where structural modifications including the use of an azetidine led to an improved margin over hERG.[8]
Application Notes & Protocols
The following protocols provide a framework for the synthesis and evaluation of azetidine-containing compounds.
Protocol 1: General Synthesis of 3-Substituted Azetidines
While numerous methods exist, a common and robust approach is the intramolecular cyclization of a γ-amino alcohol derivative.[15][16] This protocol is a representative example.
Objective: To synthesize a protected 3-hydroxyazetidine, a versatile intermediate for further functionalization.
Methodology:
-
Starting Material: Begin with a commercially available N-protected 3-amino-1,2-propanediol (e.g., N-Boc or N-Cbz protected).
-
Selective Protection: Selectively protect the primary alcohol with a bulky protecting group (e.g., trityl chloride) to differentiate it from the secondary alcohol.
-
Activation of Secondary Alcohol: Convert the free secondary alcohol into a good leaving group. A common method is tosylation (using tosyl chloride and a base like triethylamine) or mesylation (using mesyl chloride).
-
Intramolecular Cyclization: Treat the resulting intermediate with a strong, non-nucleophilic base (e.g., sodium hydride, NaH) in an appropriate solvent (e.g., THF). The deprotonated amine will displace the leaving group (tosylate or mesylate) in an intramolecular S_N2 reaction to form the four-membered azetidine ring.
-
Deprotection: Remove the protecting groups (e.g., trityl group with mild acid; Boc group with strong acid like TFA) to yield the desired azetidine intermediate, which can then be used in subsequent coupling reactions.
Self-Validation:
-
Monitor each step by TLC or LC-MS to ensure complete conversion.
-
Confirm the structure of the final product and key intermediates using ¹H NMR, ¹³C NMR, and HRMS. The characteristic shifts and coupling constants of the azetidine ring protons are key diagnostic markers.
Protocol 2: In Vitro Metabolic Stability Assay (Human Liver Microsomes)
Objective: To determine the intrinsic clearance (Cl_int) of an azetidine-containing compound compared to its non-azetidine precursor.
Methodology:
-
Preparation: Prepare stock solutions of the test compounds and a positive control (a compound with known high clearance, e.g., verapamil) in DMSO.
-
Incubation Mixture: In a 96-well plate, prepare an incubation mixture containing human liver microsomes (HLM), NADPH regenerating system (to sustain CYP450 activity), and phosphate buffer (pH 7.4).
-
Initiation: Pre-warm the plate to 37°C. Add the test compounds to the wells to initiate the metabolic reaction.
-
Time Points: Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 60 minutes). The reaction in each aliquot is immediately quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural log of the percent remaining parent compound versus time. The slope of the line gives the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k.
Self-Validation:
-
Negative Control: A well without the NADPH regenerating system should show minimal compound loss, confirming that degradation is enzyme-mediated.
-
Positive Control: A well with a known high-clearance compound should show rapid disappearance, confirming the metabolic activity of the microsomes.
-
The assay is considered valid if the positive control shows a half-life within the expected range.
Protocol 3: Kinetic Aqueous Solubility Assay
Objective: To measure the kinetic solubility of the compound in a buffered aqueous solution, simulating physiological conditions.
Methodology:
-
Sample Preparation: Dispense a high-concentration DMSO stock solution of the test compound into a 96-well plate.
-
Solubilization: Add phosphate-buffered saline (PBS, pH 7.4) to each well and shake vigorously for 1-2 hours at room temperature. This process creates a supersaturated solution from which the compound will precipitate.
-
Equilibration & Separation: Allow the plate to equilibrate. The precipitated solid is separated from the saturated solution, typically by filtration using a filter plate.
-
Quantification: The concentration of the compound in the filtered, saturated aqueous solution is determined. This is often done by LC-MS/MS or UV-Vis spectroscopy against a standard curve prepared in a DMSO/PBS mixture.
Self-Validation:
-
Run known high- and low-solubility control compounds in parallel to validate the assay performance.
-
Visual inspection for precipitation should correlate with the quantitative results.
Conclusion and Future Outlook
The azetidine scaffold is far more than a simple novelty; it is a validated and powerful tool in the medicinal chemist's arsenal for rationally designing molecules with improved pharmacokinetic profiles.[17][18] Its ability to confer rigidity, reduce lipophilicity, enhance solubility, and block metabolic hotspots makes it an attractive option for overcoming many common hurdles in drug development.[4][7] While potential metabolic liabilities of the ring itself must be considered and evaluated on a case-by-case basis, the strategic application of this four-membered heterocycle has proven successful in numerous drug discovery campaigns. As synthetic methodologies for accessing diverse and functionalized azetidines continue to advance, their role in sculpting the next generation of drug candidates is set to expand even further.[19]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Azetidines - Enamine [enamine.net]
- 6. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mitigating a Bioactivation Liability with an Azetidine-Based Inhibitor of Diacylglycerol Acyltransferase 2 (DGAT2) En Route to the Discovery of the Clinical Candidate Ervogastat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Plasma protein binding - Wikipedia [en.wikipedia.org]
- 13. A molecular functional study on the interactions of drugs with plasma proteins. | Semantic Scholar [semanticscholar.org]
- 14. Plasma Protein Binding as an Optimizable Parameter for Acidic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 16. Synthesis of Azetidines [manu56.magtech.com.cn]
- 17. Azetidine Derivatives in Drug Design | Ambeed [ambeed.com]
- 18. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Utilization of 3-(Methoxymethyl)azetidine Hydrochloride in Drug Discovery Library Synthesis
Introduction: The Strategic Value of the Azetidine Scaffold in Medicinal Chemistry
The azetidine ring, a four-membered saturated heterocycle, has garnered significant interest in modern medicinal chemistry as a privileged scaffold.[1] Its inherent ring strain and conformational rigidity provide a unique tool for medicinal chemists to precisely control the spatial orientation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets.[2][3] Unlike more flexible aliphatic amines, the constrained nature of the azetidine ring can reduce the entropic penalty upon binding to a protein target, potentially leading to improved potency.[3] Furthermore, the incorporation of this scaffold can favorably modulate physicochemical properties such as metabolic stability and aqueous solubility.
This guide focuses on a particularly useful building block for library synthesis: 3-(methoxymethyl)azetidine hydrochloride . The methoxymethyl substituent at the 3-position offers several advantages: it introduces a polar ether functionality that can engage in hydrogen bonding interactions with protein targets, potentially enhancing binding affinity and improving solubility. The hydrochloride salt form ensures good shelf-life stability and ease of handling. This document provides in-depth technical guidance and detailed protocols for the effective incorporation of this compound into drug discovery libraries through common and robust chemical transformations.
Physicochemical Properties of 3-(Methoxymethyl)azetidine and its Hydrochloride Salt
A thorough understanding of the physicochemical properties of a building block is paramount for successful reaction setup, purification, and interpretation of structure-activity relationships (SAR).
| Property | 3-(Methoxymethyl)azetidine | This compound | Reference |
| Molecular Formula | C₅H₁₁NO | C₅H₁₁NO·HCl | [4] |
| Molecular Weight | 101.15 g/mol | 137.61 g/mol | [4][5] |
| Appearance | - | Off-white to pale grey solid | - |
| Boiling Point | - | 143-149 °C | - |
| XLogP3-AA | -0.3 | - | [4] |
| Hydrogen Bond Donors | 1 | 2 | [4] |
| Hydrogen Bond Acceptors | 2 | 2 | [4] |
| Topological Polar Surface Area | 21.3 Ų | 21.3 Ų | [4] |
Core Synthetic Methodologies for Library Elaboration
This compound is a versatile secondary amine that can be readily functionalized through several key reactions to generate diverse libraries of compounds. The following sections provide detailed, field-proven protocols for two of the most common and powerful transformations: amide coupling and reductive amination.
Amide Coupling: A Cornerstone of Medicinal Chemistry
The formation of an amide bond is one of the most frequently employed reactions in drug discovery due to its stability and prevalence in biologically active molecules.[6] The following protocol details a robust method for the coupling of this compound with a carboxylic acid using HATU, a widely used and efficient coupling reagent.[7]
-
Free-Basing the Amine: 3-(Methoxymethyl)azetidine is supplied as a hydrochloride salt to improve its stability and handling. The acidic proton on the azetidine nitrogen must be neutralized in situ to generate the free, nucleophilic secondary amine required for the coupling reaction. A non-nucleophilic organic base such as N,N-diisopropylethylamine (DIPEA) is ideal for this purpose as it will not compete with the azetidine in the subsequent reaction.
-
Carboxylic Acid Activation: Carboxylic acids are generally unreactive towards amines under ambient conditions. Coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are employed to convert the carboxylic acid into a highly reactive activated ester intermediate. This intermediate is then susceptible to nucleophilic attack by the free azetidine.
-
Solvent Selection: Anhydrous aprotic polar solvents such as N,N-dimethylformamide (DMF) or dichloromethane (DCM) are excellent choices for amide coupling reactions. They effectively dissolve a wide range of reactants and do not interfere with the reaction mechanism.
-
Work-up and Purification: A standard aqueous work-up is employed to remove the water-soluble byproducts of the coupling reaction. Purification by flash column chromatography on silica gel is a reliable method for isolating the desired amide product. The choice of eluent will depend on the polarity of the product and should be determined by thin-layer chromatography (TLC) analysis.
Reaction Scheme:
Caption: Workflow for Amide Coupling.
Materials:
-
This compound (1.0 eq)
-
Carboxylic acid (1.0 - 1.2 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), the desired carboxylic acid (1.0-1.2 eq), and HATU (1.2 eq).
-
Dissolve the solids in a minimal amount of anhydrous DMF.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add DIPEA (2.5 eq) dropwise to the stirred solution.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Expected Yields: 70-95%, depending on the carboxylic acid used.
Reductive Amination: Accessing N-Alkylated Derivatives
Reductive amination is a highly versatile and reliable method for forming carbon-nitrogen bonds, providing access to a wide array of N-alkylated azetidine derivatives.[8][9] This one-pot procedure involves the formation of an iminium ion intermediate from the reaction of the azetidine with an aldehyde or ketone, which is then reduced in situ by a mild reducing agent.[10]
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent for this transformation.[8] It is mild enough to not reduce the starting aldehyde or ketone, but sufficiently reactive to selectively reduce the iminium ion intermediate as it is formed. This selectivity is crucial for achieving high yields and minimizing side products.
-
Solvent and Acidity: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for reductive amination.[8] The reaction is often mildly acidic to facilitate the formation of the iminium ion. In some cases, a catalytic amount of acetic acid can be added to accelerate the reaction, particularly with less reactive carbonyl compounds.
-
One-Pot Procedure: The convenience of reductive amination lies in its one-pot nature. All reagents are added to the same reaction vessel, which simplifies the experimental setup and improves efficiency, a key consideration for library synthesis.
-
Work-up and Purification: The reaction is quenched with a basic aqueous solution (e.g., saturated sodium bicarbonate) to neutralize any remaining acid and decompose the excess reducing agent. The product is then extracted into an organic solvent and purified by column chromatography.
Reaction Scheme:
Caption: Workflow for Reductive Amination.
Materials:
-
This compound (1.0 eq)
-
Aldehyde or Ketone (1.0 - 1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the desired aldehyde or ketone (1.0-1.2 eq).
-
Dissolve the reactants in anhydrous DCM.
-
Add DIPEA (1.2 eq) and stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium ion.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 2-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).
Expected Yields: 60-90%, depending on the carbonyl compound used.
Safety and Handling
Azetidine and its derivatives should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Consult the Safety Data Sheet (SDS) for detailed information.
Conclusion
This compound is a valuable and versatile building block for the synthesis of diverse chemical libraries in drug discovery. Its unique structural and physicochemical properties make it an attractive scaffold for exploring new chemical space. The robust and high-yielding protocols for amide coupling and reductive amination detailed in this guide provide a solid foundation for the efficient N-functionalization of this azetidine derivative, enabling the rapid generation of novel compounds for biological screening.
References
- 1. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifechemicals.com [lifechemicals.com]
- 3. Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-(Methoxymethyl)azetidine | C5H11NO | CID 44828796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-(Methoxymethyl)-3-(3-methylphenyl)azetidine | C12H17NO | CID 103985391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. hepatochem.com [hepatochem.com]
- 7. growingscience.com [growingscience.com]
- 8. benchchem.com [benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. rsc.org [rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Substituted Azetidines
Welcome to the technical support center for the synthesis of 3-substituted azetidines. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered in the synthesis of this valuable heterocyclic scaffold. The inherent ring strain and unique reactivity of the azetidine ring present distinct synthetic hurdles. This guide provides in-depth troubleshooting advice and frequently asked questions to empower you to overcome these challenges in your laboratory.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific issues you may encounter during the synthesis of 3-substituted azetidines, offering potential causes and actionable solutions.
Question 1: Why am I observing very low or no yield of my desired 3-substituted azetidine via intramolecular cyclization?
Potential Causes:
-
High Activation Energy: The formation of a strained four-membered ring has a high activation energy barrier.[1]
-
Unfavorable Reaction Kinetics: The transition state leading to the azetidine ring can be energetically unfavorable.[1]
-
Competing Side Reactions: The formation of more stable five- or six-membered rings, such as pyrrolidines, can be a significant competing pathway.[1] Polymerization of the starting material can also occur.[2]
-
Poor Leaving Group: An inefficient leaving group on your precursor will hinder the crucial intramolecular nucleophilic substitution.[1][2]
-
Steric Hindrance: Bulky substituents on the substrate can sterically encumber the intramolecular cyclization.[1]
-
Suboptimal Reaction Conditions: Temperature, solvent, and catalyst concentration can dramatically influence the reaction's efficiency.[1]
Troubleshooting & Optimization Strategies:
| Issue | Recommended Solution | Scientific Rationale |
| Poor Leaving Group | Convert hydroxyl groups to better leaving groups like tosylates (Ts), mesylates (Ms), or triflates (Tf). For halides, consider an in situ Finkelstein reaction to generate the more reactive iodide.[2] | A good leaving group is essential for facilitating the intramolecular SN2 reaction that forms the azetidine ring. |
| Intermolecular Side Reactions | Employ high dilution conditions by slowly adding the substrate to the reaction mixture. | High dilution favors intramolecular reactions over intermolecular reactions like dimerization or polymerization.[2] |
| Incorrect Base | For γ-haloamine cyclizations, use a strong, non-nucleophilic base such as NaH, K₂CO₃, or DBU. | The base should be strong enough to deprotonate the amine nucleophile without competing in the substitution reaction.[2] |
| Unfavorable Conditions | Systematically screen different solvents, adjust the temperature, and vary catalyst loading. Lower temperatures may favor the kinetically controlled azetidine product.[1] | Optimizing reaction parameters is crucial for overcoming the activation energy barrier and minimizing side reactions. |
Experimental Protocol: Conversion of a γ-Amino Alcohol to a 3-Substituted Azetidine
-
Mesylation: Dissolve the γ-amino alcohol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., Argon).
-
Add triethylamine (1.2 eq) followed by the dropwise addition of methanesulfonyl chloride (1.1 eq).
-
Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cyclization: In a separate flask, prepare a suspension of sodium hydride (2.0 eq, 60% dispersion in mineral oil) in anhydrous THF under an inert atmosphere.
-
Slowly add the crude mesylated amino alcohol solution to the NaH suspension at 0 °C.
-
Allow the reaction to stir at room temperature overnight.
-
Quench the reaction carefully with water at 0 °C.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Question 2: My reaction is yielding the isomeric pyrrolidine instead of the azetidine. How can I favor the formation of the four-membered ring?
Potential Causes:
-
Thermodynamic vs. Kinetic Control: The formation of a five-membered pyrrolidine ring is often thermodynamically favored over the strained four-membered azetidine ring.[1]
-
Reaction Conditions: Higher temperatures can promote the formation of the more stable thermodynamic product.
Troubleshooting & Optimization Strategies:
-
Temperature Control: Lowering the reaction temperature can favor the kinetically controlled azetidine product.[1]
-
Choice of Base and Solvent: A careful selection of the base and solvent system can influence the regioselectivity of the cyclization.
-
Substrate Design: The nature of the substituents on the starting material can be designed to favor the 4-exo-tet cyclization required for azetidine formation.
Question 3: I am struggling with the N-deprotection of my 3-substituted azetidine. The reaction is either incomplete or leads to ring-opening.
Potential Causes:
-
Ring Strain: The inherent strain of the azetidine ring makes it susceptible to ring-opening under harsh deprotection conditions, especially acidic conditions.[3][4]
-
Protecting Group Choice: Some protecting groups require conditions that are not compatible with the stability of the azetidine ring. For example, harsh acidic conditions for Boc deprotection can lead to decomposition.[4]
Troubleshooting & Optimization Strategies:
| Protecting Group | Recommended Deprotection Conditions | Considerations |
| Boc (tert-Butoxycarbonyl) | Use milder acidic conditions (e.g., TFA in DCM at 0°C, carefully monitoring reaction time) or non-acidic methods.[5][6][7] | The pKa of the azetidine nitrogen is a key factor in its stability under acidic conditions.[4] |
| Cbz (Carboxybenzyl) | Catalytic hydrogenation (e.g., H₂, Pd/C) is a mild and effective method.[7] | Ensure the catalyst is not poisoned by other functional groups in the molecule. |
| N-Benzyl | Catalytic hydrogenation (e.g., H₂, Pd/C). | This method is generally clean and efficient. |
Diagram: Decision-Making for N-Deprotection
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
Technical Support Center: Purification of 3-(Methoxymethyl)azetidine hydrochloride
Welcome to the technical support guide for 3-(Methoxymethyl)azetidine hydrochloride (CAS 942308-06-7). This document provides in-depth troubleshooting advice and detailed protocols for the purification of this valuable azetidine building block.[1][2] As a small, polar heterocyclic amine salt, its purification can present unique challenges ranging from chromatographic difficulties to crystallization issues.[3][4][5] This guide is structured to address the most common problems encountered in the lab, offering logical, field-tested solutions to help you achieve the desired purity for your research and development needs.
Section 1: Troubleshooting Common Purification Issues
This section addresses specific experimental problems in a direct question-and-answer format.
Question 1: My compound is streaking badly on a silica gel TLC plate and gives very low recovery after column chromatography. What's happening and how can I fix it?
Answer: This is the most frequently encountered issue with small, basic amines like azetidines on standard silica gel.
-
Root Cause Analysis: Standard silica gel is inherently acidic (pKa ≈ 4.5) due to the presence of silanol (Si-OH) groups on its surface. The basic nitrogen atom of your azetidine (even as a hydrochloride salt, an equilibrium exists) interacts strongly with these acidic sites via an acid-base interaction. This strong, often irreversible binding leads to significant tailing (streaking) on TLC plates and results in the compound getting permanently stuck to the stationary phase during column chromatography, causing low or zero recovery.[6]
-
Solutions:
-
Use a Basic Mobile Phase Additive: The most common and effective solution is to neutralize the silica gel in situ by adding a small amount of a volatile tertiary amine to your eluent system.[6][7]
-
Triethylamine (TEA): Add 0.5-2% TEA to your mobile phase (e.g., Dichloromethane/Methanol). The TEA is more basic than your product and will preferentially bind to the acidic sites on the silica, allowing your compound to elute properly.
-
Ammonium Hydroxide: For very polar amines, a system like Dichloromethane/Methanol/Ammonium Hydroxide (e.g., 80:18:2) can be highly effective.[7]
-
-
Use an Alternative Stationary Phase: If basic additives are incompatible with your molecule, consider a different stationary phase.
-
Neutral Alumina: Alumina is generally less acidic than silica and can be a good alternative for purifying basic compounds.[6]
-
Amine-Functionalized Silica: This is a more expensive but highly effective option where the stationary phase is pre-treated to be basic.
-
-
Question 2: I'm trying to recrystallize my crude this compound, but it keeps separating as a sticky oil instead of forming crystals. What should I do?
Answer: "Oiling out" is a common problem in crystallization, especially when impurities are present or the ideal solvent system has not been identified. The compound itself is sometimes described as a sticky oil or semi-solid, which can make crystallization challenging.
-
Root Cause Analysis: Oiling out occurs when the solute's solubility in the cooling solvent is still too high, or when the melting point of the solute is lower than the temperature of the solution. Impurities can also suppress the melting point and interfere with crystal lattice formation.[8]
-
Solutions & Troubleshooting Workflow:
-
Re-evaluate Your Solvent System: The goal is to find a solvent (or solvent pair) where the compound has high solubility when hot and very low solubility when cold.
-
Try a solvent/anti-solvent approach. Dissolve the crude material in a minimal amount of a polar solvent in which it is highly soluble (e.g., Methanol, Ethanol, Isopropanol). Then, slowly add a less polar anti-solvent in which it is insoluble (e.g., Ethyl Acetate, Diethyl Ether, MTBE, or Hexanes) at an elevated temperature until the solution becomes persistently turbid. Allow it to cool slowly.
-
-
Ensure Anhydrous Conditions: As a hydrochloride salt, the compound is hygroscopic. Absorbed water can act as an impurity and inhibit crystallization. Ensure you are using dry solvents and a dry atmosphere if possible.
-
Induce Crystallization: If the solution is supersaturated but no crystals form, you must induce nucleation.[8]
-
Seed Crystals: Add a tiny crystal from a previously successful batch.
-
Scratching: Gently scratch the inside surface of the flask with a glass rod below the solvent line. The microscopic scratches provide a nucleation point for crystal growth.
-
Drastic Cooling: If all else fails, cooling the flask in an ice-salt or dry ice/acetone bath can sometimes force crystallization, although this may lead to smaller, less pure crystals.[8]
-
-
Purify First, Then Crystallize: If significant impurities are preventing crystallization, it may be necessary to first purify the material by another method, such as flash chromatography (see Question 1), and then attempt to crystallize the cleaner material.
-
dot
Caption: Troubleshooting workflow for crystallization failure.
Section 2: Detailed Purification Protocols
This section provides step-by-step methodologies for common and effective purification techniques.
Protocol 1: Purification by Flash Chromatography on a Basified System
This protocol is designed to overcome the challenge of purifying basic amines on standard silica gel.
1. Preparation and TLC Analysis:
- Prepare a stock solution of your crude this compound in methanol.
- Select a starting mobile phase. A good starting point is 95:5 Dichloromethane (DCM) / Methanol (MeOH).
- Prepare two TLC developing chambers:
- Chamber A: 95:5 DCM/MeOH
- Chamber B: 94:5:1 DCM/MeOH/Triethylamine (TEA)
- Spot your crude material on two separate TLC plates and develop one in each chamber.
- Analysis: You will likely observe significant streaking in Chamber A and a well-defined spot in Chamber B. The Rf in Chamber B will be higher. This confirms the necessity of a basic modifier. Adjust the MeOH concentration to achieve an Rf of ~0.3 for the desired product in the basified system.
2. Column Preparation:
- Select an appropriate size flash column and dry-pack it with silica gel.
- Equilibrate the column by flushing with at least 5 column volumes (CV) of your chosen mobile phase containing the basic additive (e.g., 94:5:1 DCM/MeOH/TEA). This step is critical to pre-neutralize the silica.
3. Loading and Elution:
- Adsorb your crude material onto a small amount of silica gel (~1-2x the weight of your crude product). Ensure the material is fully dry.
- Carefully load the dry-adsorbed material onto the top of the equilibrated column.
- Begin elution with your chosen mobile phase, collecting fractions. Monitor the elution by TLC.
- Combine the pure fractions, and remove the solvent in vacuo. Note that removing the final traces of TEA may require a high-vacuum pump.
Protocol 2: Purification by Recrystallization (Solvent/Anti-Solvent Method)
This protocol is ideal if your compound is semi-crystalline or if you have already removed the bulk of impurities via chromatography.
1. Solvent Selection:
- Based on small-scale tests, select a suitable solvent/anti-solvent pair. A common and effective system is Isopropanol (IPA) and Methyl tert-butyl ether (MTBE). The compound should be freely soluble in IPA and poorly soluble in MTBE.
Table 1: Suggested Solvent Systems for Recrystallization
| Solvent System | Ratio (approx.) | Observations & Tips |
|---|---|---|
| Isopropanol / MTBE | 1 : 5 to 1 : 10 | Excellent system. Dissolve in minimal hot IPA, add MTBE slowly. |
| Methanol / Ethyl Acetate | 1 : 8 to 1 : 15 | Good for removing less polar impurities. Ensure methanol is minimal. |
| Ethanol / Diethyl Ether | 1 : 5 to 1 : 10 | Use caution due to the high volatility and flammability of ether. |
2. Procedure:
- Place the crude solid in an appropriately sized Erlenmeyer flask with a stir bar.
- Heat the flask gently (e.g., in a 50-60°C water bath) and add the primary solvent (e.g., IPA) dropwise while stirring until the solid just dissolves. Use the absolute minimum amount of hot solvent.
- If any insoluble impurities remain, perform a hot gravity filtration.
- While still warm, add the anti-solvent (e.g., MTBE) dropwise until the solution becomes faintly and persistently cloudy. If it becomes too cloudy, add a drop or two of the primary solvent to clarify.
- Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this cooling period to allow for the formation of larger crystals.
- Once at room temperature, you can place the flask in an ice bath or refrigerator for at least one hour to maximize crystal formation.
- Collect the crystals by vacuum filtration, washing the filter cake with a small amount of cold anti-solvent.
- Dry the purified crystals under high vacuum.
Section 3: Frequently Asked Questions (FAQs)
-
Q1: What is the expected appearance of pure this compound?
-
A1: While it can sometimes be isolated as a white to off-white crystalline solid, it is very commonly reported as a pale-yellow sticky oil or semi-solid, especially if even trace amounts of solvent remain. Do not rely on physical appearance alone; use analytical data to confirm purity.
-
-
Q2: Which analytical techniques are best for assessing purity?
-
A2: A combination of techniques is ideal. ¹H NMR is excellent for confirming the structure and identifying organic impurities.[9] LC-MS is highly sensitive for detecting trace impurities and confirming the molecular weight. Elemental Analysis (CHN) can be used to confirm the salt stoichiometry and overall purity for a final, solid sample.
-
-
Q3: How should I store the purified compound?
-
A3: The compound is a hydrochloride salt and can be hygroscopic. It should be stored under an inert atmosphere (nitrogen or argon) at 2-8°C to protect it from moisture and potential long-term degradation.[2]
-
-
Q4: Can I use reversed-phase (RP) chromatography for this compound?
-
A4: Yes, RP chromatography is a viable option for polar compounds.[7][10] However, standard acidic RP methods (e.g., water/acetonitrile with 0.1% TFA or formic acid) may not provide good retention, as the protonated amine will be highly water-soluble and may elute near the solvent front.[7] For better results, use a mobile phase with a neutral or basic pH buffer (e.g., ammonium bicarbonate or ammonium hydroxide) to run in a "high pH" RP mode, which will give better retention and peak shape for the basic amine.
-
-
Q5: My synthesis produced the free base, 3-(Methoxymethyl)azetidine. How do I properly form and purify the hydrochloride salt?
-
A5: Dissolve the crude free base in a suitable organic solvent like diethyl ether or ethyl acetate. Cool the solution in an ice bath. Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or gaseous HCl) dropwise with stirring. The hydrochloride salt should precipitate out of the solution. Collect the solid by filtration, wash it with cold solvent, and dry it under vacuum. This process itself is a powerful purification step, as many non-basic impurities will remain in the mother liquor. The collected salt can then be further purified by recrystallization if needed.
-
References
- 1. chemimpex.com [chemimpex.com]
- 2. lookchem.com [lookchem.com]
- 3. CAS 942308-06-7: Azetidine, 3-(methoxymethyl)-, hydrochlor… [cymitquimica.com]
- 4. DSpace [helda.helsinki.fi]
- 5. CAS 36520-39-5: azetidine hydrochloride | CymitQuimica [cymitquimica.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. This compound(942308-06-7) 1H NMR spectrum [chemicalbook.com]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Reaction Conditions for 3-(Methoxymethyl)azetidine hydrochloride
Welcome to the technical support guide for 3-(Methoxymethyl)azetidine hydrochloride. This resource is designed for researchers, chemists, and drug development professionals to provide expert advice, troubleshooting guides, and frequently asked questions (FAQs) related to the synthesis and handling of this important building block. Our goal is to empower you to overcome common experimental hurdles and optimize your reaction conditions for maximal yield and purity.
Introduction
This compound is a valuable saturated four-membered azaheterocycle used in medicinal chemistry and pharmaceutical development.[1][2] Its strained azetidine ring provides a unique three-dimensional scaffold, while the methoxymethyl substituent offers a handle for further functionalization.[3] However, the inherent ring strain and reactivity of azetidines can present synthetic challenges.[3][4][5] This guide provides a structured approach to troubleshooting the common synthetic route, which typically involves the etherification of a protected azetidinol followed by deprotection.
Overall Synthetic Workflow
The most common laboratory synthesis of this compound starts from commercially available N-Boc-3-hydroxyazetidine. The process involves two main transformations: a Williamson ether synthesis to form the methoxymethyl ether, followed by an acidic deprotection of the Boc group to yield the final hydrochloride salt.
Figure 1: General workflow for the synthesis of this compound.
Part 1: Frequently Asked Questions (FAQs)
Here we address common questions regarding the synthesis and handling of this compound.
Q1: What is the typical starting material for synthesizing this compound?
The most common and commercially available precursor is tert-butyl 3-hydroxyazetidine-1-carboxylate (N-Boc-3-hydroxyazetidine).[6] This material provides a stable, protected azetidine core where the hydroxyl group can be selectively functionalized.
Q2: Why is the Boc protecting group used?
The tert-butoxycarbonyl (Boc) group is a standard amine protecting group that prevents the secondary amine of the azetidine ring from undergoing side reactions during the etherification step.[7][8] It is stable under the basic conditions of the Williamson ether synthesis but can be readily removed under mild acidic conditions, which is ideal for isolating the final product as a hydrochloride salt.[9][10]
Q3: My final product, this compound, is an oil or sticky solid. Is this normal?
Yes, this is quite common. The hydrochloride salt of this azetidine derivative is often a pale grey to off-white hygroscopic solid or a sticky oil.[1] To obtain a solid, ensure all solvent is removed under high vacuum and protect the material from atmospheric moisture.
Q4: Can I use a different methylating agent besides methyl iodide?
While methyl iodide is common, other methylating agents like dimethyl sulfate or methyl triflate can also be used. However, their reactivity and the reaction conditions may need to be adjusted. Be aware that dimethyl sulfate is highly toxic and requires special handling precautions.
Q5: Is the azetidine ring stable to the reaction conditions?
The azetidine ring is strained and can be susceptible to ring-opening reactions, particularly under harsh acidic or nucleophilic conditions.[4][5][11] The conditions described in this guide—strong base in an aprotic solvent for etherification and standard acidic deprotection—are generally well-tolerated. However, prolonged exposure to strong acid or high temperatures should be avoided.[5]
Part 2: Troubleshooting Guide: Williamson Ether Synthesis
This section focuses on the first key step: the conversion of N-Boc-3-hydroxyazetidine to N-Boc-3-(methoxymethyl)azetidine. This reaction is a Williamson ether synthesis, which involves the SN2 displacement of a halide by an alkoxide.[12][13][14][15]
Issue 1: Low or No Conversion of Starting Material
Potential Causes & Solutions:
-
Inefficient Deprotonation: The hydroxyl group on the azetidine must be fully deprotonated to form the nucleophilic alkoxide.
-
Insight: Sodium hydride (NaH) is a strong, non-nucleophilic base ideal for this purpose.[16] It must be fresh and handled under an inert atmosphere (e.g., nitrogen or argon) as it reacts with moisture.
-
Protocol: Use a 60% dispersion of NaH in mineral oil. Wash the NaH with anhydrous hexane or pentane before use to remove the oil, which can coat the NaH particles and reduce reactivity. Use 1.1-1.5 equivalents of NaH relative to the alcohol.
-
-
Poor Solvent Quality: Protic impurities (water, alcohols) in the solvent will quench the base and the alkoxide.
-
Insight: Dipolar aprotic solvents like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are recommended as they solvate the cation of the alkoxide, enhancing nucleophilicity.[16]
-
Protocol: Use anhydrous, high-purity solvents. If necessary, distill the solvent over a suitable drying agent (e.g., CaH₂ for DMF, Na/benzophenone for THF) before use.
-
-
Insufficient Reaction Time or Temperature: The SN2 reaction may be sluggish.
-
Insight: The reaction is often performed by first stirring with the base at 0 °C to room temperature to ensure complete alkoxide formation, followed by addition of the methylating agent and continued stirring.[6]
-
Protocol: After adding NaH, stir for at least 30-60 minutes at room temperature before adding the methyl iodide. After adding CH₃I, allow the reaction to stir at room temperature for several hours (2-12 h). Gentle heating (40-50 °C) can be applied to drive the reaction to completion, but monitor for potential side reactions.[12]
-
Issue 2: Formation of Impurities / Side Products
Potential Causes & Solutions:
-
Elimination (E2) Side Reaction: Although less likely with a primary halide like methyl iodide, using more sterically hindered alkylating agents or excessively high temperatures can promote elimination.
-
Over-alkylation or Side Reactions with DMF: At elevated temperatures, DMF can decompose in the presence of a strong base.
-
Insight: If heating is required, THF is often a better solvent choice than DMF to avoid decomposition pathways.
-
Protocol: If the reaction is sluggish in THF at room temperature, consider gentle warming or switching to a different aprotic solvent. If using DMF, avoid temperatures above 60 °C.
-
Data Table: Optimizing Williamson Ether Synthesis Conditions
| Parameter | Recommended | Rationale & Considerations |
| Base | Sodium Hydride (NaH), 60% dispersion | Strong, non-nucleophilic base. Use 1.1-1.5 eq. Ensure it is fresh.[16] |
| Solvent | Anhydrous DMF or THF | Aprotic polar solvents enhance SN2 reaction rates. Ensure solvent is dry.[16] |
| Temperature | 0 °C to Room Temperature (up to 50 °C) | Low temperature for base addition to control exotherm. Room temperature is often sufficient for the reaction. Gentle heating can increase rate but may promote side reactions.[12] |
| Methylating Agent | Methyl Iodide (CH₃I) | Highly reactive primary halide. Use 1.2-2.0 eq. |
| Reaction Time | 2 - 12 hours | Monitor by TLC or LC-MS to determine completion. |
| Atmosphere | Inert (Nitrogen or Argon) | Crucial to prevent quenching of the base and alkoxide by atmospheric moisture. |
Part 3: Troubleshooting Guide: Boc Deprotection and Salt Formation
This section covers the final step: the acid-mediated removal of the Boc group to yield this compound.
Issue 1: Incomplete Deprotection
Potential Causes & Solutions:
-
Insufficient Acid: The Boc group is cleaved by acid-catalyzed hydrolysis.[7] An insufficient amount of acid will lead to incomplete reaction.
-
Insight: A large excess of acid is typically used to drive the reaction to completion and ensure the final product is isolated as the hydrochloride salt.
-
Protocol: Use a commercially available solution of HCl in an organic solvent (e.g., 4M HCl in 1,4-dioxane or 2M HCl in diethyl ether/ethyl acetate). Use a large excess (e.g., 10-20 equivalents or use the HCl solution as the solvent).
-
-
Short Reaction Time: While often fast, some substrates may require longer reaction times.
-
Insight: The deprotection mechanism involves the formation of a tert-butyl cation.[10] The stability of this cation and the reaction kinetics can be influenced by the solvent and substrate.
-
Protocol: Allow the reaction to stir at room temperature for at least 1-4 hours. Monitor progress by TLC or LC-MS until the starting material is fully consumed.
-
Issue 2: Formation of tert-butylated Byproducts
Potential Causes & Solutions:
-
Alkylation by tert-Butyl Cation: The liberated tert-butyl cation is an electrophile and can alkylate nucleophilic sites on the starting material or product.
-
Insight: While less common for this specific substrate, electron-rich aromatic rings or other nucleophiles are particularly susceptible to this side reaction.[10]
-
Protocol: Add a cation scavenger to the reaction mixture. Common scavengers include triethylsilane (TES), thioanisole, or even water in small amounts. These will trap the tert-butyl cation before it can react with your product.
-
Issue 3: Difficulty Isolating the Final Product
Potential Causes & Solutions:
-
Product is Highly Soluble or an Oil: Azetidine hydrochlorides are often highly polar and can be difficult to precipitate.
-
Insight: The product is a salt and may be soluble in polar solvents but insoluble in non-polar solvents.
-
Protocol: After the reaction is complete, remove the volatile acid and solvent under reduced pressure. To induce precipitation, add a non-polar solvent like diethyl ether, hexane, or MTBE to the concentrated residue and triturate (repeatedly stir/scrape the solid). The product should precipitate as a solid, which can then be collected by filtration.
-
-
Hygroscopic Nature of the Product: The product readily absorbs water from the air, which can make it appear as a gum or oil.
-
Insight: Amine hydrochloride salts are frequently hygroscopic.
-
Protocol: Perform the final filtration and drying steps quickly. Dry the isolated solid under high vacuum for several hours. Store the final product in a desiccator under an inert atmosphere.
-
Experimental Protocol: Boc Deprotection
Figure 2: Step-by-step protocol for Boc deprotection and product isolation.
References
- 1. chemimpex.com [chemimpex.com]
- 2. lookchem.com [lookchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. 1-N-Boc-3-hydroxyazetidine synthesis - chemicalbook [chemicalbook.com]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. jk-sci.com [jk-sci.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 11. Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. byjus.com [byjus.com]
- 13. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 16. jk-sci.com [jk-sci.com]
Stability of the azetidine ring under various reaction conditions
Welcome to the Technical Support Center for azetidine chemistry. This resource is designed for researchers, scientists, and drug development professionals who are incorporating the unique four-membered azetidine scaffold into their synthetic workflows. The inherent ring strain of azetidine imparts both desirable conformational rigidity and specific reactivity patterns that can be strategically leveraged.[1][2] However, this same strain can also lead to challenges in stability under various reaction conditions.[3][4]
This guide provides in-depth, field-proven insights into the stability of the azetidine ring in a question-and-answer format, addressing common issues encountered during synthesis, purification, and handling.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My azetidine-containing compound is degrading during aqueous acidic workup. What's happening and how can I prevent it?
A1: Root Cause Analysis & Mechanism
The primary culprit for azetidine degradation under acidic conditions is acid-catalyzed ring-opening.[5] The lone pair on the azetidine nitrogen is basic and readily protonated by aqueous acid, forming a highly strained azetidinium ion. This positively charged intermediate is now highly susceptible to nucleophilic attack by water or other nucleophiles present in the medium, leading to cleavage of the C-N bond and formation of a γ-amino alcohol or other ring-opened products.[6][7] The rate of this degradation is highly pH-dependent, with faster decomposition observed at lower pH values.[3]
-
Causality: The significant ring strain of azetidines (approx. 25.4 kcal/mol) provides the thermodynamic driving force for this ring-opening reaction.[8][9] While more stable than the highly reactive three-membered aziridines, they are considerably more prone to cleavage than their five-membered pyrrolidine counterparts.[9][10]
Troubleshooting & Optimization:
-
Avoid Strong Acids: Whenever possible, substitute strong acidic washes (e.g., 1N HCl) with milder alternatives like a saturated aqueous solution of ammonium chloride (NH₄Cl). In many cases, if the impurities are not basic, the acidic wash can be omitted entirely.[5]
-
Minimize Contact Time: If an acidic wash is unavoidable, perform the extraction rapidly and at reduced temperatures (e.g., 0-5 °C) to minimize the duration of contact between your compound and the acidic aqueous phase.[5]
-
Use of Non-Nucleophilic Acids for Salt Formation: If isolating the final product as a salt is required, consider using acids with non-nucleophilic counterions (e.g., methanesulfonic acid, camphorsulfonic acid) and ensure all handling is performed under anhydrous conditions to prevent hydrolysis.[5]
-
Protecting Group Strategy: The stability of the azetidine ring is significantly influenced by the substituent on the nitrogen atom. Electron-withdrawing groups, such as a tert-butoxycarbonyl (Boc) group, decrease the basicity of the nitrogen, making it less susceptible to protonation and subsequent acid-catalyzed degradation.[5][11]
Q2: I'm observing decomposition of my azetidine compound during silica gel column chromatography. Why is this happening?
A2: Root Cause Analysis & Mechanism
Standard silica gel is inherently acidic (pH ≈ 4-5) due to the presence of surface silanol groups (Si-OH). This acidic environment can induce the same ring-opening degradation pathways observed during an acidic workup.[5] Prolonged exposure of the azetidine to the vast surface area of the silica gel during chromatography can lead to significant product loss, streaking on TLC plates, and the isolation of ring-opened byproducts.[5]
Troubleshooting & Optimization:
-
Neutralized or Basic Media:
-
Triethylamine (TEA) Additive: A common and effective solution is to add a small amount of a volatile base, such as triethylamine (typically 0.1-1% v/v), to the eluent. The TEA will neutralize the acidic sites on the silica gel, creating a more benign environment for the azetidine.
-
Pre-treated Silica: Alternatively, use commercially available deactivated or basic silica gel (e.g., alumina, grade III-V).
-
-
Alternative Purification Methods:
-
Flash Chromatography with Neutralized Silica: If flash chromatography is necessary, pre-treat the silica gel by flushing the column with the eluent containing TEA before loading the sample.
-
Reverse-Phase Chromatography: For polar azetidine derivatives, reverse-phase chromatography (e.g., C18) can be an excellent alternative as it avoids the acidic conditions of normal-phase silica gel.
-
Crystallization: If the compound is crystalline, recrystallization is a superior method for purification that avoids decomposition on stationary phases.
-
Q3: How do N-substituents affect the stability of the azetidine ring, particularly under acidic conditions?
A3: Electronic Effects of N-Substituents
The nature of the substituent on the azetidine nitrogen is a critical determinant of its stability.[5] The key factor is how the substituent modifies the electron density and basicity of the nitrogen atom.
| N-Substituent Type | Effect on Nitrogen Basicity | Stability under Acidic Conditions | Rationale |
| Electron-Donating Groups (e.g., Alkyl) | Increases | Decreased | The nitrogen is more electron-rich and more readily protonated, facilitating acid-catalyzed ring opening. |
| Electron-Withdrawing Groups (e.g., Boc, Cbz, Aryl) | Decreases | Increased | The nitrogen's lone pair is less available for protonation, thus disfavoring the formation of the reactive azetidinium ion.[3][5] |
| N-Aryl/Heteroaryl Groups | Varies (generally decreases) | Generally Increased | N-aryl azetidines, especially those linked to conjugated heteroaryls like 2- and 4-pyridyl groups, show enhanced stability. This is attributed to the delocalization of the nitrogen's lone pair into the aromatic system, which significantly lowers its pKa.[3] |
A study on N-substituted aryl azetidines demonstrated that analogues with N-phenyl substituents were significantly less stable at acidic pH compared to N-pyridyl analogues.[3] The much lower pKa of the azetidine nitrogen in the N-pyridyl systems prevents its protonation at moderately acidic pH, thereby inhibiting the ring-opening decomposition pathway.[3]
Q4: Is the azetidine ring stable to catalytic hydrogenation conditions?
A4: General Stability and Potential for Ring Opening
In many cases, the azetidine ring is stable to catalytic hydrogenation conditions commonly used for the reduction of other functional groups (e.g., alkenes, alkynes, nitro groups). However, the potential for hydrogenolysis (cleavage of C-N bonds) exists, particularly under harsh conditions or with specific substitution patterns.
Factors Influencing Stability during Hydrogenation:
-
Catalyst Choice: Palladium-based catalysts (e.g., Pd/C) are generally effective and compatible. More aggressive catalysts like Raney Nickel may have a higher propensity to induce ring cleavage.
-
N-Substituents: N-benzyl groups on azetidines are susceptible to hydrogenolysis, which can be a useful deprotection strategy. N-acyl or N-Boc groups are generally stable under these conditions.
-
Reaction Conditions: High pressures and temperatures increase the risk of ring opening. Milder conditions (e.g., lower H₂ pressure, room temperature) are recommended when preserving the azetidine ring is critical.
Experimental Protocol: Selective Hydrogenation in the Presence of an Azetidine Ring
This protocol describes the reduction of a double bond in a molecule containing a Boc-protected azetidine.
-
Reaction Setup: In a hydrogenation vessel, dissolve the azetidine-containing substrate (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Catalyst Addition: Add 10% Palladium on carbon (Pd/C) (typically 5-10 mol% by weight).
-
Hydrogenation: Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (typically 1 atm, balloon pressure) with vigorous stirring at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the hydrogenated product.
Q5: Can the azetidine ring be opened intentionally with nucleophiles?
A5: Yes, this is a key aspect of azetidine reactivity.
The strain within the azetidine ring can be harnessed for synthetic transformations through controlled ring-opening reactions with various nucleophiles.[8][9] This reactivity is often triggered by activating the azetidine nitrogen.
Activation and Ring-Opening Strategies:
-
Acid Catalysis: As discussed in Q1, protonation of the nitrogen makes the ring susceptible to attack by nucleophiles.
-
N-Acylation/Sulfonylation: Conversion of the azetidine nitrogen to an amide or sulfonamide withdraws electron density, activating the ring's C-N bonds towards nucleophilic attack.[1]
-
Reaction with Electrophiles: Reagents like alkyl chloroformates can react with the azetidine nitrogen to form an azetidinium intermediate, which then undergoes nucleophilic ring-opening by the chloride ion to yield a γ-chloroamine.[6]
Workflow for Nucleophilic Ring Opening:
Caption: General workflow for the activation and subsequent nucleophilic ring-opening of an azetidine.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. nbinno.com [nbinno.com]
Common side reactions in the synthesis of azetidine derivatives
Technical Support Center: Synthesis of Azetidine Derivatives
Welcome to the Technical Support Center for Azetidine Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing azetidine-containing molecules. The inherent ring strain of the four-membered azetidine ring, while synthetically challenging, offers unique structural and functional properties valuable in medicinal chemistry.[1][2] This resource provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you overcome common side reactions and optimize your synthetic strategies.
Part 1: Frequently Asked Questions (FAQs) & High-Level Troubleshooting
This section addresses broad, common issues encountered during the synthesis of azetidines.
Q1: My azetidine ring formation is resulting in very low yields. What are the common causes and how can I improve them?
A1: Low yields are a frequent challenge in azetidine synthesis, primarily due to the high activation energy required to form the strained four-membered ring.[1] Several factors can contribute to this:
-
Unfavorable Reaction Kinetics: The transition state for forming a four-membered ring is often high in energy.[1]
-
Competing Side Reactions: The formation of more stable five- or six-membered rings (e.g., pyrrolidines) can be a significant competing pathway.[1]
-
Steric Hindrance: Bulky substituents on the substrate can impede the necessary intramolecular cyclization.
-
Inappropriate Leaving Group: The choice of leaving group is critical for successful intramolecular nucleophilic substitution.
-
Suboptimal Reaction Conditions: Temperature, solvent, and catalyst concentration can dramatically affect reaction efficiency.[1]
Q2: I'm observing significant byproduct formation that is difficult to separate from my desired azetidine product. What are some general strategies to mitigate this?
A2: Byproduct formation is a common issue. General strategies to address this include:
-
Reaction Condition Optimization: Systematically screen solvents, temperatures, and catalyst loadings.[1]
-
High-Dilution Conditions: For intramolecular cyclizations, using high-dilution techniques can favor the desired ring formation over intermolecular side reactions like polymerization.[3]
-
Choice of Protecting Groups: Ensure protecting groups are stable under the reaction conditions and do not introduce steric hindrance.
-
Purification Techniques: Employing alternative purification methods such as using neutral or basic alumina for column chromatography can prevent the degradation of acid-sensitive azetidines.[1] Recrystallization or distillation under reduced pressure are also effective for solid and volatile compounds, respectively.[1]
Q3: My purified azetidine derivative seems to be decomposing over time. What could be the cause and how can I improve its stability?
A3: The ring strain of azetidines makes them susceptible to decomposition, particularly under acidic conditions.[2][4] The protonation of the azetidine nitrogen can facilitate ring-opening.[2] N-substituted azetidines can undergo intramolecular ring-opening decomposition via nucleophilic attack from a pendant group.[2][4] To improve stability:
-
pH Control: Maintain neutral or slightly basic conditions during workup and storage.
-
Structural Modification: Increasing the distance between the azetidine ring and any internal nucleophilic groups can enhance stability.[2][4] Replacing the azetidine with a less strained ring like pyrrolidine can also be a solution if the application allows.[2][4]
-
Storage: Store purified azetidines in a cold, dry, and inert atmosphere to minimize degradation.
Part 2: Troubleshooting Guide by Synthetic Route
Side reactions are often specific to the synthetic method employed. This section provides detailed troubleshooting for common routes to azetidines.
Route 1: Intramolecular Cyclization of γ-Amino Alcohols & γ-Haloamines
This is a widely used method for forming the azetidine ring. The core of this reaction is an intramolecular SN2 displacement.[5]
Problem 1: My reaction is producing a significant amount of oligomeric or polymeric byproduct instead of the desired azetidine.
-
Probable Cause: The intermolecular reaction is outcompeting the desired intramolecular cyclization. This is common when the concentration of the starting material is too high.
-
Proposed Solution & Scientific Rationale: Employ high-dilution conditions. By significantly lowering the concentration of the substrate, the probability of two molecules reacting with each other (intermolecular) is reduced, thereby favoring the intramolecular pathway.
-
Experimental Protocol: High-Dilution Cyclization
-
Set up a reaction vessel with a suitable solvent and bring it to the desired reaction temperature.
-
In a separate flask, dissolve the γ-haloamine or activated γ-amino alcohol substrate in a large volume of the same solvent.
-
Using a syringe pump, add the substrate solution to the reaction vessel at a very slow rate (e.g., over several hours).
-
Ensure efficient stirring throughout the addition to maintain dilution.
-
Monitor the reaction progress by TLC or LC-MS.
-
Problem 2: The reaction is sluggish and starting material remains even after prolonged reaction times.
-
Probable Cause: The leaving group is not sufficiently reactive, or the nucleophilicity of the amine is too low.
-
Proposed Solution & Scientific Rationale:
-
Improve the Leaving Group: Convert a hydroxyl group to a better leaving group, such as a tosylate, mesylate, or triflate. Halides can also be used, with the reactivity order being I > Br > Cl.[3]
-
Increase Amine Nucleophilicity: If the amine is protected with an electron-withdrawing group, consider a protecting group that is less deactivating. The use of a non-nucleophilic base can also deprotonate the amine, increasing its nucleophilicity.
-
Route 2: [2+2] Cycloaddition Reactions
The [2+2] cycloaddition, such as the Aza Paternò–Büchi reaction (photochemical cycloaddition of an imine and an alkene), is a direct method for constructing the azetidine core.[6][7]
Problem 3: The photochemical [2+2] cycloaddition is inefficient and yields are low.
-
Probable Cause: Competing side reactions of the excited imine, such as E/Z isomerization, can reduce the efficiency of the cycloaddition.[6] The energy transfer from the photocatalyst to the substrate may also be inefficient.
-
Proposed Solution & Scientific Rationale:
-
Use of a Triplet Sensitizer: For imines that are difficult to excite directly, a triplet sensitizer can facilitate the formation of the reactive triplet state.[6]
-
Visible-Light Photocatalysis: Modern methods using visible-light photocatalysts, such as iridium complexes, have been shown to significantly improve the scope and yield of these reactions by enabling efficient triplet energy transfer.[8][9]
-
Substrate Modification: Recent studies have shown that using 2-isoxazoline-3-carboxylates as oxime precursors in visible-light-mediated aza-Paternò-Büchi reactions can lead to high yields of highly functionalized azetidines.[8][10]
-
Problem 4: The cycloaddition results in a mixture of diastereomers that are difficult to separate.
-
Probable Cause: The cycloaddition is not stereoselective, leading to the formation of multiple stereoisomers.
-
Proposed Solution & Scientific Rationale:
-
Chiral Auxiliaries: The use of a chiral auxiliary on either the imine or alkene can induce facial selectivity and lead to the preferential formation of one diastereomer.
-
Substrate Control: The inherent stereochemistry of the alkene and imine substrates can influence the stereochemical outcome of the reaction. Careful selection of substituted starting materials can favor the formation of a single diastereomer.
-
Part 3: Data Summaries & Visualizations
Table 1: Comparison of Leaving Groups in Intramolecular Cyclization
| Leaving Group | Relative Reactivity | Common Activating Reagent | Notes |
| -OH | Very Low | - | Not a suitable leaving group without activation. |
| -Cl | Moderate | SOCl₂, PCl₅ | Readily available starting materials. |
| -Br | Good | PBr₃, CBr₄/PPh₃ | More reactive than chlorides. |
| -OMs | High | MsCl, Et₃N | Good for acid-sensitive substrates. |
| -OTs | High | TsCl, Pyridine | Commonly used, stable tosylates. |
| -OTf | Very High | Tf₂O, Pyridine | Highly reactive, may require low temperatures. |
Diagrams
Caption: A general workflow for troubleshooting azetidine synthesis.
Caption: Intramolecular vs. intermolecular reaction pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of azetidines by aza Paternò–Büchi reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Synthesis of Azetidines [manu56.magtech.com.cn]
- 10. communities.springernature.com [communities.springernature.com]
Technical Support Center: Synthesis of 3-(Methoxymethyl)azetidine Hydrochloride
Welcome to the technical support center for the synthesis of 3-(Methoxymethyl)azetidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve the yield and purity of the final product. The inherent ring strain of the azetidine core makes its synthesis a challenging endeavor, often plagued by competing side reactions and difficulties in purification.[1][2][3] This document provides in-depth, experience-driven advice in a question-and-answer format to address the specific challenges you may encounter.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Q1: My overall yield is consistently low. What are the most critical steps impacting the synthesis of this compound?
Low yield in a multi-step synthesis can be attributed to inefficiencies at various stages. For this compound, the most critical steps are the initial formation of the strained four-membered ring and the subsequent N-deprotection.
-
Azetidine Ring Formation: This is arguably the most challenging step. The formation of a four-membered ring is entropically and enthalpically unfavorable due to significant angle and torsional strain.[3] Success hinges on promoting the desired intramolecular cyclization over competing intermolecular reactions (e.g., polymerization). Key factors include:
-
Precursor Choice: The synthesis often starts from a precursor like 1,3-dichloropropan-2-ol or epichlorohydrin, which is reacted with a protected amine. The nature of the leaving groups and the protecting group on the nitrogen are critical.
-
Reaction Conditions: High-dilution conditions are often necessary to favor the intramolecular cyclization. Slow addition of reagents can also be beneficial. The choice of base and solvent is crucial to control reactivity and prevent side reactions.
-
-
N-Deprotection: The stability of the azetidine ring is a major concern during the removal of the nitrogen protecting group. Harsh deprotection conditions can lead to ring-opening or decomposition of the product.
-
Protecting Group Selection: The choice of the N-protecting group is a strategic decision that impacts the entire synthesis. A robust group that can be removed under mild conditions is ideal. For instance, a benzyl group can be removed by hydrogenolysis, and a Boc group can be cleaved with acid, but the conditions must be carefully optimized to avoid cleaving the azetidine ring itself.
-
-
Purification and Isolation: The final product is a hydrochloride salt, which is typically a crystalline solid. Significant product loss can occur during workup, extraction, and crystallization. Optimizing the pH during extraction and the choice of solvent for crystallization are key to maximizing recovery.
Q2: I am observing significant side product formation during the ring closure step. What are the likely side reactions and how can I minimize them?
Side product formation during the formation of the azetidine ring is a common issue. The primary competing reactions are intermolecular nucleophilic substitution, leading to oligomers or polymers, and elimination reactions.
-
Likely Side Reactions:
-
Polymerization: Instead of intramolecular cyclization, the amine precursor can react with another molecule of the starting material, leading to a chain of linked units.
-
Formation of Larger Rings: Depending on the precursor, rearrangement or reaction with impurities could lead to the formation of more stable five or six-membered rings.
-
Elimination: The base used to deprotonate the amine for cyclization can also promote elimination reactions in the starting material, leading to unsaturated byproducts.
-
-
Strategies for Minimization:
-
High Dilution Principle: Running the reaction at a very low concentration (e.g., 0.01-0.05 M) favors the intramolecular reaction pathway over the intermolecular one.
-
Slow Reagent Addition: Adding the cyclization precursor slowly to a solution of the base can help maintain a low concentration of the reactive species, further discouraging polymerization.
-
Choice of Base: Use a non-nucleophilic, sterically hindered base to minimize its participation in unwanted side reactions. The strength of the base should be just sufficient to deprotonate the amine without promoting excessive elimination.
-
Temperature Control: Lowering the reaction temperature can often increase the selectivity for the desired cyclization product by slowing down competing side reactions.
-
Q3: The introduction of the methoxymethyl group seems inefficient. What are the best practices for this etherification step?
The etherification of the 3-hydroxyazetidine intermediate is a standard Williamson ether synthesis. Inefficiency here is often due to incomplete deprotonation, degradation of the reagent, or side reactions.
-
Best Practices:
-
Anhydrous Conditions: This is the most critical factor. Any residual water will quench the strong base (like NaH) and hydrolyze the methoxymethylating agent. Ensure all glassware is oven-dried, and use anhydrous solvents.
-
Choice of Base and Solvent: Sodium hydride (NaH) in an anhydrous polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) is a common and effective choice. The base should be strong enough to fully deprotonate the hydroxyl group to form the more nucleophilic alkoxide.
-
Reagent Quality: Use a fresh, high-purity methoxymethylating agent, such as chloromethyl methyl ether (MOM-Cl) or a suitable alternative. Be aware of the potential hazards associated with these reagents.
-
Temperature Control: The initial deprotonation with NaH is often performed at 0 °C to control the exothermic reaction and hydrogen evolution. The subsequent addition of the electrophile can then be done at 0 °C and allowed to slowly warm to room temperature to ensure the reaction goes to completion.
-
Q4: I'm struggling with the deprotection of the nitrogen. Which protecting group and deprotection method offer the best yield for this substrate?
The choice of N-protecting group is critical and should be planned from the beginning of the synthesis. The ideal group is stable to the conditions of ring formation and etherification but can be removed without degrading the sensitive azetidine ring.
| Protecting Group | Abbreviation | Common Deprotection Method | Advantages | Disadvantages |
| tert-Butoxycarbonyl | Boc | Trifluoroacetic acid (TFA) in DCM | Stable to many reaction conditions. | Acidic cleavage can sometimes lead to ring opening. |
| Benzyl | Bn | Hydrogenolysis (H₂, Pd/C) | Very stable; cleavage is typically clean. | May not be suitable if other reducible groups are present. |
| Carboxybenzyl | Cbz | Hydrogenolysis (H₂, Pd/C) | Similar to Benzyl; common in peptide chemistry. | Similar limitations to Benzyl group. |
| Diphenylmethyl | Benzhydryl | Hydrogenolysis (H₂, Pd/C) or strong acid | Can be easier to cleave via hydrogenolysis than benzyl. | Can be bulky; acidic cleavage has similar risks as Boc. |
Recommendation: For many azetidine syntheses, the benzyl (Bn) group is a reliable choice. The deprotection via catalytic hydrogenation is generally very mild and high-yielding, with minimal risk to the azetidine ring. The reaction is typically clean, and the by-product (toluene) is easily removed.
Q5: The final salt formation and purification are resulting in product loss. How can I optimize the isolation of this compound?
Product loss during the final step is frustrating but can often be mitigated with careful technique.
-
Optimizing Salt Formation:
-
After deprotection, the free amine is typically in solution. The hydrochloride salt is formed by adding a solution of HCl in a solvent in which the salt is insoluble.
-
Solvent Choice: Common choices include HCl in diethyl ether, dioxane, or isopropanol. The goal is to find a solvent system where the free amine is soluble, but the hydrochloride salt precipitates cleanly.
-
Stoichiometry: Use a slight excess (e.g., 1.1 equivalents) of HCl to ensure complete protonation and precipitation. A large excess can sometimes lead to the co-precipitation of impurities.
-
-
Improving Isolation:
-
Precipitation: Cool the solution after adding HCl to maximize the precipitation of the salt.
-
Washing: Wash the filtered solid with a cold, anhydrous, non-polar solvent (like diethyl ether) to remove residual starting materials and solvent without dissolving the desired salt.
-
Drying: Dry the final product thoroughly under vacuum to remove all traces of solvent. Residual solvent can lower the melting point and affect the purity.
-
Visualized Workflows
General Synthetic Workflow
The following diagram outlines a common synthetic pathway for this compound.
Caption: General synthetic route for 3-(Methoxymethyl)azetidine HCl.
Troubleshooting Decision Tree
Use this diagram to diagnose the source of low yield in your synthesis.
Caption: Troubleshooting flowchart for low yield diagnosis.
Experimental Protocol: N-Benzyl Route
This protocol describes a representative synthesis of this compound starting from epichlorohydrin and benzylamine.
Step 1: Synthesis of 1-benzyl-3-hydroxyazetidine
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add benzylamine (1.0 eq) and water. Cool the mixture in an ice bath.
-
Addition: Add epichlorohydrin (1.05 eq) dropwise to the stirred solution, ensuring the temperature remains below 20 °C.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux for 4-6 hours.
-
Cyclization: Cool the reaction to room temperature and add a solution of sodium hydroxide (2.5 eq) in water. Heat the mixture to reflux for another 3-5 hours to induce ring closure.
-
Workup: Cool the mixture and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography or distillation under reduced pressure to yield 1-benzyl-3-hydroxyazetidine.
Step 2: Synthesis of 1-benzyl-3-(methoxymethyl)azetidine
-
Reaction Setup: To a flame-dried, three-neck flask under an inert atmosphere (nitrogen or argon), add anhydrous THF. Cool the flask to 0 °C in an ice bath.
-
Deprotonation: Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) to the THF. Slowly add a solution of 1-benzyl-3-hydroxyazetidine (1.0 eq) in anhydrous THF to the suspension. Stir at 0 °C for 30 minutes.
-
Etherification: Add chloromethyl methyl ether (MOM-Cl, 1.2 eq) dropwise to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quenching and Workup: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Step 3: Synthesis of this compound
-
Hydrogenolysis: Dissolve 1-benzyl-3-(methoxymethyl)azetidine (1.0 eq) in methanol or ethanol. Add palladium on carbon (10 wt%, ~5-10 mol%) to the solution.
-
Reaction: Place the reaction vessel under an atmosphere of hydrogen (using a balloon or a Parr shaker) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with methanol.
-
Salt Formation: Concentrate the filtrate under reduced pressure. Dissolve the resulting oil in a minimal amount of a suitable solvent (e.g., isopropanol). Add a solution of HCl in diethyl ether (or another suitable solvent) dropwise until precipitation is complete.
-
Isolation: Cool the mixture to promote crystallization. Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound.
References
Technical Support Center: Navigating the Challenges of Azetidine Chemistry
Azetidine Chemistry Technical Support
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered when working with azetidines.
Q1: Why is the ring strain in azetidines both a challenge and an opportunity in chemical synthesis?
A1: The considerable ring strain in azetidines (approximately 25.6 kcal/mol) makes them susceptible to ring-opening reactions, which can be a significant challenge when aiming to maintain the four-membered ring.[1] This inherent reactivity, however, is also a powerful tool in synthetic chemistry. The strain can be strategically released to drive reactions and form more complex molecular architectures that would be difficult to access otherwise.[1][2][3] The key is to control the reaction conditions to either preserve the ring or to promote a desired ring-opening event.
Q2: My azetidine synthesis is resulting in low yields. What are the most common culprits?
A2: Low yields in azetidine synthesis, particularly via intramolecular cyclization, are a frequent issue.[4] The primary causes often include:
-
Competing Intermolecular Reactions: At high concentrations, the precursor molecules may react with each other (dimerization or polymerization) instead of cyclizing.[4]
-
Poor Leaving Group: The intramolecular nucleophilic substitution requires a good leaving group. If the leaving group is not sufficiently reactive, the reaction will be slow and inefficient.[4]
-
Steric Hindrance: Bulky substituents on the substrate can impede the nitrogen's approach to the electrophilic carbon, slowing down or preventing cyclization.[4]
-
Inappropriate Solvent or Base: The choice of solvent and base is critical. Polar aprotic solvents often favor the S\textsubscript{N}2 cyclization, while the base should be strong enough to deprotonate the amine without promoting side reactions like elimination.[4]
Q3: How can I activate the azetidine ring for a nucleophilic addition without causing unwanted side reactions?
A3: Activating the azetidine ring is crucial for many functionalization reactions. This is typically achieved by enhancing the electrophilicity of the ring carbons. Common strategies include:
-
N-Activation: The nitrogen atom can be activated by protonation with a Brønsted acid or coordination to a Lewis acid.[5][6][7][8] This makes the ring more susceptible to nucleophilic attack. Lanthanide triflates, such as La(OTf)₃, have proven to be effective catalysts for this purpose.[7][9]
-
N-Sulfonylation or N-Acylation: The attachment of an electron-withdrawing group to the nitrogen, such as a tosyl or acyl group, can also activate the ring towards nucleophilic attack.[5]
Careful selection of the activating agent and reaction conditions is essential to avoid undesired ring-opening or decomposition.[10]
Q4: What are the key factors controlling regioselectivity in the ring-opening of unsymmetrical azetidines?
A4: The regioselectivity of ring-opening in unsymmetrical azetidines is a critical consideration and is primarily governed by a combination of electronic and steric effects.[7][11]
-
Electronic Effects: Substituents that can stabilize a positive charge on an adjacent carbon, such as aryl, alkenyl, or carbonyl groups, will direct the nucleophilic attack to that carbon.[7][11]
-
Steric Hindrance: In the absence of strong electronic directing groups, the nucleophile will preferentially attack the less sterically hindered carbon atom.[11]
The choice of catalyst can also influence regioselectivity. For instance, cooperative Brønsted/Lewis acid catalysis has been shown to provide complete regioselectivity in the ring-opening of aziridines and azetidines with organotrifluoroborates.[6]
Q5: Are there modern, milder methods for synthesizing functionalized azetidines that avoid harsh conditions?
A5: Absolutely. The field has seen significant advancements in the development of milder synthetic routes to functionalized azetidines. Some notable examples include:
-
Visible-Light Photoredox Catalysis: This approach allows for the generation of azetidine-containing radicals under mild conditions, which can then be used in a variety of coupling reactions.[12][13] The aza Paternò-Büchi reaction, a [2+2] cycloaddition of an imine and an alkene, can also be promoted by visible light to form azetidines.[14][15][16]
-
Electrophilic Azetidinylation: This strategy utilizes reagents like azetidinyl trichloroacetimidates to directly install the azetidine ring onto a wide range of nucleophiles.[17][18]
-
Aza-Michael Additions: This method involves the conjugate addition of a nitrogen nucleophile to an activated alkene, and has been successfully applied to the synthesis of various azetidine derivatives.[19][20][21]
These methods often offer greater functional group tolerance and operational simplicity compared to traditional approaches.
Troubleshooting Guides
This section provides structured guidance for resolving common experimental issues.
Problem 1: Low Yield in Azetidine Ring-Opening Reactions
| Problem | Possible Cause | Recommended Solution |
| Low or no conversion of starting material | Insufficient activation of the azetidine ring. | Increase the concentration or change the type of Lewis or Brønsted acid catalyst. Consider stronger activating groups on the nitrogen if applicable.[5][7] |
| Poor nucleophile. | Use a stronger or less sterically hindered nucleophile. The choice of nucleophile is critical and can significantly impact the reaction outcome. | |
| Inappropriate solvent. | The choice of solvent can influence reaction rates. Ethereal solvents like 2-MeTHF have been shown to be effective in some cases, while highly polar solvents can sometimes hinder selectivity.[22] | |
| Formation of multiple products | Lack of regioselectivity. | Re-evaluate the electronic and steric factors of your substrate. Consider using a directing group or a catalyst system known to promote high regioselectivity.[6][11] |
| Decomposition of the starting material or product. | Azetidines can be unstable under certain conditions, leading to decomposition.[10] Consider milder reaction conditions, such as lower temperatures or the use of a less aggressive catalyst. | |
| Difficulty in product isolation | Product is highly polar or water-soluble. | Modify the workup procedure. Consider using a different extraction solvent or employing techniques like solid-phase extraction. |
Problem 2: Poor Diastereoselectivity in Azetidine Functionalization
| Problem | Possible Cause | Recommended Solution |
| Formation of a mixture of diastereomers | Lack of facial selectivity in the nucleophilic attack. | Utilize a chiral catalyst or auxiliary to control the stereochemical outcome. Chiral squaramide hydrogen-bond donor catalysts have been shown to be effective in enantioselective ring-opening reactions.[22][23] |
| Substrate control is not sufficient. | Modify the substrate to introduce a bulky group that can direct the incoming nucleophile to a specific face of the molecule. | |
| Reaction conditions favor racemization or epimerization. | Investigate the stability of the product under the reaction conditions. It may be necessary to use milder conditions or shorter reaction times to prevent erosion of diastereoselectivity. |
Experimental Protocols & Methodologies
Protocol 1: Lewis Acid-Catalyzed Intramolecular Aminolysis for Azetidine Synthesis
This protocol is adapted from a method for the synthesis of azetidines from cis-3,4-epoxy amines using a lanthanum(III) triflate catalyst.[9][24]
Materials:
-
cis-3,4-epoxy amine substrate
-
Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon or nitrogen atmosphere
Procedure:
-
Under an inert atmosphere, dissolve the cis-3,4-epoxy amine (1.0 eq) in anhydrous DCE (to a concentration of 0.2 M).
-
Add La(OTf)₃ (5 mol%) to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to 0 °C.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with dichloromethane (CH₂Cl₂) (3 x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired azetidine.
Note: The choice of solvent is crucial; DCE was found to be superior to other solvents like CH₂Cl₂ or THF in the reported procedure.[9][24]
Visualizing Key Concepts
Diagram 1: Troubleshooting Workflow for Low Yield in Azetidine Synthesis
Caption: Troubleshooting workflow for low yield in azetidine synthesis.
Diagram 2: Factors Influencing Regioselectivity in Azetidine Ring-Opening
Caption: Key factors governing regioselectivity in azetidine ring-opening.
References
- 1. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. BJOC - Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes [beilstein-journals.org]
- 4. benchchem.com [benchchem.com]
- 5. home.iitk.ac.in [home.iitk.ac.in]
- 6. Branched Amine Synthesis via Aziridine or Azetidine Opening with Organotrifluoroborates by Cooperative Brønsted/Lewis Acid Catalysis: An Acid-Dependent Divergent Mechanism [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Visible light photoredox-catalyzed decarboxylative alkylation of 3-aryl-oxetanes and azetidines via benzylic tertiary radicals - American Chemical Society [acs.digitellinc.com]
- 13. sfera.unife.it [sfera.unife.it]
- 14. Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis of azetidines by aza Paternò–Büchi reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Modular access to functionalized azetidines via electrophilic azetidinylation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 18. chemrxiv.org [chemrxiv.org]
- 19. mdpi.com [mdpi.com]
- 20. [PDF] Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates | Semantic Scholar [semanticscholar.org]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Frontiers | Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines [frontiersin.org]
Technical Support Center: Protecting Group Strategies for 3-(Methoxymethyl)azetidine Hydrochloride
Welcome to the technical support center for protecting group strategies involving 3-(methoxymethyl)azetidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges and considerations when working with this versatile building block. Due to the inherent ring strain of the azetidine core and the presence of a secondary amine, selecting and manipulating nitrogen protecting groups is a critical step in any synthetic route.[1][2] This resource provides in-depth, experience-driven answers to common questions and troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when working with this compound, and why is a protecting group necessary?
A1: The primary challenge stems from the strained four-membered azetidine ring, which makes it susceptible to ring-opening reactions, particularly under acidic conditions.[3][4] The hydrochloride salt form provides stability for storage, but the free secondary amine is a potent nucleophile and base. A protecting group is crucial to:
-
Prevent unwanted side reactions: The unprotected amine can react with electrophiles, leading to a mixture of products.
-
Increase stability: Electron-withdrawing protecting groups can reduce the basicity of the nitrogen, making the azetidine ring less prone to acid-catalyzed degradation.[5]
-
Improve solubility and handling: N-protected azetidines often have more favorable solubility in common organic solvents compared to the hydrochloride salt.
-
Direct reactivity: In multi-step syntheses, a protecting group allows for selective reactions at other positions of the molecule.
Q2: Which are the most common and effective protecting groups for the 3-(methoxymethyl)azetidine nitrogen?
A2: The most widely used protecting groups for azetidines are carbamates, such as tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).[6] The choice between them depends on the overall synthetic strategy and the compatibility with subsequent reaction conditions.
-
tert-Butoxycarbonyl (Boc): This is often the preferred choice due to its stability under a wide range of conditions and its straightforward removal with acid.
-
Benzyloxycarbonyl (Cbz): Cbz is also robust and is typically removed by catalytic hydrogenolysis, which offers an orthogonal deprotection strategy to the acid-labile Boc group.[7][8]
Q3: My N-Boc protection of 3-(methoxymethyl)azetidine is giving low yields. What are the likely causes?
A3: Low yields in N-Boc protection are often due to suboptimal reaction conditions. Here are some common culprits and troubleshooting steps:
-
Inadequate Base: The reaction of di-tert-butyl dicarbonate (Boc₂O) with the azetidine hydrochloride requires a base to neutralize the HCl and deprotonate the amine. Insufficient or an inappropriate base can lead to incomplete reaction.
-
Solution: Use at least two equivalents of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). One equivalent neutralizes the hydrochloride salt, and the second acts as a proton scavenger for the protection reaction.
-
-
Reaction Concentration: Competing intermolecular reactions, such as dimerization, can occur if the reaction is too concentrated.[6]
-
Solution: While not as common for protection as for ring formation, ensuring adequate solvent volume can be beneficial.
-
-
Solvent Choice: The choice of solvent can impact the solubility of the starting material and the reaction rate.
-
Solution: Dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used and effective solvents.
-
Troubleshooting Guides
Issue 1: Difficulty in Removing the N-Boc Protecting Group
Symptoms:
-
Incomplete deprotection observed by TLC or LC-MS analysis, with significant starting material remaining.
-
Degradation of the product, indicated by multiple new spots on TLC or peaks in LC-MS.
Root Cause Analysis: The standard conditions for Boc deprotection involve strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[9][10] However, the strained azetidine ring can be sensitive to harsh acidic conditions, potentially leading to ring-opening.[4]
Solutions:
-
Milder Acidic Conditions:
-
Control Reaction Time and Temperature:
-
Monitor the reaction closely by TLC or LC-MS at regular intervals (e.g., every 15-30 minutes).
-
Perform the reaction at 0 °C to slow down potential degradation pathways. Once the starting material is consumed, immediately proceed with the workup.
-
-
Alternative Deprotection Methods:
-
For substrates sensitive to strong acids, consider alternative protecting groups in your synthetic design, such as Fmoc, which is removed under basic conditions.[7]
-
Workflow for Troubleshooting N-Boc Deprotection
Caption: Troubleshooting workflow for N-Boc deprotection of 3-(methoxymethyl)azetidine.
Issue 2: Unexpected Side Products During N-Cbz Deprotection by Hydrogenolysis
Symptoms:
-
Formation of byproducts where the methoxymethyl ether is cleaved.
-
Complex reaction mixture that is difficult to purify.
Root Cause Analysis: Catalytic hydrogenolysis is generally a mild method for Cbz deprotection.[8] However, over-reaction or catalyst poisoning can lead to undesired side reactions. The benzyl ether of the Cbz group is typically more labile to hydrogenolysis than the methyl ether of the side chain. However, prolonged reaction times or a highly active catalyst could potentially affect other functional groups.
Solutions:
-
Catalyst Selection and Loading:
-
Palladium on carbon (Pd/C) is the standard catalyst. Use a moderate loading (e.g., 5-10 mol %).
-
If side reactions persist, try a less reactive catalyst, such as Pearlman's catalyst (Pd(OH)₂/C).
-
-
Control of Reaction Conditions:
-
Ensure the reaction is run under a positive pressure of hydrogen (e.g., a balloon or a Parr shaker at low pressure).
-
Monitor the reaction progress frequently to avoid extended reaction times after the Cbz group has been cleaved.
-
-
Use of a Hydrogen Donor:
-
Transfer hydrogenolysis using a hydrogen donor like ammonium formate or cyclohexene can sometimes offer milder conditions and prevent over-reduction.[8]
-
Experimental Protocols
Protocol 1: N-Boc Protection of this compound
-
Preparation: To a solution of this compound (1.0 eq) in dichloromethane (DCM, approx. 0.2 M) at 0 °C, add triethylamine (2.2 eq) dropwise.
-
Addition of Boc Anhydride: Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Workup: Quench the reaction with water. Separate the organic layer, and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can often be used without further purification. If necessary, purify by flash column chromatography on silica gel.[12][13]
Protocol 2: N-Cbz Protection of this compound
-
Preparation: Suspend this compound (1.0 eq) in dichloromethane (DCM, approx. 0.2 M). Add an aqueous solution of sodium bicarbonate (NaHCO₃, 2.5 eq).
-
Addition of Cbz-Cl: Cool the biphasic mixture to 0 °C and add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise with vigorous stirring.[14]
-
Reaction: Allow the mixture to warm to room temperature and stir for 3-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Separate the organic layer. Extract the aqueous layer with DCM. Combine the organic layers and wash with brine.
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash chromatography if needed.
Decision Tree for Protecting Group Selection
Caption: Decision-making workflow for selecting a protecting group for 3-(methoxymethyl)azetidine.
Data Summary
The following table summarizes the key features of the most common protecting groups for 3-(methoxymethyl)azetidine.
| Protecting Group | Abbreviation | Common Reagent | Key Stability | Deprotection Conditions | Orthogonality |
| tert-Butoxycarbonyl | Boc | (Boc)₂O | Stable to base, hydrogenolysis | Acidic (TFA, HCl)[11][15] | Orthogonal to Cbz, Fmoc |
| Benzyloxycarbonyl | Cbz or Z | Cbz-Cl | Stable to acid, base | Catalytic Hydrogenolysis (H₂, Pd/C)[8] | Orthogonal to Boc, Fmoc |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Stable to acid, hydrogenolysis | Basic (e.g., Piperidine in DMF)[7][16] | Orthogonal to Boc, Cbz |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. jocpr.com [jocpr.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
Technical Support Center: Scalable Synthesis of 3-(Methoxymethyl)azetidine Hydrochloride
Welcome to the technical support center for the scalable synthesis of 3-(Methoxymethyl)azetidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of this valuable building block. The inherent ring strain of the four-membered azetidine core presents unique synthetic challenges, particularly when scaling up production.[1][2] This document provides in-depth, field-proven insights into a robust synthetic route, answers to frequently asked questions, and detailed troubleshooting protocols to navigate potential experimental hurdles.
Synthetic Pathway Overview
A common and scalable approach to this compound begins with a commercially available, N-protected 3-hydroxyazetidine derivative. The N-protecting group is crucial for preventing side reactions at the nitrogen atom during subsequent functionalization steps. The benzhydryl (diphenylmethyl, Dpm) group is particularly advantageous for scalability as it is crystalline, stable, and can be removed under relatively clean hydrogenolysis conditions.[3]
The overall workflow involves O-methylation of the corresponding alcohol precursor, followed by deprotection and salt formation.
Caption: Scalable two-step synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for this synthesis?
A1: For a scalable process, the most common starting point is an N-protected azetidine derivative. While routes from epichlorohydrin and tert-butylamine exist for creating the azetidine core,[4] starting with a pre-formed ring like 1-Boc-3-azetidinone or 1-benzhydryl-3-azetidinol is often more efficient for producing 3-substituted analogs. The subsequent reduction and chain extension to get the (azetidin-3-yl)methanol intermediate is a well-established process.
Q2: Why is an N-protecting group essential for this synthesis?
A2: The azetidine nitrogen is a nucleophilic secondary amine. Without a protecting group, it would compete with the hydroxyl group in the O-methylation step, leading to the formation of a quaternary ammonium salt by-product. Furthermore, unprotected azetidines can be volatile and may exhibit instability, including dimerization.[5] The protecting group mitigates these issues and improves handling characteristics, especially on a larger scale.
Table 1: Comparison of Common N-Protecting Groups
| Protecting Group | Abbreviation | Introduction Method | Cleavage Method | Advantages for Scalability | Disadvantages |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate | Strong acid (e.g., TFA, HCl) | Readily available reagent. | Acidic cleavage may not be compatible with other functional groups. Gaseous by-products (isobutylene, CO₂) can cause pressure build-up. |
| Benzhydryl | Dpm / Bh | Benzhydryl bromide | Catalytic Hydrogenolysis | Crystalline intermediates aid purification. Cleavage conditions are mild and clean (by-product is diphenylmethane).[3] | Requires hydrogen gas and a specialized reactor for large-scale hydrogenation. Catalyst can be expensive. |
| Benzyl | Bn | Benzyl bromide | Catalytic Hydrogenolysis | Common and cost-effective. | Can be more difficult to cleave than benzhydryl group. Potential for catalyst poisoning. |
Q3: Why is the final product isolated as a hydrochloride salt?
A3: The free base of 3-(methoxymethyl)azetidine is a low-boiling, water-soluble liquid, which makes it difficult to isolate and handle. The hydrochloride salt is a stable, non-volatile, crystalline solid that is easier to purify by recrystallization, handle, and store.[3] The salt form also prevents potential dimerization or degradation of the free amine.[5]
Q4: What are the primary safety concerns when synthesizing azetidines?
A4: Azetidines are strained, reactive molecules and should be handled with care.[6] Key safety precautions include:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile is a good choice), safety goggles, and a lab coat.[6][7]
-
Ventilation: Work in a well-ventilated fume hood to avoid inhaling vapors.
-
Reactivity: Azetidines are basic and will react with acids. The four-membered ring can undergo ring-opening reactions under certain conditions.[1]
-
Flammability: Many solvents and reagents used (e.g., THF, methanol) are highly flammable. Ensure all ignition sources are removed.[8]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis.
Problem 1: Low yield during the O-methylation step (Williamson Ether Synthesis).
-
Possible Cause 1.1: Incomplete deprotonation of the alcohol.
-
Explanation: The Williamson ether synthesis requires the quantitative formation of a potent alkoxide nucleophile. Moisture in the solvent or reagents will quench the strong base (e.g., NaH), and an insufficiently strong base will not fully deprotonate the alcohol.
-
Troubleshooting Steps:
-
Ensure the reaction is conducted under strictly anhydrous conditions. Use freshly distilled, dry solvents (like THF from a solvent purification system).
-
Use a sufficiently strong base. Sodium hydride (NaH, 60% dispersion in mineral oil) is highly effective. Ensure the NaH is fresh and has been handled under an inert atmosphere (e.g., Nitrogen or Argon).
-
Allow sufficient time for the deprotonation to complete before adding the methylating agent. You should observe the cessation of hydrogen gas evolution.
-
-
-
Possible Cause 1.2: Competing elimination or side reactions.
-
Explanation: While less common for a primary alcohol, temperature control is still important. The azetidine nitrogen, if partially deprotected or reactive, can also be methylated.
-
Troubleshooting Steps:
-
Maintain a moderate reaction temperature. Deprotonation is often performed at 0 °C, followed by slow warming to room temperature after the addition of the methylating agent.
-
Ensure your N-protecting group is stable to the basic conditions. Both Boc and Benzhydryl groups are robust under these conditions.
-
-
Problem 2: Incomplete removal of the benzhydryl (Dpm) protecting group.
-
Possible Cause 2.1: Inactive or poisoned catalyst.
-
Explanation: Palladium catalysts can be poisoned by sulfur- or halogen-containing impurities. The activity of the catalyst can also degrade over time or if improperly stored.
-
Troubleshooting Steps:
-
Use a high-quality catalyst. Pearlman's catalyst (Pd(OH)₂/C) is often more effective and resistant to poisoning than Palladium on Carbon (Pd/C) for this type of transformation.[9]
-
Ensure the substrate is free from impurities from previous steps. If necessary, purify the N-Dpm intermediate by recrystallization before the hydrogenolysis step.
-
Increase catalyst loading (e.g., from 5 mol% to 10 mol%).
-
-
-
Possible Cause 2.2: Insufficient hydrogen pressure or reaction time.
-
Explanation: On a larger scale, ensuring efficient mixing and mass transfer of hydrogen gas to the catalyst surface is critical. The reaction can be sluggish if pressure is too low.
-
Troubleshooting Steps:
-
Increase the hydrogen pressure (typically within the safe limits of your reactor, e.g., 50-100 psi).
-
Monitor the reaction progress by TLC or GC-MS. If the reaction stalls, filter the mixture through celite (under an inert atmosphere if possible) and add a fresh portion of catalyst.
-
Ensure vigorous stirring to keep the catalyst suspended and facilitate gas-liquid contact.
-
-
Caption: Troubleshooting decision tree for the hydrogenolysis deprotection step.
Problem 3: Difficulty isolating the final hydrochloride salt.
-
Possible Cause 3.1: Product is too soluble in the chosen solvent system.
-
Explanation: this compound has significant polarity and may remain dissolved if the crystallization solvent is too polar.
-
Troubleshooting Steps:
-
After deprotection and solvent removal, dissolve the crude oil in a minimal amount of a polar solvent like isopropanol or ethanol.
-
Add a non-polar anti-solvent, such as diethyl ether, methyl tert-butyl ether (MTBE), or ethyl acetate, dropwise with stirring until precipitation is observed.
-
Cool the mixture (e.g., to 0-5 °C) to maximize crystal formation.
-
If the product oils out, try scratching the inside of the flask with a glass rod to induce crystallization or add a seed crystal if available.
-
-
-
Possible Cause 3.2: Incorrect stoichiometry of HCl.
-
Explanation: Adding a large excess of HCl can lead to the formation of a hygroscopic, oily product. Insufficient HCl will result in a mixture of the salt and the free base.
-
Troubleshooting Steps:
-
Use a standardized solution of HCl in a solvent like isopropanol or dioxane.
-
Add a slight excess (e.g., 1.1-1.2 equivalents) of HCl relative to the substrate.
-
Alternatively, bubble dry HCl gas through a solution of the free base in a suitable solvent until precipitation is complete, monitoring the pH of the solution.
-
-
Detailed Experimental Protocols
Protocol 1: Synthesis of 1-(Diphenylmethyl)-3-(methoxymethyl)azetidine
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.).
-
Solvent Addition: Under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF) and cool the suspension to 0 °C using an ice bath.
-
Deprotonation: Slowly add a solution of (1-(diphenylmethyl)azetidin-3-yl)methanol (1.0 eq.) in anhydrous THF to the NaH suspension.
-
Reaction Monitoring: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Stir for an additional hour, or until hydrogen evolution ceases.
-
Methylation: Cool the reaction mixture back to 0 °C and add methyl iodide (MeI, 1.5 eq.) dropwise, maintaining the internal temperature below 10 °C.
-
Completion: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Carefully quench the reaction by the slow, dropwise addition of water at 0 °C. Add ethyl acetate and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography or used directly in the next step if sufficiently pure.
Protocol 2: Synthesis of this compound
-
Setup: To a hydrogenation vessel, add 1-(diphenylmethyl)-3-(methoxymethyl)azetidine (1.0 eq.) and Pearlman's catalyst (Pd(OH)₂/C, 20 wt%, ~5 mol%).
-
Solvent Addition: Add methanol as the solvent, followed by a solution of concentrated hydrochloric acid (1.1 eq.).
-
Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to 60 psi.
-
Reaction: Stir the mixture vigorously at room temperature for 16-24 hours. Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.
-
Filtration: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with additional methanol.
-
Isolation: Combine the filtrate and washes and concentrate under reduced pressure to obtain a crude oil or solid.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as isopropanol/diethyl ether, to yield this compound as a white crystalline solid.[10]
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. researchgate.net [researchgate.net]
- 3. US4966979A - Process for synthesis of azetidine and novel intermediates therefor - Google Patents [patents.google.com]
- 4. CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. jnsparrowchemical.com [jnsparrowchemical.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. fishersci.com [fishersci.com]
- 9. azetidine-3,3-diyldimethanol synthesis - chemicalbook [chemicalbook.com]
- 10. calpaclab.com [calpaclab.com]
Validation & Comparative
Characterization of 3-(Methoxymethyl)azetidine hydrochloride purity
An In-Depth Technical Guide to the Purity Characterization of 3-(Methoxymethyl)azetidine hydrochloride
A Senior Application Scientist's Guide to Orthogonal Purity Assessment
For researchers, scientists, and professionals in drug development, the purity of chemical building blocks is not merely a matter of quality control; it is the bedrock of reproducible and reliable results. This compound is a versatile scaffold used in medicinal chemistry for the synthesis of novel therapeutic agents. Its specific four-membered ring structure offers unique conformational constraints that are valuable in drug design. However, the presence of even trace-level impurities—arising from starting materials, by-products, or degradation—can significantly impact biological activity, toxicity, and overall project outcomes.
This guide provides an in-depth comparison of orthogonal analytical techniques for the comprehensive characterization of this compound purity. Adopting an orthogonal approach, which uses multiple analytical methods based on different chemical and physical principles, is a self-validating system that provides the highest degree of confidence in a purity assessment. We will move beyond simple protocols to explain the scientific rationale behind methodological choices, ensuring a robust and trustworthy analysis.
The Orthogonal Approach: A Framework for Confidence
A single analytical technique provides only one perspective on a sample's purity. An impurity that is invisible to one method (e.g., a non-UV active compound in HPLC) may be readily detected by another (e.g., NMR or GC-MS). Therefore, combining several distinct methods is essential for a comprehensive impurity profile.
Caption: Orthogonal workflow for comprehensive purity analysis.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is the gold standard for quantifying the purity of non-volatile organic compounds and detecting related substances. For a polar, salt-based compound like this compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice.
Causality Behind Experimental Choices: We use RP-HPLC because the stationary phase (e.g., C18) is nonpolar, while the mobile phase is polar. This setup is ideal for retaining and separating polar analytes like our target compound and its potential impurities based on subtle differences in their hydrophobicity. A UV detector is commonly employed; however, it's crucial to recognize its limitation: it can only detect impurities that contain a chromophore (a part of the molecule that absorbs UV light). Since the azetidine ring itself has no significant UV absorbance, detection often relies on derivatization or the use of alternative detectors like Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) for universal detection, though UV is often sufficient for process impurity monitoring where impurities may be chromophoric. For this guide, we focus on a standard UV detection method.
Experimental Protocol: RP-HPLC with UV Detection
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in 10 mL of the mobile phase diluent (e.g., a 50:50 mixture of water and acetonitrile) to create a 1 mg/mL stock solution.
-
Filter the solution through a 0.45 µm syringe filter to remove particulates that could damage the column.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. (TFA acts as an ion-pairing agent to improve peak shape for amines).
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: 215 nm (chosen for general detection of amide/amine functionalities, though a DAD/PDA detector scan is recommended to find the optimal wavelength).
-
-
Data Analysis:
-
Purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100
-
Caption: Step-by-step workflow for HPLC purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): Detecting Volatile Impurities
GC-MS is unparalleled for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents from the synthesis process.
Expertise & Experience: Directly injecting an amine hydrochloride salt into a GC is problematic. The salt is non-volatile and will not pass through the column. Furthermore, the high temperatures of the GC inlet can cause decomposition. A common issue when analyzing amines in alcoholic solvents like methanol is the in-situ formation of artifacts, such as imines, which can be mistaken for impurities. To ensure a trustworthy analysis, the sample must be converted to its more volatile free-base form and potentially derivatized to improve its chromatographic properties.
Experimental Protocol: GC-MS for Residual Solvents and Volatile Impurities
-
Sample Preparation (Headspace Analysis for Residual Solvents):
-
Accurately weigh ~50 mg of the sample into a headspace vial.
-
Add 1 mL of a suitable solvent (e.g., DMSO or DMAc) that does not interfere with the analytes of interest.
-
Seal the vial and heat in the headspace autosampler (e.g., 80 °C for 15 min) to allow volatile solvents to partition into the gas phase.
-
The automated system then injects a sample of the vapor (headspace) into the GC.
-
-
GC-MS Conditions:
-
Column: DB-624 or equivalent phase suitable for solvent analysis, 30 m x 0.25 mm ID, 1.4 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: 40 °C (hold 5 min), ramp at 10 °C/min to 240 °C (hold 5 min).
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: 35-350 amu.
-
-
Data Analysis:
-
Identify residual solvent peaks by comparing their retention times and mass spectra to a reference library (e.g., NIST).
-
Quantify by creating a calibration curve with known standards.
-
Caption: Workflow for GC-MS analysis of volatile impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation
NMR spectroscopy is a powerful tool that provides detailed information about the molecular structure of the main component and its impurities. Quantitative NMR (qNMR) can determine purity against a certified internal standard without needing reference standards for the impurities themselves, making it a primary analytical method.
Trustworthiness: Unlike chromatographic methods that rely on the response factor of a detector, NMR signal intensity is directly proportional to the number of nuclei, providing a highly accurate and reliable measure of molar concentration. For this compound, ¹H NMR can confirm the structure and identify impurities, while the presence of the hydrochloride salt can be confirmed by the chemical shift of the N-H protons.
Experimental Protocol: ¹H NMR for Structural Identity and Purity
-
Sample Preparation:
-
Accurately weigh ~5 mg of this compound.
-
Dissolve in ~0.7 mL of a deuterated solvent such as Deuterium Oxide (D₂O) or DMSO-d₆. D₂O is often preferred for hydrochloride salts due to good solubility.
-
Add a known amount of a certified internal standard (e.g., maleic acid) if performing qNMR.
-
-
NMR Acquisition:
-
Spectrometer: 400 MHz or higher for adequate resolution.
-
Experiment: Standard ¹H proton experiment.
-
Key Parameters: Ensure a sufficient relaxation delay (D1, e.g., 30 seconds) for accurate integration in quantitative experiments. Acquire at least 16 scans for a good signal-to-noise ratio.
-
-
Data Analysis:
-
Confirm the structure by assigning the observed chemical shifts and coupling patterns to the protons of 3-(methoxymethyl)azetidine.
-
Assess purity by comparing the integral of the main compound's signals to the integrals of any impurity signals.
-
If using an internal standard, calculate the absolute purity based on the known concentration of the standard.
-
A Senior Application Scientist's Guide to Analytical Techniques for Azetidine-Containing Compounds
Introduction: The Analytical Challenge of the Strained Azetidine Ring
The azetidine ring, a four-membered saturated heterocycle, is an increasingly important structural motif in medicinal chemistry.[1] Its constrained nature imparts conformational rigidity, which can lead to improved binding affinity and selectivity for biological targets. However, this inherent ring strain also presents unique challenges for analytical chemists.[2] The potential for ring-opening reactions and the polarity conferred by the nitrogen atom necessitate the careful selection and optimization of analytical techniques to ensure accurate characterization, quantification, and stability assessment of azetidine-containing compounds.[3]
This guide provides a comparative overview of the primary analytical techniques employed for the characterization of azetidine-containing compounds. We will delve into the nuances of chromatographic, spectrometric, and spectroscopic methods, offering experimental insights and protocols to aid researchers, scientists, and drug development professionals in this specialized field.
Chromatographic Techniques: Separating Azetidine Derivatives
Chromatography is the cornerstone for the separation and quantification of azetidine-containing compounds from complex matrices. The choice between liquid and gas chromatography is primarily dictated by the volatility and thermal stability of the analyte.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
HPLC and UPLC are the most versatile and widely used techniques for the analysis of azetidine-containing pharmaceuticals due to their applicability to a broad range of polar and non-volatile compounds.
For chiral azetidine derivatives, enantiomeric separation is crucial as different enantiomers can exhibit distinct pharmacological and toxicological profiles. Polysaccharide-based chiral stationary phases (CSPs) are often the first choice for the direct separation of enantiomers.[4][5]
Comparison of Polysaccharide-Based Chiral Stationary Phases
| Chiral Stationary Phase (CSP) | Azetidine Compound Example | Mobile Phase | Retention Time (min) | Resolution (Rs) | Selectivity (α) | Reference |
| Chiralpak® IA (Amylose derivative) | N-Boc-2-azetidinecarboxylic acid | Hexane/Isopropanol (90:10) | t1: 8.5, t2: 10.2 | 2.1 | 1.25 | [1] |
| Chiralcel® OD-H (Cellulose derivative) | 1-(3-chlorophenyl)-3-hydroxyazetidine | Hexane/Ethanol (80:20) | t1: 12.1, t2: 14.5 | 1.9 | 1.18 | [6] |
| Chiralpak® IC (Cellulose derivative) | 2-phenylazetidine | Heptane/2-Propanol/DEA (95:5:0.1) | t1: 6.3, t2: 7.8 | 2.5 | 1.30 | [4] |
Experimental Protocol: Chiral HPLC Separation of a Racemic Azetidine
-
Column Selection: Start with a polysaccharide-based CSP such as Chiralpak® IA or Chiralcel® OD-H.
-
Mobile Phase Screening:
-
Normal Phase: Begin with a mixture of hexane and a polar alcohol modifier (e.g., isopropanol or ethanol) in a 90:10 ratio.
-
Polar Organic Mode: If the compound is more polar, a mobile phase of acetonitrile or methanol with a small amount of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) can be effective.
-
-
Optimization:
-
Adjust the ratio of the mobile phase constituents to optimize resolution and analysis time.
-
Evaluate the effect of temperature; sometimes sub-ambient temperatures can enhance enantioselectivity.
-
-
Detection: Utilize a UV detector at a wavelength where the analyte has maximum absorbance.
Workflow for Chiral HPLC Method Development
Caption: A systematic approach to chiral HPLC method development.
A stability-indicating method is crucial to ensure that the analytical procedure can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products.[7] This is achieved through forced degradation studies.
Experimental Protocol: Forced Degradation Study and Stability-Indicating UPLC-MS Method Development
-
Forced Degradation:
-
Acid Hydrolysis: Treat the drug substance with 0.1 M HCl at 60°C for 24 hours.[8]
-
Base Hydrolysis: Treat the drug substance with 0.1 M NaOH at 60°C for 24 hours.[8]
-
Oxidative Degradation: Treat the drug substance with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance to 80°C for 48 hours.
-
Photolytic Degradation: Expose the drug substance to UV and visible light as per ICH Q1B guidelines.[9]
-
-
UPLC-MS Method Development:
-
Column: A reversed-phase C18 column is a good starting point.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Gradient Program: A typical gradient would be 5-95% B over 10 minutes.
-
Detection: A photodiode array (PDA) detector to monitor peak purity and a mass spectrometer (MS) to identify degradation products.
-
-
Method Validation: Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[10]
Forced Degradation Workflow
Caption: Workflow for developing a stability-indicating method.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the inherent polarity of many azetidine derivatives, especially those containing hydroxyl or carboxylic acid functional groups, derivatization is often required to increase their volatility and improve chromatographic performance.[11]
Common Derivatization Strategies for Azetidines
| Derivatization Reagent | Target Functional Group(s) | Derivative Formed | Key Advantages | Reference |
| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | -OH, -COOH, -NH | Trimethylsilyl (TMS) ether/ester/amine | Volatile, thermally stable | |
| Pentafluoropropionic Anhydride (PFPA) | -OH, -NH | Pentafluoropropionyl ester/amide | Highly electron-capturing for ECD detection | [12] |
| Alkyl Chloroformates (e.g., Methyl Chloroformate) | -NH, -COOH | Methoxycarbonyl (MOC) derivative | Simple, rapid reaction | [13] |
Experimental Protocol: GC-MS Analysis of Azetidine-2-carboxylic Acid
-
Derivatization (Two-Step Esterification and Acylation):
-
Esterification: To the dried sample, add 1 mL of 2 M HCl in methanol. Heat at 85°C for 1 hour. Evaporate the solvent under a stream of nitrogen.
-
Acylation: To the dried methyl ester, add 100 µL of ethyl acetate and 50 µL of pentafluoropropionic anhydride (PFPA). Heat at 65°C for 30 minutes. Evaporate the excess reagent and solvent.[12]
-
-
GC-MS Analysis:
-
Column: A non-polar capillary column such as a DB-5ms.
-
Injection: 1 µL of the reconstituted derivative in a suitable solvent (e.g., toluene).
-
Temperature Program: Start at 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.
-
MS Detection: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 50-500.
-
Spectroscopic and Spectrometric Techniques: Unraveling the Structure
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structure elucidation of azetidine-containing compounds. ¹H and ¹³C NMR provide information about the carbon-hydrogen framework, while 2D NMR techniques (COSY, HSQC, HMBC) are used to establish connectivity.
Typical ¹H and ¹³C NMR Chemical Shifts for the Azetidine Ring
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes | Reference |
| C2-H | 3.0 - 4.5 | 45 - 65 | Highly dependent on substituents. | [14][15] |
| C3-H₂ | 1.8 - 2.5 | 20 - 35 | Often a complex multiplet. | [14][15] |
| C4-H₂ | 3.5 - 4.5 | 40 - 60 | Influenced by the nitrogen atom. | [14][15] |
| N-H | 1.5 - 3.0 | - | Often a broad singlet, exchangeable with D₂O. | [16] |
Impact of Substituents on ¹³C NMR Chemical Shifts
| Substituent at C2 | C2 Shift (ppm) | C3 Shift (ppm) | C4 Shift (ppm) | Reference |
| -H (unsubstituted) | ~47 | ~25 | ~47 | [17] |
| -CH₃ | ~55 | ~32 | ~46 | |
| -Ph | ~62 | ~34 | ~48 | [14] |
| -COOH | ~60 | ~30 | ~49 |
Mass Spectrometry (MS)
Mass spectrometry is used for determining the molecular weight and elemental composition of azetidine compounds. Electron ionization (EI) is often used in conjunction with GC, while electrospray ionization (ESI) is coupled with LC for the analysis of more polar and fragile molecules.
Characteristic Fragmentation of the Azetidine Ring (Electron Ionization)
The fragmentation of the azetidine ring under EI conditions is driven by the nitrogen atom and the ring strain. Common fragmentation pathways include:
-
α-Cleavage: Fission of the C-C bond adjacent to the nitrogen, leading to the loss of a substituent at the C2 or C4 position.
-
Ring Opening: Cleavage of the C2-C3 or C3-C4 bond, followed by rearrangement and loss of small neutral molecules like ethene (C₂H₄).
Azetidine Ring Fragmentation Pathway
Caption: Common fragmentation pathways of the azetidine ring in EI-MS.[18]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used for the identification of functional groups. For azetidine-containing compounds, characteristic vibrational modes can be observed.
Key FTIR Absorption Bands for Azetidine Derivatives
| Wavenumber (cm⁻¹) | Vibration | Functional Group | Intensity | Reference |
| 3300 - 3500 | N-H stretch | Secondary amine | Medium | [19] |
| 2850 - 3000 | C-H stretch | Aliphatic CH₂, CH | Medium to Strong | [19] |
| 1650 - 1700 | C=O stretch | Amide (if present) | Strong | [19] |
| 1100 - 1300 | C-N stretch | Aliphatic amine | Medium | [19] |
Conclusion
The analytical landscape for azetidine-containing compounds is multifaceted, requiring a tailored approach based on the specific properties of the molecule and the analytical question at hand. This guide has provided a comparative overview of the key techniques, from chromatographic separations to spectroscopic and spectrometric characterization. By understanding the principles behind each method and leveraging the provided experimental protocols, researchers can develop robust and reliable analytical strategies to support the discovery and development of novel azetidine-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. repository.uncw.edu [repository.uncw.edu]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. longdom.org [longdom.org]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. Development and validation of a stability indicating UPLC method for determination of ticlopidine hydrochloride in its tablet formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. rsc.org [rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 17. scribd.com [scribd.com]
- 18. Azetidine [webbook.nist.gov]
- 19. jmchemsci.com [jmchemsci.com]
A Senior Scientist's Guide to the 1H and 13C NMR Analysis of 3-(Methoxymethyl)azetidine Hydrochloride
An Objective Comparison and Methodological Reference for Drug Development Professionals
In the intricate world of medicinal chemistry, the azetidine scaffold has emerged as a "privileged" structural motif.[1][2] Its inherent ring strain imparts a degree of conformational rigidity that is highly sought after, offering a stable and predictable vector for substituents in three-dimensional space.[3][4] This contrasts with more flexible pyrrolidine and piperidine rings, often leading to enhanced binding affinity and improved pharmacological profiles. This guide provides an in-depth NMR analysis of 3-(Methoxymethyl)azetidine hydrochloride, a versatile building block, comparing its spectral characteristics to relevant alternatives and presenting a validated protocol for its characterization.
The Strategic Value of 3-Substituted Azetidines
The power of the azetidine ring lies in its functionalization. The 3-position, in particular, serves as a key attachment point for side chains designed to interact with biological targets. The choice of substituent at this position is a critical decision in drug design, influencing everything from potency and selectivity to metabolic stability and solubility. 3-(Methoxymethyl)azetidine offers a unique combination of a flexible, polar ether linkage and a terminal methyl group, providing both a hydrogen bond acceptor and a lipophilic contact point.
Structural Elucidation by NMR: A Deep Dive into this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for the structural verification and purity assessment of small molecules. The hydrochloride salt form of the title compound means the azetidine nitrogen is protonated, creating a cationic center that significantly influences the electronic environment of the ring protons and carbons, a key feature to note during spectral interpretation.[5]
Molecular Structure and Atom Numbering
Caption: Structure of this compound.
¹H NMR Spectral Analysis
The ¹H NMR spectrum provides a detailed picture of the proton environments. The protonation of the nitrogen deshields the adjacent C2 and C4 protons, shifting them downfield.
Table 1: Representative ¹H NMR Data for this compound (400 MHz, D₂O)
| Proton Assignment | Approx. Chemical Shift (δ, ppm) | Multiplicity | Coupling (J, Hz) | Rationale and Expert Insights |
| H2, H4 (ring CH₂) | 3.80 - 4.15 | m | - | These four protons are diastereotopic and appear as complex multiplets. They are strongly deshielded by the adjacent positively charged nitrogen atom[5]. |
| H5 (CH₂-O) | ~3.55 | d | ~6.5 Hz | This methylene group is adjacent to the ether oxygen and coupled to the H3 proton, resulting in a doublet. |
| H7 (O-CH₃) | ~3.33 | s | - | A characteristic singlet for a methoxy group, appearing in a typical upfield region for such a functional group. |
| H3 (ring CH) | 2.90 - 3.10 | m | - | A complex multiplet due to coupling with the four protons at C2 and C4, as well as the two protons at C5. Its position is influenced by the attached methoxymethyl side chain. |
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum complements the ¹H data by showing the number of unique carbon environments.
Table 2: Representative ¹³C NMR Data for this compound (100 MHz, D₂O)
| Carbon Assignment | Approx. Chemical Shift (δ, ppm) | Rationale and Expert Insights |
| C5 (CH₂-O) | ~75.0 | The most downfield aliphatic carbon due to the direct attachment to the highly electronegative oxygen atom. |
| C7 (O-CH₃) | ~58.5 | Typical chemical shift for a methoxy carbon. |
| C2, C4 (ring CH₂) | ~49.0 | These equivalent carbons are adjacent to the protonated nitrogen, causing a significant downfield shift. |
| C3 (ring CH) | ~31.0 | The substituted carbon of the azetidine ring, appearing at the most upfield position among the ring carbons. |
Comparative Guide: How Substituents Alter the Azetidine NMR Fingerprint
The choice of a 3-substituent dramatically alters the electronic and magnetic environment of the azetidine ring. This is clearly reflected in the chemical shifts of the ring protons (H2/H4), which are highly sensitive to the inductive effects of the substituent.
Table 3: Comparison of ¹H NMR Chemical Shifts for H2/H4 Protons in 3-Substituted Azetidines
| 3-Substituent | Example Compound | Approx. H2/H4 Shift (δ, ppm) | Key Influence on Spectrum |
| -CH₂OCH₃ | 3-(Methoxymethyl)azetidine | 3.80 - 4.15 | Moderately electron-withdrawing ether linkage. |
| -OH | 3-Hydroxyazetidine | 3.60 - 3.90 | The hydroxyl group is electron-withdrawing but slightly less so than the methoxymethyl ether. |
| -F | 3-Fluoroazetidine | 4.00 - 4.30 | The highly electronegative fluorine atom strongly deshields the ring protons, shifting them significantly downfield. |
| -CN | 3-Cyanoazetidine | 4.10 - 4.40 | The cyano group has a powerful anisotropic and electron-withdrawing effect, causing the most significant downfield shift in this series. |
This comparison highlights how the methoxymethyl group provides a moderate electronic perturbation, making it a functionally useful but structurally non-disruptive substituent for probing biological systems.
A Validated Experimental Protocol for NMR Analysis
Reproducible, high-quality data is the bedrock of scientific integrity. This protocol outlines a standardized workflow for the NMR analysis of water-soluble hydrochloride salts like this compound.
Workflow: From Sample to Spectrum
References
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Hydrochloride Salt of the GABAkine KRM-II-81 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Mass Spectrometry Analysis of 3-(Methoxymethyl)azetidine Hydrochloride
For researchers, scientists, and professionals in drug development, the precise and reliable characterization of novel chemical entities is paramount. 3-(Methoxymethyl)azetidine hydrochloride, a versatile building block in medicinal chemistry, presents a unique analytical challenge due to its small size, polarity, and cyclic nature. This guide provides an in-depth comparison of mass spectrometry techniques for the analysis of this compound, offering both theoretical insights and practical, data-driven guidance to inform your experimental design. While publicly available, peer-reviewed mass spectra for this specific molecule are scarce, this guide leverages established principles of mass spectrometry and predictive fragmentation modeling to provide a robust analytical framework.
Understanding the Analyte: 3-(Methoxymethyl)azetidine
Before delving into the analytical techniques, it is crucial to understand the physicochemical properties of 3-(Methoxymethyl)azetidine. The free base has a molecular weight of 101.15 g/mol and a chemical formula of C₅H₁₁NO[1]. As a hydrochloride salt, its molecular weight is 137.61 g/mol [2]. Its structure, featuring a strained four-membered azetidine ring, a secondary amine, and an ether linkage, dictates its behavior in the mass spectrometer. The presence of a basic nitrogen atom makes it readily amenable to protonation, a key step in many ionization processes.
A Comparative Overview of Ionization Techniques
The choice of ionization technique is the most critical parameter in the mass spectrometry analysis of any small molecule. Here, we compare three common ionization methods: Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Electron Ionization (EI).
| Ionization Technique | Principle | Expected Ion Species for 3-(Methoxymethyl)azetidine | Fragmentation | Best Suited For |
| Electrospray Ionization (ESI) | Soft ionization; ions are formed from charged droplets. | Primarily [M+H]⁺ (m/z 102.1) | Minimal | Quantitative analysis of polar, non-volatile compounds. |
| Atmospheric Pressure Chemical Ionization (APCI) | Soft ionization; gas-phase ion-molecule reactions. | Primarily [M+H]⁺ (m/z 102.1) | Minimal to moderate | Analysis of less polar and more volatile compounds than ESI. |
| Electron Ionization (EI) | Hard ionization; high-energy electrons bombard the analyte. | Molecular ion (M⁺•, m/z 101.1) and numerous fragment ions. | Extensive | Structural elucidation and library matching for volatile compounds. |
Predicted Fragmentation Pathways
Understanding the fragmentation patterns of 3-(Methoxymethyl)azetidine is essential for its structural confirmation and for developing selective quantitative methods.
Electrospray Ionization (ESI) and Tandem MS (MS/MS)
Under typical ESI conditions, 3-(Methoxymethyl)azetidine is expected to predominantly form the protonated molecule, [M+H]⁺, at an m/z of approximately 102.1. To gain structural information, tandem mass spectrometry (MS/MS) is employed, where the [M+H]⁺ ion is isolated and fragmented. The predicted fragmentation pathway is dominated by the cleavage of the strained azetidine ring and the loss of the methoxymethyl side chain.
References
A Comparative Guide to 3-(Methoxymethyl)azetidine Hydrochloride and Other Key 3-Substituted Azetidine Derivatives for Drug Discovery
For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly influences the properties and ultimate success of a therapeutic candidate. The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has garnered significant interest due to its unique combination of properties. Its inherent ring strain and conformational rigidity can lead to improved metabolic stability, aqueous solubility, and binding affinity when incorporated into a larger molecule.[1][2]
This guide provides an in-depth comparison of 3-(Methoxymethyl)azetidine hydrochloride with other widely utilized 3-substituted azetidine derivatives: 3-hydroxyazetidine, 3-fluoroazetidine, and 3-aminoazetidine. By examining their synthesis, physicochemical properties, reactivity, and biological relevance, we aim to equip researchers with the necessary insights to make informed decisions in their drug discovery programs.
The Azetidine Ring: A Privileged Scaffold in Medicinal Chemistry
The azetidine ring is considered a "privileged scaffold" in medicinal chemistry. Its compact and three-dimensional nature allows for the exploration of novel chemical space, often serving as a bioisosteric replacement for other cyclic or acyclic moieties. The introduction of substituents at the 3-position further allows for the fine-tuning of a molecule's properties, influencing its interaction with biological targets and its pharmacokinetic profile.
Comparative Analysis of 3-Substituted Azetidine Derivatives
This section provides a head-to-head comparison of key attributes of this compound and its hydroxy, fluoro, and amino analogs. While direct comparative studies are limited, this analysis synthesizes available data and established chemical principles to guide your selection.
Physicochemical Properties
The substituent at the 3-position of the azetidine ring significantly impacts its physicochemical properties, such as lipophilicity (logP), basicity (pKa), and polar surface area (PSA). These parameters are crucial for predicting a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
| Derivative | Molecular Formula (HCl salt) | Molecular Weight ( g/mol ) | Calculated logP* | Experimental pKa | Polar Surface Area (Ų) | Key Features & Considerations |
| 3-(Methoxymethyl)azetidine HCl | C₅H₁₂ClNO | 137.61[3] | -0.3[4] | Not available | 21.3[4] | Ether linkage offers a hydrogen bond acceptor and potential for metabolic stability. |
| 3-Hydroxyazetidine HCl | C₃H₈ClNO | 109.55 | Not available | Not available | 20.23 | Provides a hydrogen bond donor and acceptor; can be a site for further functionalization or a point of metabolic oxidation. |
| 3-Fluoroazetidine HCl | C₃H₇ClFN | 111.55[5] | Not available | Not available | 12.03 | Fluorine substitution can modulate pKa, improve metabolic stability by blocking oxidation, and enhance binding interactions. |
| 3-Aminoazetidine HCl | C₃H₉ClN₂ | 124.58 | Not available | Not available | 26.02 | Primary amine offers a key site for further derivatization and can act as a hydrogen bond donor. |
Note: Calculated logP values are from PubChem and should be considered as estimates. Experimental determination is recommended for accurate assessment.
Expert Insights on Physicochemical Properties:
The methoxymethyl group in This compound offers a unique balance of polarity and lipophilicity. The ether oxygen can act as a hydrogen bond acceptor, potentially improving aqueous solubility and interactions with biological targets. Compared to its hydroxyl analog, the methylation of the alcohol can block a potential site of glucuronidation, a common metabolic pathway, which may enhance metabolic stability.
3-Hydroxyazetidine provides a versatile handle for further chemical modification and can participate in hydrogen bonding as both a donor and acceptor. However, the free hydroxyl group can be a liability for metabolic oxidation.
3-Fluoroazetidine is an attractive option for improving metabolic stability. The strong carbon-fluorine bond is resistant to cleavage by metabolic enzymes. Furthermore, the electronegativity of fluorine can lower the pKa of the azetidine nitrogen, which can be advantageous for modulating a compound's ionization state at physiological pH.
3-Aminoazetidine is a key building block for introducing a basic center and a nucleophilic handle for further elaboration, as demonstrated in the synthesis of triple reuptake inhibitors.[6]
Synthesis of Key 3-Substituted Azetidines
The synthetic accessibility of these building blocks is a crucial consideration for any research program. Below are representative synthetic approaches for each derivative.
Synthesis Workflow Diagram
Caption: General synthetic routes to 3-hydroxy and 3-(methoxymethyl)azetidine hydrochlorides.
Representative Synthetic Protocol: Synthesis of 3-Hydroxyazetidine Hydrochloride[7]
This protocol outlines a common method for the synthesis of 3-hydroxyazetidine hydrochloride, starting from benzylamine and epichlorohydrin.
Step 1: Synthesis of 1-Benzyl-3-hydroxyazetidine
-
Dissolve benzylamine in 15 volumes of water and cool the solution to 0-5 °C.
-
Slowly add 1.3 equivalents of epichlorohydrin to the reaction mixture, maintaining the temperature between 0-5 °C.
-
Allow the reaction to proceed for 12 hours at this temperature.
-
Monitor the reaction completion by Gas Chromatography (GC).
-
Filter the reaction mixture and wash the filter cake with water and an organic solvent (e.g., a mixture of ethyl acetate and petroleum ether).
-
Air-dry the solid to obtain the intermediate product, 1-benzyl-3-hydroxyazetidine.
Step 2: Debenzylation to form 3-Hydroxyazetidine
-
Dissolve the 1-benzyl-3-hydroxyazetidine intermediate in a suitable solvent (e.g., methanol).
-
Add a palladium on carbon (Pd/C) catalyst.
-
Hydrogenate the mixture under a hydrogen atmosphere until the starting material is consumed (monitored by TLC or GC).
-
Filter off the catalyst and concentrate the filtrate under reduced pressure.
Step 3: Formation of 3-Hydroxyazetidine Hydrochloride
-
Dissolve the crude 3-hydroxyazetidine in a suitable solvent (e.g., methanol or ethyl acetate).
-
Add a solution of hydrochloric acid (e.g., 25% aqueous HCl) and heat to dissolve.[7]
-
Cool the solution to induce crystallization.
-
Collect the white solid by filtration and dry to yield 3-hydroxyazetidine hydrochloride.[7]
Reactivity Profile: A Comparative Perspective
The nucleophilicity of the azetidine nitrogen is a key factor in its utility as a building block. This can be influenced by the electronic nature of the 3-substituent.
N-Acylation/N-Alkylation Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. calpaclab.com [calpaclab.com]
- 4. 3-(Methoxymethyl)azetidine | C5H11NO | CID 44828796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride - Google Patents [patents.google.com]
Structure-activity relationship (SAR) studies of 3-(Methoxymethyl)azetidine analogs
An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Azetidine Analogs for CNS Targets
Introduction: The Azetidine Scaffold in Modern Medicinal Chemistry
The azetidine ring, a four-membered saturated nitrogen heterocycle, has emerged as a valuable scaffold in the design of therapeutic agents targeting the central nervous system (CNS).[1] Its growing popularity stems from the unique combination of properties it imparts to a molecule. Unlike more flexible acyclic amines or larger rings like pyrrolidine and piperidine, the inherent strain of the azetidine ring confers a degree of conformational rigidity. This pre-organization of substituents can lead to more favorable binding entropy and enhanced selectivity for a specific biological target.[1] Furthermore, the azetidine moiety can improve critical physicochemical properties for CNS drugs, such as aqueous solubility and metabolic stability, while serving as a versatile synthetic handle for structural elaboration.[2][3]
While various substitution patterns have been explored, this guide focuses on the structure-activity relationships of 3-substituted azetidine analogs, with a particular interest in the potential of the 3-(methoxymethyl)azetidine core.[4] By comparing SAR data from well-studied classes of azetidine derivatives, we can extrapolate key principles to guide the future design of novel CNS-active compounds based on this promising scaffold.
Comparative Analysis of Azetidine Analogs by Substitution Pattern and Biological Target
The biological activity of azetidine-containing molecules is profoundly influenced by the position, stereochemistry, and nature of the substituents on the ring. Below, we compare two distinct classes of substituted azetidines to elucidate fundamental SAR principles.
2,4-Disubstituted Azetidines as Vesicular Monoamine Transporter 2 (VMAT2) Inhibitors
A compelling case study in azetidine SAR comes from a series of analogs of the natural product lobelane, designed as inhibitors of the vesicular monoamine transporter 2 (VMAT2). VMAT2 is a critical CNS target for conditions like methamphetamine abuse.[5] In these studies, the central piperidine ring of lobelane was replaced with an azetidine core, leading to potent VMAT2 inhibitors.[6]
Key SAR Insights:
-
Stereochemistry is Crucial: The relative orientation of the substituents at the 2- and 4-positions significantly impacts potency. The cis-isomers generally exhibit higher or comparable potency to the trans-isomers. For instance, the cis-4-methoxy analog (22b ) was the most potent compound identified in the series, with a K
iof 24 nM.[5] -
Aromatic Substitution Modulates Potency: The nature of the substituent on the phenethyl side chains fine-tunes the binding affinity.
-
Unsubstituted phenyl groups (trans analog 15a and cis analog 22a ) provide a strong baseline potency (K
i= 48 nM and 62 nM, respectively).[6] -
Electron-donating groups appear favorable. A 4-methoxy substituent on the cis analog (22b ) doubled the potency compared to the unsubstituted version. Conversely, the same substitution on the trans analog (15b ) slightly decreased potency (K
i= 66 nM).[6] -
A 3,4-methylenedioxy group also enhanced potency, particularly in the trans configuration (15c , K
i= 31 nM).[5]
-
Data Summary Table:
| Compound | Stereochemistry | R | VMAT2 K |
| 2a (Lobelane) | - | - | 45 ± 2.0 |
| 2b (Norlobelane) | - | - | 43 ± 8.0 |
| 15a | trans | H | 48 ± 2.8 |
| 15b | trans | 4-OCH | 66 ± 6.1 |
| 15c | trans | 3,4-CH | 31 ± 7.7 |
| 22a | cis | H | 62 ± 3.9 |
| 22b | cis | 4-OCH | 24 ± 1.5 |
| 22c | cis | 3,4-CH | 34 ± 2.1 |
SAR Visualization for VMAT2 Inhibitors
Caption: Key SAR trends for 2,4-disubstituted azetidine VMAT2 inhibitors.
2-Substituted Azetidines as Nicotinic Acetylcholine Receptor (nAChR) Modulators
The azetidine ring has been successfully employed as a bioisostere for the pyrrolidine ring of nicotine, leading to potent and selective ligands for nicotinic acetylcholine receptors (nAChRs).[7][8] One of the most prominent examples is Sazetidine-A, which incorporates a 2-(azetidinylmethoxy)pyridine core and displays high affinity and selectivity for the α4β2 nAChR subtype, a key target for nicotine addiction and cognitive disorders.[8]
Key SAR Insights:
-
Azetidine as a Pyrrolidine Mimic: Replacing the N-methylpyrrolidine ring of nicotine with an N-methylazetidine ring can increase binding affinity. For example, N-methyl-2-(3-pyridyl)azetidine shows a tenfold higher affinity for nAChRs than nicotine itself, demonstrating the favorable conformational constraints imposed by the smaller ring.[7]
-
High Affinity for α4β2 Subtype: The 2-substituted azetidine scaffold has proven particularly effective for targeting the α4β2 nAChR. MPA ((R,S)-3-pyridyl-1-methyl-2-(3-pyridyl)-azetidine) binds with high affinity (K
i= 1.21 nM) to the α4β2 subtype.[9] This highlights the scaffold's ability to engage with the specific residues within the α4β2 binding pocket. -
Psychotropic Potency Correlation: For nAChR ligands, psychotropic potency has been shown to correlate with binding affinity at the high-affinity nAChR site. The azetidine analogue of nicotine, (+/-)-[3H]-1-methyl-2-(3-pyridyl)-azetidine, was found to be about 5-fold more potent than nicotine, which corresponded to its 3-fold greater affinity for the high-affinity binding site.[10]
Future Directions: The Potential of 3-(Methoxymethyl)azetidine Analogs
While comprehensive SAR studies on 3-(methoxymethyl)azetidine analogs are not yet widely published, we can extrapolate from the principles above to propose design strategies for novel CNS agents. The 3-(methoxymethyl)azetidine scaffold offers a unique vector for substitution compared to the more explored 2- and 3-aryl analogs.
-
For Muscarinic Agonists: The core structure contains a basic nitrogen and an ether oxygen, which are key pharmacophoric elements for many muscarinic agonists.[11] Elaboration could involve N-alkylation with groups known to confer M
1or M4selectivity, such as those found in xanomeline or related compounds.[12][13] The methoxymethyl side chain could be modified to explore interactions with accessory binding pockets. -
For Nicotinic Ligands: By attaching a pyridyl or other heterocyclic group to the azetidine nitrogen, analogs could be created that position the key hydrogen bond-accepting nitrogen of the pyridine ring in a similar spatial orientation to nicotine or Sazetidine-A. The 3-(methoxymethyl) group could serve to improve solubility and brain penetration or to probe for additional interactions within the nAChR binding site.
-
For Monoamine Transporters: SAR studies of 3-aryl-3-arylmethoxyazetidines have shown high affinity for serotonin and dopamine transporters.[7] The 3-(methoxymethyl)azetidine scaffold could be a starting point for developing new transporter ligands by replacing one of the aryl groups with the methoxymethyl moiety, potentially leading to novel selectivity profiles.
Experimental Methodologies
General Synthetic Workflow for Substituted Azetidines
The synthesis of functionalized azetidines often begins with a commercially available precursor like N-Boc-3-azetidinone. The following workflow illustrates a general strategy for producing diverse 3-substituted analogs.
Caption: General synthetic pathway for creating diverse azetidine analogs.
Protocol: Vesicular [³H]Dopamine (DA) Uptake Inhibition Assay
This protocol describes a method for determining the inhibitory potency (Ki) of test compounds against VMAT2, adapted from methodologies described in the literature.[5][6]
Objective: To measure the ability of 3-(methoxymethyl)azetidine analogs or other test compounds to inhibit the uptake of radiolabeled dopamine into synaptic vesicles.
Materials:
-
Synaptic vesicle preparation from rat brain tissue.
-
[³H]Dopamine (specific activity ~20-60 Ci/mmol).
-
Assay Buffer: 10 mM HEPES, 0.32 M Sucrose, pH 7.4.
-
Test compounds dissolved in a suitable vehicle (e.g., DMSO).
-
Reserpine (for defining non-specific uptake).
-
Scintillation fluid and vials.
-
Microcentrifuge and tubes.
-
Liquid scintillation counter.
Procedure:
-
Vesicle Preparation: Isolate synaptic vesicles from fresh or frozen rat striatal tissue using differential centrifugation methods as previously described. Resuspend the final vesicle pellet in the assay buffer and determine the protein concentration (e.g., via Bradford assay).
-
Assay Setup: Prepare microcentrifuge tubes on ice. For each compound concentration, prepare tubes in triplicate.
-
Total Uptake: Add 50 µL of assay buffer.
-
Non-specific Uptake: Add 50 µL of reserpine solution (final concentration 10 µM).
-
Test Compound: Add 50 µL of the test compound at various concentrations (e.g., from 1 nM to 100 µM).
-
-
Initiate Uptake: Add 50 µL of the synaptic vesicle preparation (typically 20-50 µg of protein) to each tube. Pre-incubate the mixture for 10 minutes at 37°C.
-
Add Radioligand: To initiate the uptake reaction, add 50 µL of [³H]Dopamine (final concentration ~50 nM) to each tube.
-
Incubation: Incubate the reaction mixture for 5 minutes at 37°C. Rationale: This time point is chosen to be within the linear range of dopamine uptake.
-
Terminate Uptake: Stop the reaction by adding 1 mL of ice-cold assay buffer to each tube, followed by rapid filtration through glass fiber filters (e.g., Whatman GF/B) under vacuum. This step quickly separates the vesicles containing [³H]DA from the free radioligand in the buffer.
-
Washing: Immediately wash the filters three times with 3 mL of ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters into scintillation vials, add 5 mL of scintillation fluid, and allow them to sit for at least 4 hours. Count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific uptake by subtracting the DPM from the non-specific uptake tubes from all other tubes.
-
Convert the DPM for each test compound concentration into a percentage of the specific uptake in the control (total uptake) tubes.
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Determine the IC
50value (the concentration of compound that inhibits 50% of specific uptake) by fitting the data to a sigmoidal dose-response curve using non-linear regression software (e.g., GraphPad Prism). -
Calculate the inhibition constant (K
i) using the Cheng-Prusoff equation: Ki= IC50/ (1 + [L]/Kd), where [L] is the concentration of [³H]Dopamine and Kdis its dissociation constant for VMAT2.
-
Conclusion
The azetidine scaffold represents a powerful tool in CNS drug discovery, offering a conformationally constrained core that can enhance potency, selectivity, and desirable pharmacokinetic properties. While direct SAR studies on 3-(methoxymethyl)azetidine analogs are still emerging, a comparative analysis of related azetidine classes provides a robust framework for rational drug design. The SAR principles derived from 2-substituted nAChR modulators and 2,4-disubstituted VMAT2 inhibitors—highlighting the critical role of stereochemistry and electronic properties of substituents—can effectively guide the synthesis and evaluation of novel 3-(methoxymethyl)azetidine derivatives. Future exploration of this scaffold is warranted and holds significant promise for developing next-generation therapeutics for a range of neurological and psychiatric disorders.
References
- 1. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and profiling of a diverse collection of azetidine-based scaffolds for the development of CNS-focused lead-like libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-(Methoxymethyl)azetidine | C5H11NO | CID 44828796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scite.ai [scite.ai]
- 8. benchchem.com [benchchem.com]
- 9. Interaction of the nicotinic agonist (R,S)-3-pyridyl-1-methyl-2-(3-pyridyl)-azetidine (MPA) with nicotinic acetylcholine receptor subtypes expressed in cell lines and rat cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Receptor binding characteristics of a 3H-labeled azetidine analogue of nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and biochemical activity of novel amidine derivatives as m1 muscarinic receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel Xanomeline-Containing Bitopic Ligands of Muscarinic Acetylcholine Receptors: Design, Synthesis and FRET Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel Xanomeline-Containing Bitopic Ligands of Muscarinic Acetylcholine Receptors: Design, Synthesis and FRET Investigation | MDPI [mdpi.com]
A Senior Application Scientist's Guide to Azetidine Derivatives: Bridging the Gap Between In Vitro Promise and In Vivo Performance
Introduction: The Allure of the Strained Ring
The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in modern drug discovery.[1][2] Its strained ring system imparts a unique conformational rigidity that can enhance binding to biological targets and improve physicochemical properties.[2] This structural feature has led to the incorporation of azetidines into a wide array of biologically active molecules, from antibiotics to kinase inhibitors and antimalarials.[3][4][5] However, the journey from a promising in vitro result to a successful in vivo outcome is fraught with challenges. The very properties that make azetidines attractive can also influence their metabolic stability, distribution, and overall pharmacokinetic profile.
This guide provides a comparative framework for evaluating the performance of novel azetidine derivatives, navigating the critical transition from laboratory assays to whole-organism studies. We will explore the causality behind experimental choices, detail self-validating protocols, and synthesize data to bridge the often-significant gap between in vitro potency and in vivo efficacy.
Part 1: The Foundation of Discovery - In Vitro Activity Assessment
The initial evaluation of any new chemical entity begins with a suite of in vitro assays. These experiments are the bedrock of drug discovery, designed to quantify a compound's interaction with its intended target and its effect on cellular functions in a controlled environment.[1][6] This phase is crucial for establishing preliminary structure-activity relationships (SAR) and selecting the most promising candidates for the resource-intensive in vivo stage.[1]
Key In Vitro Assays for Azetidine Derivatives
The choice of assay is dictated by the compound's therapeutic goal. Below are common examples:
-
Enzyme Inhibition Assays : For derivatives designed as enzyme inhibitors (e.g., kinases, proteases), these assays directly measure the reduction in enzyme activity. The half-maximal inhibitory concentration (IC50) is the key parameter derived from these studies.[1]
-
Receptor Binding Assays : When targeting cell surface or nuclear receptors, radioligand or fluorescence-based assays are used to determine a compound's binding affinity, typically expressed as the inhibition constant (Ki) or dissociation constant (Kd).[1]
-
Cell-Based Assays : These assays provide a more physiologically relevant context by assessing a compound's effect on cellular processes like proliferation, apoptosis, or signaling pathways.[1] The half-maximal effective concentration (EC50) is a key metric.[1]
-
Antimicrobial Assays : For potential antibiotics, the minimum inhibitory concentration (MIC) against relevant bacterial or fungal strains is determined, often using methods like broth microdilution.[1][7]
Experimental Protocol 1: In Vitro Kinase Inhibition Assay
This protocol describes a common method to determine the IC50 value of a hypothetical azetidine derivative, AZ-853, designed as a Kinase X inhibitor.
Objective: To quantify the concentration-dependent inhibitory effect of AZ-853 on the enzymatic activity of recombinant human Kinase X.
Materials:
-
Recombinant human Kinase X
-
ATP (Adenosine triphosphate)
-
Specific substrate peptide for Kinase X
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test Compound: AZ-853, dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates, white opaque
Step-by-Step Methodology:
-
Compound Plating: Prepare a serial dilution of AZ-853 in DMSO. Typically, an 11-point, 3-fold dilution series is created. Dispense a small volume (e.g., 50 nL) of each concentration into the wells of a 384-well plate. Include DMSO-only wells as a "no inhibition" control.
-
Enzyme Addition: Dilute the Kinase X enzyme to the desired working concentration in the kinase buffer. Add 5 µL of the diluted enzyme solution to each well containing the compound and mix gently.
-
Pre-incubation: Incubate the plate at room temperature for 15-30 minutes. This step allows the compound to bind to the kinase before the reaction is initiated.
-
Reaction Initiation: Prepare a solution containing ATP and the substrate peptide in kinase buffer. Add 5 µL of this solution to each well to start the kinase reaction. The final ATP concentration should be at or near its Michaelis-Menten constant (Km) for the kinase to ensure sensitive detection of inhibition.
-
Reaction Incubation: Incubate the plate at 30°C for 60 minutes. The reaction time should be within the linear range of the assay.
-
Signal Detection: Stop the reaction and quantify the amount of product (phosphorylated substrate) or remaining substrate (ATP) using a suitable detection method. For the ADP-Glo™ assay, this involves adding a reagent that both stops the kinase reaction and depletes the remaining ATP, followed by a second reagent that converts the ADP produced into a luminescent signal.
-
Data Analysis: Measure the luminescence using a plate reader. Convert the raw data to percent inhibition relative to the DMSO controls. Plot the percent inhibition against the logarithm of the AZ-853 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Part 2: The In Vitro to In Vivo Translation Challenge
A low nanomolar IC50 value is exciting, but it does not guarantee success in vivo. The transition from a petri dish to a living organism introduces a staggering level of complexity.[6] Understanding the potential for disconnect is critical for project success.
Key Factors Influencing In Vivo Performance:
-
ADME Properties: The absorption, distribution, metabolism, and excretion (ADME) profile of a compound is a primary determinant of its in vivo activity.[1] Poor oral bioavailability, rapid metabolism by the liver, or inability to reach the target tissue can render a potent compound ineffective.
-
Target Engagement: Does the compound reach its biological target in the relevant tissue at a sufficient concentration and for a sufficient duration to exert its effect? This is influenced by both pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body).
-
Off-Target Effects: In the complex environment of an organism, a compound may interact with unintended targets, leading to toxicity or unforeseen side effects that were not apparent in clean in vitro systems.
-
Model Selection: The predictive power of an in vivo study is only as good as the animal model used.[8] A model that does not accurately recapitulate the human disease state can provide misleading results.
Part 3: Validation in a Living System - In Vivo Evaluation
In vivo studies are designed to evaluate a compound's efficacy, pharmacokinetics (PK), and safety in a whole-organism context.[1] These experiments are essential for validating the therapeutic hypothesis and providing the data necessary for advancing a compound toward clinical trials.
Common In Vivo Models and Studies:
-
Pharmacokinetic (PK) Studies : These studies are fundamental to understanding ADME properties in a living system.[1] Key parameters determined include bioavailability, plasma half-life (t½), maximum concentration (Cmax), and clearance.[1]
-
Efficacy Models : These are animal models of human disease used to test the therapeutic effect of a compound.[1] Examples include tumor xenograft models for anticancer agents or pathogen infection models for antimicrobials.[1][4]
-
Toxicology Studies : Preliminary toxicology studies are conducted to identify potential adverse effects and to determine the maximum tolerated dose (MTD).
Experimental Protocol 2: Mouse Xenograft Efficacy Study
This protocol outlines a typical efficacy study for the hypothetical kinase inhibitor AZ-853 in an immunocompromised mouse model bearing human tumor xenografts.
Objective: To evaluate the anti-tumor efficacy of AZ-853 in a relevant cancer model and correlate it with its pharmacokinetic profile.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or Athymic Nude)
-
Human cancer cell line (e.g., one where Kinase X is a known driver of proliferation)
-
Matrigel or similar extracellular matrix
-
Test Compound: AZ-853 formulated in a suitable vehicle (e.g., 0.5% methylcellulose)
-
Calipers for tumor measurement
-
Standard animal housing and care facilities
Step-by-Step Methodology:
-
Cell Implantation: Culture the selected human cancer cells in vitro. Harvest the cells and resuspend them in a mixture of sterile PBS and Matrigel. Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells in 100 µL) into the flank of each mouse.
-
Tumor Growth and Staging: Monitor the mice regularly for tumor growth. Once tumors reach a palpable, measurable size (e.g., 100-150 mm³), randomize the animals into treatment and control groups. This ensures an even distribution of tumor sizes across the groups.
-
Treatment Administration:
-
Vehicle Control Group: Administer the formulation vehicle on the same schedule as the treatment group.
-
Treatment Group(s): Administer AZ-853 at one or more dose levels (e.g., 25 mg/kg). The route of administration (e.g., oral gavage, intraperitoneal injection) and dosing frequency (e.g., once daily) should be guided by prior PK studies.
-
-
Monitoring and Measurement: Throughout the study (typically 21-28 days), monitor the animals for signs of toxicity (e.g., weight loss, changes in behavior). Measure tumor dimensions using calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Satellites: Include a satellite group of animals for collecting blood and tumor tissue at specified time points after dosing. This allows for the measurement of drug concentration in plasma and tumor (PK) and the assessment of target inhibition in the tumor tissue (PD), for example, by measuring the phosphorylation of a downstream substrate of Kinase X.
-
Study Endpoint and Analysis: The study is typically terminated when tumors in the control group reach a predetermined maximum size. At the endpoint, animals are euthanized, and final tumor weights are recorded. The primary efficacy readout is Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean final tumor volume between the treated and control groups.
Part 4: Data Synthesis - A Comparative Analysis
To illustrate the potential disconnect between in vitro and in vivo data, let's consider hypothetical results for our kinase inhibitor, AZ-853, and an alternative, Compound B.
Table 1: Comparative In Vitro Performance
| Parameter | AZ-853 | Compound B | Rationale |
| Target IC50 (Kinase X) | 5 nM | 50 nM | Measures direct potency against the purified enzyme. A lower value is better. |
| Cellular EC50 (Proliferation) | 50 nM | 75 nM | Measures effect in a cellular context; accounts for cell permeability and target engagement. |
| Metabolic Stability (t½, Human Liver Microsomes) | 15 min | >120 min | Predicts how quickly the compound is metabolized by the liver. Longer is generally better. |
| Aqueous Solubility (pH 7.4) | <1 µg/mL | 50 µg/mL | Low solubility can limit absorption and bioavailability after oral dosing. |
In vitro, AZ-853 appears to be the superior compound. It is 10-fold more potent against the target enzyme and also more potent in a cellular assay. However, its poor metabolic stability and low solubility are significant red flags for in vivo performance.[9]
Table 2: Comparative In Vivo Performance (Mouse Xenograft Model)
| Parameter | AZ-853 (50 mg/kg, oral, once daily) | Compound B (50 mg/kg, oral, once daily) | Rationale |
| Tumor Growth Inhibition (TGI) | 15% | 70% | The ultimate measure of efficacy in the disease model. |
| Oral Bioavailability | <2% | 45% | Percentage of the oral dose that reaches systemic circulation. |
| Plasma Half-life (t½) | 0.5 hours | 6 hours | Duration the compound remains in circulation. |
| Observed Toxicity | None | None at this dose | Assesses the safety and tolerability of the compound. |
The in vivo results tell a completely different story. Despite its high in vitro potency, AZ-853 performs poorly due to its unfavorable pharmacokinetic properties. It is rapidly metabolized and poorly absorbed, meaning it never achieves a high enough concentration at the tumor site to inhibit Kinase X effectively. Conversely, Compound B, though less potent in vitro, has a much better PK profile, allowing it to maintain therapeutic concentrations at the tumor, resulting in significant tumor growth inhibition. This hypothetical scenario underscores the principle that in vivo efficacy is a function of both potency and exposure.
Conclusion
The evaluation of azetidine derivatives, like any class of therapeutic compounds, requires a multi-faceted approach that critically assesses both in vitro and in vivo performance. While in vitro assays are indispensable for initial screening and establishing potency, they represent an idealized system. True therapeutic potential can only be validated in a living organism, where the complex interplay of pharmacokinetics and pharmacodynamics determines the ultimate outcome. As this guide has demonstrated, a compound's success is not dictated by potency alone; a favorable ADME profile is equally critical. By understanding the reasons for potential in vitro to in vivo discrepancies and by designing comprehensive experiments that probe both potency and exposure, researchers can more effectively unlock the full therapeutic potential of the versatile azetidine scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ijbpas.com [ijbpas.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. img01.pharmablock.com [img01.pharmablock.com]
- 6. sygnaturediscovery.com [sygnaturediscovery.com]
- 7. ajchem-a.com [ajchem-a.com]
- 8. Relationships between drug activity in NCI preclinical in vitro and in vivo models and early clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
The Ascendant Role of Azetidine-Sulfonyl Scaffolds in Modern Drug Discovery: A Comparative Analysis
For the attention of Researchers, Scientists, and Drug Development Professionals.
The strategic incorporation of small, strained ring systems has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacological properties of drug candidates. Among these, the azetidine ring, a four-membered saturated heterocycle, has garnered significant attention for its ability to impart conformational rigidity, improve metabolic stability, and enhance target engagement.[1][2] When coupled with the versatile sulfonyl or sulfonamide moiety, the resulting azetidine-sulfonyl derivatives emerge as a privileged scaffold with broad therapeutic potential. This guide provides a comparative analysis of various classes of azetidine-sulfonyl derivatives, exploring their synthesis, structure-activity relationships (SAR), and performance in diverse therapeutic areas, supported by experimental data and detailed protocols.
The Azetidine-Sulfonyl Moiety: A Fusion of Favorable Properties
The allure of the azetidine ring lies in its unique blend of stability and strain. With a ring strain of approximately 25.4 kcal/mol, it is more stable and easier to handle than the corresponding aziridine, yet reactive enough to facilitate unique chemical transformations.[3] This inherent strain influences the bond angles and electronic properties of substituents, providing a distinct vector for molecular exploration compared to more common five- or six-membered rings.
The sulfonyl group, on the other hand, is a well-established pharmacophore. Its ability to act as a hydrogen bond acceptor and its tetrahedral geometry allow for specific and strong interactions with biological targets. Furthermore, the sulfonamide linkage is metabolically robust, contributing to improved pharmacokinetic profiles. The combination of these two motifs in azetidine-sulfonyl derivatives offers a compelling strategy to access novel chemical space and develop potent and selective therapeutics.
Synthetic Strategies: Forging the Azetidine-Sulfonyl Core
The construction of the azetidine-sulfonyl scaffold can be approached in several ways, depending on the desired substitution pattern. Key strategies include the formation of the azetidine ring on a sulfonyl-containing precursor or the introduction of a sulfonyl group onto a pre-formed azetidine.
General Synthesis of N-Sulfonylated Azetidines
A common approach to N-sulfonylated azetidines involves the cyclization of a suitable amino alcohol precursor followed by sulfonylation, or the direct reaction of a 1,3-dihalide with a primary sulfonamide. A representative, versatile synthesis of N-sulfonylated azetidines can be achieved through the intramolecular cyclization of γ-amino alcohols or their derivatives.
Caption: A generalized workflow for the synthesis of N-sulfonylated azetidines.
Experimental Protocol: Synthesis of 1-(Arylsulfonyl)azetidine
-
Protection: To a solution of 3-amino-1-propanol (1.0 eq) in dichloromethane (DCM), add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and triethylamine (1.2 eq). Stir at room temperature for 4 hours. After completion, wash the reaction mixture with 1N HCl and brine, dry over Na₂SO₄, and concentrate in vacuo to yield Boc-protected amino alcohol.
-
Activation: Dissolve the Boc-protected amino alcohol (1.0 eq) in DCM and cool to 0 °C. Add triethylamine (1.5 eq) followed by dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq). Stir at 0 °C for 1 hour. Wash with saturated NaHCO₃ solution and brine, dry over Na₂SO₄, and concentrate to give the mesylated intermediate.
-
Cyclization: Dissolve the mesylated intermediate in anhydrous tetrahydrofuran (THF) and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir overnight. Quench the reaction carefully with water and extract with ethyl acetate. The organic layers are combined, dried, and concentrated.
-
Deprotection: Dissolve the crude N-Boc-azetidine in DCM and add trifluoroacetic acid (TFA, 10 eq). Stir at room temperature for 2 hours. Concentrate the reaction mixture in vacuo to obtain the azetidine salt.
-
Sulfonylation: Dissolve the azetidine salt (1.0 eq) in DCM and add triethylamine (3.0 eq). Cool to 0 °C and add the desired arylsulfonyl chloride (1.1 eq). Stir at room temperature overnight. Wash with 1N HCl and brine, dry over Na₂SO₄, and purify by column chromatography to yield the final N-arylsulfonylazetidine.[4]
Comparative Analysis of Azetidine-Sulfonyl Derivatives in Different Therapeutic Areas
The versatility of the azetidine-sulfonyl scaffold is evident in its application across a wide range of therapeutic targets. The following sections provide a comparative analysis of different classes of these derivatives, highlighting their performance and structure-activity relationships.
Azetidin-2-one Sulfonamides as Antimicrobial Agents
The β-lactam ring of azetidin-2-ones is a well-known pharmacophore in antibiotics. The incorporation of a sulfonamide moiety can enhance the antibacterial spectrum and potency. A study by Dragostin et al. provides a direct comparison of a series of N-(4-aryl-3-chloro-2-oxoazetidin-1-yl)aminoacetyl sulfonamides derived from either a sulfadiazine or a sulfisoxazole backbone.[5][6]
Table 1: Comparative Antibacterial Activity (MIC, µg/mL) of Azetidin-2-one Sulfonamide Derivatives [7]
| Compound ID | Parent Sulfonamide | Ar-Substituent | S. epidermidis | E. faecalis | P. aeruginosa |
| 5a₂ | Sulfadiazine | 4-OCH₃ | 128 | 256 | 128 |
| 5a₄ | Sulfadiazine | 4-Cl | >512 | >512 | 128 |
| 5b₅ | Sulfisoxazole | 4-N(CH₃)₂ | >512 | >512 | 256 |
| Ampicillin | - | - | 0.5 | 1 | 256 |
| Sulfadiazine | Sulfadiazine | - | >512 | >512 | >512 |
Data extracted from Dragostin et al. (2013).[7]
Key Insights and Structure-Activity Relationships:
-
Superiority of the Sulfadiazine Scaffold: The study revealed that compounds derived from sulfadiazine (series 5a) generally exhibited better antibacterial activity than those derived from sulfisoxazole (series 5b).[5] This suggests that the pyrimidine ring of sulfadiazine may engage in more favorable interactions with the bacterial target.
-
Influence of the Aryl Substituent: The nature of the substituent on the aryl ring at the 4-position of the azetidinone was found to be critical for activity. For instance, the electron-donating methoxy group in 5a₂ conferred the broadest spectrum of activity among the tested compounds.[7]
-
Comparison with Precursors: The final azetidinone derivatives (series 5) were generally less active than their immediate precursors, the N-(arylidene)hydrazinoacetyl sulfonamides (series 4), indicating that the cyclization to the β-lactam was not beneficial for antibacterial potency in this particular series.[5]
N-Sulfonylated Azetidines as Kinase Inhibitors
The conformational constraint imposed by the azetidine ring makes it an attractive scaffold for the design of kinase inhibitors, which often bind to well-defined ATP-binding pockets. N-sulfonylated azetidines have emerged as promising candidates in this area.
Azetidine-based MerTK Inhibitors:
MerTK, a receptor tyrosine kinase, is a promising target in oncology.[4] The development of potent and selective MerTK inhibitors is an active area of research. A recent study disclosed a series of pyrazinamide-based MerTK inhibitors featuring an azetidine-benzoxazole substituent.
Table 2: Comparative Potency of Azetidine-Containing MerTK Inhibitors
| Compound ID | MerTK IC₅₀ (nM) | AXL IC₅₀ (nM) | TYRO3 IC₅₀ (nM) |
| Compound 2 | 0.8 | 1.9 | 24 |
| Compound 31 | 0.3 | 0.7 | 11 |
| Compound 32 | 0.2 | 0.4 | 5.5 |
Data is illustrative and based on findings from recent publications on MerTK inhibitors.[8]
Key Insights and Structure-Activity Relationships:
-
High On-Target Potency: The azetidine-containing derivatives demonstrated potent, sub-nanomolar inhibition of MerTK.
-
Selectivity Profile: These compounds also showed high affinity for AXL, another member of the TAM family of receptor tyrosine kinases, suggesting a dual inhibitory mechanism. The selectivity over TYRO3 is a key aspect of their design.
-
In Vivo Efficacy: Notably, compounds from this class have demonstrated target engagement in vivo and single-agent activity in murine syngeneic tumor models, underscoring their therapeutic potential.[4]
Caption: Simplified MerTK signaling pathway and the point of intervention for azetidine-sulfonyl inhibitors.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol outlines a typical biochemical assay to determine the in vitro potency of a kinase inhibitor.[9]
-
Reagents and Preparation: Prepare a kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Reconstitute the kinase (e.g., MerTK) and substrate (e.g., a generic peptide substrate) in the assay buffer. Prepare serial dilutions of the azetidine-sulfonyl test compounds in DMSO.
-
Assay Procedure: Add the test compounds to the wells of a 384-well plate. Add the kinase to the wells and incubate for 10-15 minutes at room temperature to allow for compound binding. Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. Incubate for 1 hour at room temperature.
-
Detection: Add a luminescence-based ADP detection reagent (e.g., ADP-Glo™). This reagent depletes the remaining ATP and converts the ADP produced during the kinase reaction into a luminescent signal. Incubate for 40 minutes at room temperature.
-
Data Analysis: Measure the luminescence using a plate reader. Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
Azetidine Amides as STAT3 Inhibitors
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is aberrantly activated in a variety of cancers. The development of small molecule STAT3 inhibitors is a promising therapeutic strategy. A series of (R)-azetidine-2-carboxamides have been developed and shown to be potent and selective STAT3 inhibitors.[10]
Table 3: Comparative Potency and Selectivity of Azetidine-Amide STAT3 Inhibitors [11]
| Compound ID | STAT3 IC₅₀ (µM) | STAT1 IC₅₀ (µM) | STAT5 IC₅₀ (µM) | Cell Viability EC₅₀ (µM, MDA-MB-231) |
| 5a | 0.55 | >18 | >18 | 2.9 |
| 5o | 0.38 | >18 | >18 | 1.8 |
| 8i | 0.34 | >18 | >18 | 1.5 |
| Proline-based Predecessor | >10 | ND | ND | >10 |
Data from recent studies on STAT3 inhibitors.[11] ND = Not Determined.
Key Insights and Structure-Activity Relationships:
-
Superiority over Proline Analogs: The azetidine-based compounds demonstrated a significant improvement in potency compared to their proline-based predecessors, highlighting the favorable conformational constraints imposed by the four-membered ring.[10]
-
Sub-micromolar Potency and Selectivity: Several azetidine amides achieved sub-micromolar IC₅₀ values against STAT3 and exhibited excellent selectivity over other STAT family members.[11]
-
Cellular Activity: The potent inhibition of STAT3 translated into low micromolar efficacy in inhibiting the viability of cancer cell lines that are dependent on STAT3 signaling.[11]
Pharmacokinetic Considerations
A critical aspect of drug development is achieving a favorable pharmacokinetic profile. The incorporation of the azetidine-sulfonyl moiety can influence key parameters such as solubility, permeability, and metabolic stability.
Table 4: Illustrative Pharmacokinetic Parameters of Selected Kinase Inhibitors
| Compound Class | T₁/₂ (h) | CL (L/h) | Vd (L) | Oral Bioavailability (%) |
| Azetidine-based MerTK Inhibitor | ~5.4 | Moderate | High | ~4.2 |
| Azetidine-based STAT3 Inhibitor | ~6 | 38 | High | ~5 |
| Axitinib (VEGFR Inhibitor) | 2.5-6.1 | 38 | 160 | 58 |
Data is compiled from various sources and is intended for illustrative comparison.[1][2][12]
Key Observations:
-
Rapid Clearance and Large Volume of Distribution: Many kinase inhibitors, including those with azetidine scaffolds, exhibit relatively rapid clearance and a large volume of distribution, indicating extensive tissue penetration.[3][12]
-
Variable Oral Bioavailability: Oral bioavailability can be a challenge and is highly dependent on the overall molecular structure. While some azetidine-containing drugs achieve good oral absorption, others may require formulation strategies to improve their bioavailability.[3]
Conclusion and Future Directions
Azetidine-sulfonyl derivatives represent a highly versatile and promising class of compounds in drug discovery. The unique structural and electronic properties of the azetidine ring, combined with the well-established role of the sulfonyl group in molecular recognition, provide a powerful platform for the design of novel therapeutics. The comparative analysis presented in this guide demonstrates the successful application of this scaffold in developing potent and selective inhibitors for a range of biological targets, from bacterial enzymes to protein kinases.
Future research in this area will likely focus on the exploration of novel substitution patterns on the azetidine ring, including the development of spirocyclic and fused systems to further probe chemical space. A deeper understanding of the structure-pharmacokinetic relationships will also be crucial in optimizing the drug-like properties of these compounds. As synthetic methodologies for the construction of functionalized azetidines continue to advance, we can expect to see a growing number of azetidine-sulfonyl derivatives entering clinical development and ultimately benefiting patients across various disease areas.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of novel macrocyclic MERTK/AXL dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Toxicity, pharmacokinetics and metabolism of a novel inhibitor of IL-6-induced STAT3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Azetidine synthesis [organic-chemistry.org]
- 5. MERTK Inhibition as a Targeted Novel Cancer Therapy | MDPI [mdpi.com]
- 6. What STAT inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Target specificity, in vivo pharmacokinetics, and efficacy of the putative STAT3 inhibitor LY5 in osteosarcoma, Ewing's sarcoma, and rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MERTK in Cancer Therapy: Targeting the Receptor Tyrosine Kinase in Tumor Cells and the Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Discovery of Macrocyclic Pyrimidines as MerTK-specific Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Metabolic Stability of 3-(Methoxymethyl)azetidine Hydrochloride Analogs
Introduction: The Azetidine Scaffold in Modern Drug Discovery
In the landscape of medicinal chemistry, the pursuit of drug candidates with optimal pharmacokinetic profiles is paramount. A critical determinant of a drug's in vivo behavior is its metabolic stability—the susceptibility of a compound to biotransformation by drug-metabolizing enzymes.[1][2] Poor metabolic stability can lead to rapid clearance, low bioavailability, and the formation of potentially toxic metabolites, representing a significant cause of drug development failures.[2][3]
The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a "privileged scaffold" in drug design.[4][5] Its inherent ring strain and conformational rigidity can impart favorable physicochemical properties, including improved metabolic stability, enhanced aqueous solubility, and structural novelty compared to more conventional five- or six-membered rings.[4][6][7] These characteristics make azetidine-containing compounds, such as analogs of 3-(Methoxymethyl)azetidine hydrochloride, attractive candidates for therapeutic development.[8]
However, the strained nature of the azetidine ring also introduces unique metabolic pathways that warrant careful investigation.[9] While often stable, the ring can be susceptible to specific enzymatic reactions, such as glutathione S-transferase (GST)-catalyzed ring-opening, which may not be prevalent with larger heterocyclic systems.[9][10] Therefore, a robust and well-designed strategy for assessing the metabolic stability of novel azetidine analogs is not just a routine screening step but a crucial component of lead optimization.
This guide provides a comprehensive framework for researchers to design, execute, and interpret metabolic stability studies for this compound analogs. We will delve into the rationale behind selecting appropriate in vitro models, provide detailed experimental protocols, and discuss the interpretation of data in the context of this unique chemical class.
Pillar 1: Selecting the Appropriate In Vitro Model for Metabolic Assessment
The choice of an in vitro test system is a critical first step that dictates the scope and relevance of the metabolic data obtained. The three most common systems derived from the liver—the primary site of drug metabolism—are liver microsomes, S9 fractions, and hepatocytes.[1][11][12] Each system offers a different level of complexity and provides insights into different aspects of a compound's metabolic fate.
-
Liver Microsomes: These are subcellular fractions of the endoplasmic reticulum from homogenized liver cells.[1] They are rich in Phase I enzymes, particularly the cytochrome P450 (CYP) superfamily, which are responsible for the majority of oxidative drug metabolism.[13][14] Microsomal stability assays are cost-effective, amenable to high-throughput screening, and are excellent for identifying primary metabolic liabilities due to CYP enzymes.[15][16] However, they lack the cytosolic Phase II enzymes.[17]
-
Liver S9 Fraction: The S9 fraction is the supernatant obtained after a 9000g centrifugation of liver homogenate.[18] It contains both the microsomal fraction (Phase I enzymes) and the cytosolic fraction, which is rich in Phase II conjugating enzymes like sulfotransferases (SULTs) and GSTs.[1][18][19] This makes the S9 assay a more comprehensive screen than microsomes, capable of identifying compounds that are cleared by either Phase I or Phase II pathways.[17][20]
-
Hepatocytes: As intact liver cells, hepatocytes contain a full complement of both Phase I and Phase II metabolic enzymes, as well as transporters, all within a physiological cellular environment.[3][11][21] Hepatocyte stability assays provide the most clinically relevant in vitro data, offering a more accurate prediction of in vivo hepatic clearance because they account for the interplay between metabolism and cellular uptake.[21][22]
The following decision tree illustrates a logical workflow for selecting the appropriate test system based on the stage of research and the desired information.
Caption: Workflow for selecting the appropriate in vitro metabolic stability model.
For novel this compound analogs, an initial screen with liver microsomes is a logical starting point to assess liability to CYP-mediated metabolism. Given the potential for GST-catalyzed ring opening, follow-up studies on promising candidates using the S9 fraction (supplemented with necessary cofactors like UDPGA and GSH) or, ideally, cryopreserved human hepatocytes are strongly recommended to capture a more complete metabolic profile.[3][19]
Pillar 2: Experimental Protocols for Metabolic Stability Assessment
Trustworthiness in experimental science is built on well-described, reproducible protocols. Below are detailed, step-by-step methodologies for conducting microsomal and hepatocyte stability assays, which serve as self-validating systems when appropriate controls are included.
Protocol 1: Liver Microsomal Stability Assay
This assay measures the disappearance of a parent compound due to Phase I metabolism.[14][23]
1. Materials and Reagents:
-
Test compounds and positive controls (e.g., Verapamil, a high-clearance compound)
-
Pooled liver microsomes (human, rat, or mouse)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[14]
-
Ice-cold acetonitrile with an internal standard (IS) for reaction termination and sample processing.
-
96-well plates, incubator, centrifuge.
2. Experimental Workflow:
Caption: Step-by-step workflow for the liver microsomal stability assay.
3. Detailed Procedure:
-
Prepare Master Mix: In a centrifuge tube, prepare a master mix containing the phosphate buffer and liver microsomes (e.g., to a final concentration of 0.5 mg/mL). Keep on ice.
-
Prepare Incubation Plate: Add the test compound to the wells of a 96-well plate. Include wells for a positive control, a negative control (test compound without NADPH), and a blank (no test compound).
-
Pre-incubation: Add the microsome master mix to the wells. Place the plate in an incubator at 37°C for 5-10 minutes to equilibrate.[23]
-
Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except the negative controls.[24]
-
Sampling: At specified time points (e.g., 0, 5, 15, 30, 45 minutes), transfer an aliquot from the incubation wells to a separate 96-well plate containing ice-cold acetonitrile with a suitable internal standard to terminate the reaction.[16] The 0-minute time point is typically taken immediately after adding the NADPH system.
-
Sample Processing: Once all time points are collected, centrifuge the termination plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound concentration.[25]
Protocol 2: Cryopreserved Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic clearance, including both Phase I and Phase II pathways.[21][26]
1. Materials and Reagents:
-
Cryopreserved hepatocytes (e.g., human, rat)
-
Hepatocyte incubation medium (e.g., Williams' Medium E)
-
Test compounds and positive controls (e.g., 7-hydroxycoumarin for Phase II, Midazolam for Phase I)
-
Collagen-coated 24- or 48-well plates
-
Ice-cold acetonitrile with an internal standard (IS)
2. Detailed Procedure:
-
Thaw and Prepare Hepatocytes: Rapidly thaw cryopreserved hepatocytes in a 37°C water bath. Gently transfer to pre-warmed incubation medium. Determine cell viability and density using a method like trypan blue exclusion.
-
Plate Hepatocytes: Dilute the cell suspension to the desired density (e.g., 0.5 x 10^6 viable cells/mL) and add to collagen-coated plates. Incubate to allow cell attachment.[11] For suspension assays, this step is omitted.
-
Prepare Compound Solutions: Prepare stock solutions of the azetidine analogs and controls in a suitable solvent (e.g., DMSO) and dilute them in incubation medium to the final desired concentration (typically ≤1 µM, with final DMSO concentration <0.5%).
-
Initiate Incubation: Remove the medium from the plated hepatocytes and add the compound-containing medium. For suspension assays, add the compound solution directly to the cell suspension.[11]
-
Sampling: At designated time points (e.g., 0, 15, 30, 60, 120 minutes), collect aliquots from the incubation wells.
-
Reaction Termination and Processing: Immediately mix the collected aliquots with ice-cold acetonitrile containing an internal standard. Centrifuge to pellet cell debris and precipitated proteins.
-
Analysis: Analyze the supernatant using LC-MS/MS to measure the disappearance of the parent compound over time.[12]
Pillar 3: Data Analysis, Interpretation, and Visualization
The primary output from these assays is the concentration of the test compound remaining over time. This data is used to calculate key parameters that describe metabolic stability.
1. Data Analysis: The percentage of compound remaining at each time point is plotted against time. The natural logarithm of the percentage remaining is then plotted against time, and the slope of the linear portion of this curve is determined by regression analysis.
-
Elimination Rate Constant (k): k = - (slope)
-
Half-Life (t½): t½ = 0.693 / k[11]
-
Intrinsic Clearance (CLint): This represents the inherent ability of the liver to metabolize a drug.
2. Comparative Data Presentation: To effectively compare analogs, results should be summarized in a clear, tabular format.
| Analog ID | R1 Group | R2 Group | Microsomal t½ (min) | Hepatocyte t½ (min) | Microsomal CLint (µL/min/mg) | Hepatocyte CLint (µL/min/10^6 cells) |
| AZ-MOM-01 | H | H | 45 | 35 | 15.4 | 19.8 |
| AZ-MOM-02 | F | H | >60 | 55 | <11.6 | 12.6 |
| AZ-MOM-03 | H | CH3 | 20 | 15 | 34.7 | 46.2 |
| AZ-MOM-04 | CF3 | H | >60 | >60 | <11.6 | <11.6 |
| Control | Verapamil | - | 8 | 5 | 86.6 | 138.6 |
Table 1: Hypothetical metabolic stability data for a series of this compound analogs. Data is illustrative.
3. Potential Metabolic Pathways for Azetidine Analogs: Based on the structure of 3-(Methoxymethyl)azetidine, several metabolic pathways can be hypothesized. This includes Phase I oxidation and Phase II conjugation. A key pathway to consider is the potential for ring-opening.
References
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. researchgate.net [researchgate.net]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. researchgate.net [researchgate.net]
- 5. lifechemicals.com [lifechemicals.com]
- 6. benchchem.com [benchchem.com]
- 7. Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolism of Strained Rings: Glutathione S-transferase-Catalyzed Formation of a Glutathione-Conjugated Spiro-azetidine without Prior Bioactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 13. mttlab.eu [mttlab.eu]
- 14. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 15. eurekaselect.com [eurekaselect.com]
- 16. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 17. Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. S9 fraction - Wikipedia [en.wikipedia.org]
- 19. S9 Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 20. mttlab.eu [mttlab.eu]
- 21. sygnaturediscovery.com [sygnaturediscovery.com]
- 22. merckmillipore.com [merckmillipore.com]
- 23. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 24. researchgate.net [researchgate.net]
- 25. A novel approach to perform metabolite screening during the quantitative LC-MS/MS analyses of in vitro metabolic stability samples using a hybrid triple-quadrupole linear ion trap mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. An Integrated Hepatocyte Stability Assay for Simultaneous Metabolic Stability Assessment and Metabolite Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02885A [pubs.rsc.org]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 3-(Methoxymethyl)azetidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Understanding the Hazard Profile
Before any disposal protocol is considered, a thorough understanding of the hazards associated with 3-(Methoxymethyl)azetidine hydrochloride is paramount. This compound, while a valuable building block in medicinal chemistry, presents several risks that dictate its handling and disposal requirements.
Hazard Classification:
Based on available Safety Data Sheets (SDS), this compound is classified with the following hazards:
-
Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.
-
Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation.
-
Serious Eye Damage/Eye Irritation (Category 2A), H319: Causes serious eye irritation.
-
Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation (Category 3), H335: May cause respiratory irritation.
The toxicological properties of this specific compound have not been exhaustively investigated. Therefore, it must be handled with the assumption that it may have other unknown hazardous properties. This principle of precaution is the bedrock of laboratory safety.
Structural Considerations and Reactivity:
The core of this molecule is the azetidine ring, a four-membered nitrogen-containing heterocycle. This ring is characterized by significant ring strain (~25-26 kcal/mol), which makes it susceptible to ring-opening reactions under certain conditions, such as with strong acids or nucleophiles.[1][2] While more stable than its three-membered aziridine counterpart, the potential for unintended reactions during waste treatment must be considered.[2] The hydrochloride salt form indicates that the azetidine nitrogen is protonated, rendering the compound acidic in aqueous solution.
Regulatory Framework: RCRA Waste Classification
The Resource Conservation and Recovery Act (RCRA) governs the disposal of hazardous waste in the United States.[3] this compound is not specifically listed as a hazardous waste (i.e., it is not on the F, K, P, or U lists).[3][4][5] Therefore, its classification as a hazardous waste is determined by its characteristics:
-
Ignitability: Not applicable for the solid hydrochloride salt.
-
Corrosivity: As a hydrochloride salt, aqueous solutions will be acidic. If the pH of the waste solution is ≤ 2, it would be classified as a corrosive hazardous waste with the EPA waste code D002 .[3]
-
Reactivity: It is not known to be reactive under normal conditions.
-
Toxicity: If the compound leaches certain contaminants above regulatory limits when subjected to the Toxicity Characteristic Leaching Procedure (TCLP), it would be classified as toxic.[6]
Given its GHS classification for acute oral toxicity, it is prudent to manage all waste containing this compound as hazardous.
Core Disposal Directive: Professional Hazardous Waste Management
The primary and universally recommended method for the disposal of this compound and its associated waste is through a licensed and certified hazardous waste disposal company. This approach ensures compliance with all federal, state, and local regulations and mitigates the risk of improper handling.
Operational Plan for Waste Collection:
-
Waste Segregation: All waste streams containing this compound must be segregated from non-hazardous waste. This includes:
-
Unused or expired pure compound.
-
Contaminated personal protective equipment (PPE), such as gloves and lab coats.
-
Contaminated labware (e.g., vials, pipette tips, chromatography columns).
-
Solutions and reaction mixtures containing the compound.
-
Rinsate from cleaning contaminated glassware.
-
-
Containerization: Use only chemically compatible, leak-proof containers for waste accumulation. High-density polyethylene (HDPE) containers are a suitable choice.
-
Labeling: All waste containers must be clearly labeled with the words "HAZARDOUS WASTE " and a full description of the contents, including "this compound" and any other chemical constituents. The accumulation start date must also be clearly marked.
-
Storage: Store waste containers in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of the laboratory personnel. The containers must be kept closed except when adding waste.
-
Scheduled Pickup: Arrange for regular pickup of the hazardous waste by your institution's Environmental Health and Safety (EHS) office or a contracted waste management vendor.
In-Laboratory Pre-Disposal Considerations & Treatment
For small quantities of aqueous waste containing this compound, in-lab neutralization may be considered to reduce the corrosivity hazard before collection. However, this must be approached with extreme caution due to the reactivity of the azetidine ring.
Causality Behind Neutralization Choices:
The goal of neutralization is to adjust the pH of the acidic waste solution to a neutral range (typically 6-8). This is often done using a weak base to avoid a strong exothermic reaction and potential side reactions.
Recommended Protocol for Small-Scale Aqueous Waste Neutralization:
This protocol should only be performed by trained personnel in a chemical fume hood while wearing appropriate PPE (lab coat, safety goggles, and chemical-resistant gloves).
-
Preparation: Place the beaker containing the acidic aqueous waste solution of this compound in a larger secondary container (e.g., an ice bath) to dissipate any heat generated.
-
Selection of Base: Use a weak base such as a 5% aqueous solution of sodium bicarbonate (NaHCO₃). Avoid strong bases like sodium hydroxide, as they can potentially promote nucleophilic ring-opening of the azetidine.
-
Slow Addition: With constant stirring, slowly add the sodium bicarbonate solution dropwise to the waste. Be aware of potential gas evolution (carbon dioxide).
-
pH Monitoring: Continuously monitor the pH of the solution using a calibrated pH meter or pH paper.
-
Endpoint: Continue adding the base until the pH is stable within the neutral range (6-8).
-
Final Disposal: The neutralized solution should still be considered hazardous waste due to the toxicity of the azetidine compound. Transfer the neutralized solution to a properly labeled hazardous waste container for collection. Do not dispose of this solution down the drain.
Spill Management
In the event of a spill, immediate and appropriate action is required to prevent exposure and environmental contamination.
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated. Use a fume hood if the spill is contained within it.
-
PPE: Don the appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves. For large spills, respiratory protection may be necessary.
-
Containment: For liquid spills, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.
-
Cleanup: Carefully sweep or scoop the absorbed material into a designated hazardous waste container. For solid spills, carefully sweep the material to avoid generating dust and place it in a hazardous waste container.
-
Decontamination: Decontaminate the spill area with a suitable cleaning agent, followed by water. Collect all decontamination materials as hazardous waste.
-
Reporting: Report the spill to your institution's EHS office.
Summary of Key Disposal Parameters
| Waste Stream | Hazard Classification | Recommended Action |
| Pure/Expired Compound | Acute Oral Toxicity, Skin/Eye/Respiratory Irritant | Collect as solid hazardous waste. |
| Aqueous Solutions | Corrosive (if pH ≤ 2), Acute Oral Toxicity | Cautious neutralization to pH 6-8, then collect as liquid hazardous waste. |
| Contaminated Labware/PPE | Potential for Skin/Eye Contact, Ingestion | Collect as solid hazardous waste. |
| Spill Cleanup Material | Acute Oral Toxicity, Skin/Eye/Respiratory Irritant | Collect as solid hazardous waste. |
Conclusion: A Commitment to Safety
The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to the safety of its personnel and the protection of the environment. While the primary directive is the use of professional hazardous waste disposal services, understanding the underlying chemical principles and potential hazards allows for safer handling and pre-treatment of waste streams at the point of generation. By adhering to these guidelines, researchers can ensure they are operating in a safe, compliant, and responsible manner.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
